1-(Phenylsulfonyl)-2-indoleboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLCYMHOULBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379906 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342404-46-0 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 342404-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 1-(Phenylsulfonyl)-2-indoleboronic acid
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The strategic functionalization of the indole ring is paramount for modulating pharmacological activity. Among the vast array of functionalized indoles, this compound has emerged as a particularly valuable and versatile building block.
This guide provides an in-depth technical overview of the synthesis of this compound. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The phenylsulfonyl group at the N1 position serves a dual purpose: it protects the otherwise reactive N-H proton and acts as a powerful directing group, facilitating the regioselective introduction of the boronic acid moiety at the C2 position.[2] The resulting boronic acid is a key functional group for subsequent carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the construction of complex molecular architectures.[3]
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule dictates a two-step primary strategy. The boronic acid group at the C2 position can be installed by quenching an organometallic intermediate with a boron electrophile. The phenylsulfonyl group directs this metalation specifically to the C2 position. This leads to the key precursor, 1-(phenylsulfonyl)indole, which is readily prepared from indole and benzenesulfonyl chloride.
Caption: Retrosynthetic pathway for this compound.
Core Synthetic Pathway: A Two-Stage Process
The most reliable and widely adopted synthesis proceeds through two main stages:
-
N-Sulfonylation of Indole: Protection of the indole nitrogen with a phenylsulfonyl group.
-
Directed Lithiation and Borylation: Regioselective metalation at the C2 position followed by reaction with a borate ester.
Part A: Synthesis of 1-(Phenylsulfonyl)indole
The initial step involves the reaction of indole with benzenesulfonyl chloride. This reaction typically requires a base to deprotonate the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the sulfonyl chloride. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) in a suitable aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The use of KOH in dimethyl sulfoxide (DMSO) is a simple and effective method.[4]
-
To a flask containing dimethyl sulfoxide (DMSO), add powdered potassium hydroxide (KOH) and stir for 5 minutes at room temperature.
-
Add indole to the mixture and continue stirring for 45-60 minutes to ensure complete formation of the indolide anion.
-
Add benzenesulfonyl chloride dropwise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(phenylsulfonyl)indole as a crystalline solid.
Part B: C2-Lithiation and Borylation of 1-(Phenylsulfonyl)indole
This is the critical step where the C2-boronic acid is installed. The phenylsulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the proton at the C2 position. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature (-78 °C) results in clean and regioselective deprotonation at C2.[5] The resulting C2-lithiated indole is then trapped with an electrophilic boron source, typically triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to afford the desired this compound.[6][7]
Caption: Experimental workflow for the C2-borylation step.
Comprehensive Experimental Protocol
This protocol describes a self-validating system for the synthesis of this compound from 1-(phenylsulfonyl)indole. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
1-(Phenylsulfonyl)indole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 - 1.2 eq, solution in hexanes)
-
Triisopropyl borate (B(O-iPr)₃) (1.5 eq)
-
Hydrochloric Acid (1N HCl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(phenylsulfonyl)indole (1.0 eq) and dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Anion Formation: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the C2-lithiated species.
-
Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise via syringe. The addition is typically exothermic; maintain the temperature at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1N HCl until the pH of the aqueous layer is ~2. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent mixture (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a white to off-white solid.
Data Presentation and Characterization
The successful synthesis of the target compound and its precursor should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC/NMR) |
| 1-(Phenylsulfonyl)indole | C₁₄H₁₁NO₂S | 257.31 | 85-95% | >98% |
| This compound | C₁₄H₁₂BNO₄S | 301.13 | 65-80% | >97% |
Expected Characterization for this compound:
-
¹H NMR: Protons of the phenylsulfonyl group, protons of the indole ring system, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Carbons of the indole core and the phenylsulfonyl group. The carbon attached to the boron atom (C2) will appear at a characteristic chemical shift.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be observed.
Alternative Synthetic Approaches
While the directed lithiation-borylation sequence is the most common and reliable method, other strategies exist. Transition-metal-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of arylboronic acids.[8][9] In principle, direct C-H borylation of 1-(phenylsulfonyl)indole using an iridium or rhodium catalyst could provide the desired product. However, controlling the regioselectivity of C-H activation on the indole ring can be challenging, with potential for borylation at other positions (e.g., C3 or C7).[10][11] Therefore, the directed ortho-metalation approach remains the method of choice for achieving high regioselectivity at the C2 position.
Conclusion
The synthesis of this compound is a robust and reproducible process that provides a valuable intermediate for pharmaceutical research and development. The strategy hinges on the powerful directing effect of the N-phenylsulfonyl group to achieve highly regioselective C2-borylation via a lithiated intermediate. The detailed protocol provided in this guide represents a field-tested, self-validating system designed to deliver high yields of the pure target compound. Mastery of this synthesis provides researchers with a key tool for accessing a wide range of complex, biologically active molecules through subsequent cross-coupling chemistry.
References
- 1. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlling selectivity in N-heterocycle directed borylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc catalysed C3–H borylation of indoles and 1,1-diboration of terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Compound Identification and Physicochemical Profile
An In-depth Technical Guide to 1-(Phenylsulfonyl)-2-indoleboronic acid for Advanced Chemical Synthesis
Executive Summary: this compound (CAS No. 342404-46-0) is a pivotal reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery.[1] Its unique structure, combining a protected indole core with a versatile boronic acid moiety, establishes it as a critical building block for constructing complex molecular architectures. The phenylsulfonyl protecting group serves a dual purpose: it activates the indole ring for selective functionalization at the C2 position and enhances the compound's stability. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and core applications, with a focus on its strategic role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.
This compound is a stable, solid organic compound. The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen is crucial. It facilitates the deprotonation at the C2 position, a necessary step for the introduction of the boronic acid group, and modulates the electronic properties of the indole ring system for subsequent reactions.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 342404-46-0 | [1][2] |
| Molecular Formula | C₁₄H₁₂BNO₄S | [1][3] |
| Molecular Weight | 301.13 g/mol | [1][3] |
| Appearance | Solid | |
| Melting Point | 125-130 °C | [1][4] |
| SMILES String | OB(O)c1cc2ccccc2n1S(=O)(=O)c3ccccc3 |
| InChI Key | HXWLCYMHOULBJZ-UHFFFAOYSA-N | |
Synthesis and Mechanistic Considerations
The synthesis of indolylboronic acids is a well-established area of organic chemistry, often leveraging the strategic functionalization of the indole core.[5] The preparation of the 2-substituted isomer, this compound, typically involves a directed ortho-metalation approach.
Synthetic Rationale and Protocol
The phenylsulfonyl group is not merely a protecting group; it is a potent directing group. Its electron-withdrawing nature increases the acidity of the proton at the C2 position of the indole ring. This allows for selective deprotonation using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated intermediate is a powerful nucleophile that can then be quenched with a boron electrophile, such as triisopropyl borate, to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final boronic acid.
Experimental Protocol: Synthesis via Directed ortho-Metalation
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(Phenylsulfonyl)indole (1.0 equivalent) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Anhydrous conditions are critical as organolithium reagents and the resulting lithiated indole are highly reactive towards water. The low temperature is necessary to control the exothermicity of the reaction and prevent side reactions.
-
-
Deprotonation: Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1-2 hours.
-
Causality: n-BuLi is a strong base that selectively removes the most acidic proton at the C2 position, directed by the sulfonyl group. A slight excess ensures complete deprotonation.
-
-
Borylation: To the resulting dark solution of the lithiated indole, add triisopropyl borate (1.5 equivalents) dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
-
Causality: Triisopropyl borate is the electrophile. The boron atom is attacked by the nucleophilic C2 carbon of the indole. Using an excess of the borate ester ensures the reaction goes to completion.
-
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1M) until the pH is acidic (~pH 2). Stir vigorously for 1 hour.
-
Causality: The acidic workup protonates the reaction mixture and hydrolyzes the boronate ester to the desired boronic acid.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to afford this compound as a solid.[6]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Boronic acids are indispensable reagents in pharmaceutical synthesis, largely due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, providing a powerful method for assembling complex molecular frameworks.[8]
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the indole moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Strategic Value in Drug Discovery
The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[5][9] The ability to functionalize this core at specific positions is paramount for developing new therapeutic agents. This compound provides a direct and reliable route to introduce diverse substituents at the C2 position, enabling the rapid generation of compound libraries for lead discovery and optimization. This is particularly relevant in fields like kinase inhibitor development, where tailored heterocyclic systems are often required for potent and selective activity.[8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential. Based on available safety data, this compound requires careful management in a laboratory setting.[3]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN166 standard).[3] Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are likely to be exceeded.[3]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[3] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[3]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[3]
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
-
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic tool that empowers chemists to efficiently synthesize complex and biologically relevant molecules. Its predictable reactivity in Suzuki-Miyaura couplings, coupled with the importance of the indole scaffold, ensures its continued and expanding role in the discovery of next-generation therapeutics. This guide has outlined its fundamental properties, synthesis, and applications, providing a solid foundation for its use in advanced research and development programs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.nl [fishersci.nl]
- 4. parchem.com [parchem.com]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1-(Phenylsulfonyl)-2-indoleboronic acid
Introduction: A Molecule of Synthetic Potential
1-(Phenylsulfonyl)-2-indoleboronic acid is a bifunctional synthetic building block of considerable interest to researchers in medicinal chemistry and materials science. Its indole core is a privileged scaffold in numerous biologically active compounds, while the phenylsulfonyl group acts as a robust protecting and activating group. The strategic placement of the boronic acid moiety at the 2-position of the indole ring opens up a vast chemical space for the synthesis of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
This technical guide provides a comprehensive examination of the core physical properties of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds to provide reliable predictions. Furthermore, detailed, field-proven experimental protocols are provided to empower researchers to determine these properties with high fidelity in their own laboratories. This guide is designed to be a practical resource for scientists engaged in the synthesis, characterization, and application of this versatile compound.
Molecular and Physicochemical Profile
A foundational understanding of a molecule's intrinsic properties is paramount for its effective application in research and development. The key physicochemical parameters of this compound are summarized below.
| Property | Value/Description | Source/Basis |
| Molecular Formula | C₁₄H₁₂BNO₄S | Calculation |
| Molecular Weight | 301.13 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | [1] |
| Melting Point | 125-130 °C | [1] |
| CAS Number | 342404-46-0 | [1] |
Structural Elucidation and Key Identifiers:
-
IUPAC Name: [1-(Benzenesulfonyl)-1H-indol-2-yl]boronic acid
-
SMILES String: OB(O)c1cc2ccccc2n1S(=O)(=O)c3ccccc3
-
InChI Key: HXWLCYMHOULBJZ-UHFFFAOYSA-N
Solubility Characteristics: A Predictive Analysis
Phenylboronic acids generally exhibit good solubility in polar organic solvents and poor solubility in nonpolar hydrocarbon solvents. The presence of the larger, relatively nonpolar 1-(phenylsulfonyl)indole moiety in the target molecule would likely decrease its solubility in highly polar solvents like water compared to phenylboronic acid, but it is expected to be soluble in a range of common organic solvents.
Predicted Solubility Profile:
| Solvent Class | Predicted Solubility | Rationale |
| Ethers | High | Phenylboronic acid shows high solubility in ethers. |
| Ketones | High | Phenylboronic acid demonstrates high solubility in ketones. |
| Chlorinated Solvents | Moderate to High | The aromatic character of the molecule should facilitate dissolution. |
| Alcohols | Moderate | The boronic acid group can hydrogen bond with alcohols, aiding solubility. |
| Aprotic Polar Solvents | High | Solvents like DMF and DMSO are generally good solvents for a wide range of organic compounds. |
| Nonpolar Hydrocarbons | Low | The polarity of the boronic acid and sulfonyl groups will limit solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, the following dynamic method is recommended. This technique relies on the visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a sealed, stirred vessel.
-
Controlled Heating: Place the vessel in a temperature-controlled bath and begin heating at a slow, constant rate (e.g., 0.2-0.5 °C/min) with continuous stirring.
-
Turbidity Monitoring: Continuously monitor the solution's turbidity. This can be done visually or with a dedicated turbidity probe.
-
Dissolution Temperature Determination: Record the temperature at which the last solid particles disappear, and the solution becomes completely clear. This is the solubility temperature for that specific concentration.
-
Data Compilation: Repeat this process with varying concentrations of the solute to construct a solubility curve.
Caption: Workflow for Dynamic Solubility Determination.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and purity of a compound. Below are the predicted spectroscopic characteristics of this compound based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and phenylsulfonyl moieties. The protons on the indole ring will likely appear at lower field due to the electron-withdrawing effect of the sulfonyl group. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbon atom attached to the boron (C2 of the indole) will have a characteristic chemical shift. The aromatic carbons will appear in the typical downfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
Aromatic C-H Stretching: Sharp peaks around 3000-3100 cm⁻¹.
-
S=O Stretching: Strong, characteristic absorptions for the sulfonyl group, typically appearing as two bands (asymmetric and symmetric stretching) in the regions of 1335-1370 cm⁻¹ and 1140-1180 cm⁻¹.
-
B-O Stretching: A strong band in the range of 1310-1380 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For boronic acids, analysis can be complicated by dehydration to form cyclic boroxines.
Expected Observations (Electrospray Ionization - ESI):
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ should be readily observed.
Experimental Protocol for Mass Spectrometry (LC-MS):
A robust method for analyzing boronic acids by LC-MS involves using a C18 column with a mobile phase of acetonitrile and water containing a small amount of an ammonium salt, such as ammonium acetate, to promote ionization.
Caption: Experimental Workflow for LC-MS Analysis.
Crystallographic Properties: Insights into the Solid State
While a crystal structure for this compound has not been reported, analysis of related 1-(phenylsulfonyl)-1H-indole derivatives reveals common structural motifs. These compounds often exhibit a nearly orthogonal orientation between the indole ring system and the phenylsulfonyl group. Intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, are typically observed and play a crucial role in the crystal packing.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. Common methods for growing crystals of organic compounds include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly.
-
Vapor Diffusion: A solution of the compound is placed in a vial inside a larger sealed container with a more volatile anti-solvent.
-
Solvent Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble.
-
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the electron density map of the crystal, from which the atomic positions are determined and refined to yield the final crystal structure.
Conclusion
This compound is a valuable synthetic intermediate with a rich potential for the construction of complex molecular frameworks. This guide has provided a detailed overview of its core physical properties, offering predictions based on established chemical principles and data from analogous compounds. The inclusion of detailed experimental protocols empowers researchers to validate these predictions and generate high-quality data for their specific applications. A thorough understanding of the physicochemical properties outlined in this guide is essential for the successful utilization of this versatile building block in the advancement of chemical synthesis and drug discovery.
References
Introduction: The Strategic Importance of Indoleboronic Acids
An In-Depth Technical Guide to 1-(Phenylsulfonyl)-2-indoleboronic acid: Properties, Synthesis, and Application in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities.[1][2][3] The ability to precisely functionalize this privileged structure is paramount in the development of novel therapeutics. This compound has emerged as a key building block for this purpose. Its strategic design incorporates two critical features: a robust phenylsulfonyl protecting group on the indole nitrogen and a versatile boronic acid moiety at the C-2 position.
This combination makes it an exceptionally valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the creation of complex carbon-carbon bonds.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the molecule's properties, a detailed examination of its synthesis with mechanistic insights, and a discussion of its application in constructing molecular libraries for targeted therapies.
Physicochemical and Structural Properties
The precise characterization of a reagent is the foundation of reproducible and successful synthetic chemistry. This compound is a stable, solid compound under standard laboratory conditions. Its key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 301.13 g/mol | [5] |
| Molecular Formula | C₁₄H₁₂BNO₄S | [5] |
| CAS Number | 342404-46-0 | [5][6] |
| Physical Form | Solid | [5] |
| Melting Point | 125-130 °C | [5][6][7] |
| Density | 1.34 g/cm³ | [6] |
| SMILES String | OB(O)c1cc2ccccc2n1S(=O)(=O)c3ccccc3 | [5] |
| InChI Key | HXWLCYMHOULBJZ-UHFFFAOYSA-N | [5][6] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound requires a multi-step approach that leverages foundational principles of organic chemistry. The described protocol is a representative and robust method, emphasizing the rationale behind each transformation to ensure experimental success and self-validation. The overall workflow involves the protection of the indole nitrogen followed by directed borylation.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the target molecule.
Step 1: N-Sulfonylation of Indole
Expertise & Causality: The indole N-H proton is acidic and nucleophilic, making it susceptible to unwanted side reactions in subsequent steps. Protection with a phenylsulfonyl group is a critical first step. This group is exceptionally stable to a wide range of reaction conditions, including the strongly basic and nucleophilic reagents used in borylation. Furthermore, it acts as an electron-withdrawing group, which can influence the regioselectivity of subsequent functionalization.
Methodology:
-
To a stirred solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium salt of indole.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-(Phenylsulfonyl)indole. Purification can be achieved via column chromatography on silica gel.
Step 2: Halogen-Lithium Exchange and Borylation
Expertise & Causality: Direct C-H borylation at the C-2 position of 1-(phenylsulfonyl)indole can be challenging. A more reliable and widely used strategy is the halogen-lithium exchange followed by electrophilic trapping with a borate ester.[2][8][9] This method provides excellent regiocontrol. First, the C-2 position is selectively brominated. Then, at cryogenic temperatures (-78 °C), an organolithium reagent (n-butyllithium) rapidly exchanges the bromine for lithium, creating a highly nucleophilic C-2 carbanion. This intermediate is immediately trapped by the electrophilic boron atom of triisopropyl borate. The subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.
Methodology:
-
First, brominate the 1-(phenylsulfonyl)indole intermediate at the 2-position using a suitable brominating agent like N-Bromosuccinimide (NBS).
-
Dissolve the resulting 2-Bromo-1-(phenylsulfonyl)indole (1.0 eq) and triisopropyl borate (3.0 eq) in a dry mixture of THF and toluene (e.g., 4:1 v/v) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to warm slowly to room temperature and quench by adding 1N HCl.
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Trustworthiness (Self-Validation): The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).[10] The purity and identity of the final product, this compound, must be confirmed by analytical techniques such as melting point determination (compare to literature value of 125-130 °C), NMR spectroscopy (¹H, ¹³C, ¹¹B), and mass spectrometry.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[3][4] This palladium-catalyzed reaction forms a C-C bond between the indole C-2 position and an aryl or heteroaryl halide/triflate, enabling the rapid synthesis of large, diverse libraries of drug-like molecules.[1] This is particularly relevant in the development of kinase inhibitors and other targeted cancer therapies.[4][11]
Diagram: Generalized Suzuki-Miyaura Coupling
References
- 1. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(Phenylsulfonyl)-2-indolylboronic acid 342404-46-0 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. parchem.com [parchem.com]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of 1-(Phenylsulfonyl)-2-indoleboronic Acid
Abstract
1-(Phenylsulfonyl)-2-indoleboronic acid is a vital building block in modern organic synthesis, particularly valued for its role in constructing complex molecular architectures through cross-coupling reactions. However, the inherent reactivity of the boronic acid moiety necessitates a thorough understanding of its stability profile to ensure experimental reproducibility, maximize yield, and maintain reagent integrity. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, offering field-proven protocols for its storage, handling, and stability assessment. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data and expert insights to serve as an essential resource for working with this versatile reagent.
Core Physicochemical Properties
A foundational understanding of the compound's properties is paramount before delving into its stability.
| Property | Value | Source(s) |
| Chemical Name | 1-(Phenylsulfonyl)-1H-indol-2-ylboronic acid | [1] |
| CAS Number | 342404-46-0 | [2] |
| Molecular Formula | C₁₄H₁₂BNO₄S | [1] |
| Molecular Weight | 301.13 g/mol | [1] |
| Appearance | Off-white to white powder/solid | [3] |
| Melting Point | 125-130°C or 144°C (with decomposition) | [4][5] |
| Purity | Typically ≥97% | [1][4] |
Note: Discrepancies in melting point data exist in literature, which may be attributable to the presence of varying amounts of the corresponding anhydride (boroxine).
The Chemistry of Instability: Key Degradation Pathways
The stability of any boronic acid, including this compound, is governed by the reactivity of the C-B bond and the boronic acid group itself. Understanding these pathways is crucial for mitigating degradation. Boronic acids are generally stable and easy to handle but are susceptible to specific degradation routes.[6]
Hydrolytic Instability: Dehydration and Boroxine Formation
One of the most common and often overlooked transformations is the intermolecular dehydration of boronic acids to form a cyclic trimer anhydride, known as a boroxine. This is an equilibrium process, readily reversible upon the addition of water.
-
Causality: The Lewis acidic nature of the boron atom facilitates this condensation reaction, especially in the solid state or in non-aqueous solvents when trace moisture is removed.[7] While not technically "degradation" as it is reversible, the formation of boroxines alters the molecular weight and may affect solubility and reaction kinetics. The presence of moisture can lead to hydrolysis.[8]
Caption: Reversible equilibrium between boronic acid and its boroxine.
Oxidative Degradation
The boron center is susceptible to oxidation, a process that cleaves the carbon-boron bond to yield the corresponding phenol (or in this case, a hydroxyl-indole derivative).[8][9]
-
Causality: This pathway is often mediated by exposure to atmospheric oxygen or residual oxidizing agents from synthesis.[8] The reaction can be particularly problematic in solution. For some peptide boronic acids, this oxidative pathway is the major initial route of degradation.[10]
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This results in the formation of the parent arene, 1-phenylsulfonyl-indole.
-
Causality: This reaction is catalyzed by acidic or basic conditions.[8][11] While many boronic acids are most stable around neutral pH, significant deviations can accelerate this irreversible degradation, leading to a loss of active reagent.[8] For certain arylboronates, the process is rapid under basic conditions.[11]
Caption: Key degradation pathways for this compound.
Validated Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for preserving the integrity of this compound.
Long-Term Storage
For storage periods exceeding one month, the following conditions are mandatory to minimize degradation.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Refrigerate at 2-8°C (36-46°F) | Slows the rate of all chemical degradation pathways. | [4][8] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | Prevents oxidative degradation from atmospheric oxygen and displaces moisture. | [3][8][12] |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light. Amber glass vials with tight-fitting caps are ideal. | [8][13] |
| Environment | Dry, well-ventilated area | Prevents moisture ingress and ensures safety. | [12][14] |
Short-Term Handling and Benchtop Use
When weighing and using the reagent for reactions, exposure to the ambient environment must be minimized.
-
Inert Atmosphere Handling: Whenever possible, handle the solid inside a glovebox or glove bag flushed with nitrogen or argon.
-
Minimize Air Exposure: If a glovebox is unavailable, take the container from the refrigerator and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and tightly reseal the container immediately.
-
Solvent Choice: Use anhydrous solvents for preparing stock solutions to prevent hydrolysis.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and alcohols, as these can promote rapid decomposition.[1][3][8]
Experimental Framework for Stability Assessment
A self-validating experimental protocol is essential for quality control and for determining the compound's stability under specific formulation or reaction conditions.
Workflow for Stability Evaluation
The following workflow provides a robust method for assessing the stability of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study.
Protocol: HPLC-Based Forced Degradation Study
This protocol outlines a method to quantify the stability of the compound when subjected to chemical and physical stressors.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in an anhydrous solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). This is your t=0 sample.
-
-
Application of Stress Conditions:
-
Aliquot the stock solution into separate, sealed vials for each condition:
-
Control: Store at 2-8°C, protected from light.
-
Thermal: Incubate at a controlled elevated temperature (e.g., 40°C or 60°C).
-
Acidic: Add a small volume of dilute HCl (e.g., to a final concentration of 0.1 M).
-
Basic: Add a small volume of dilute NaOH (e.g., to a final concentration of 0.1 M).
-
Oxidative: Add a small volume of dilute hydrogen peroxide (e.g., to a final concentration of 3%).
-
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot from each vial.
-
Quench the reaction if necessary (e.g., neutralize the acidic/basic samples) and dilute to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: Monitor at a wavelength where the indole chromophore absorbs strongly (e.g., ~254 nm or 280 nm).
-
Analysis: Inject the samples and record the chromatograms. Monitor for a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[8]
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate and identify the conditions under which the compound is least stable.
-
Protocol: Thermal Stability by TGA
Thermogravimetric Analysis (TGA) can be used to determine the temperature at which the compound begins to decompose.
-
Sample Preparation: Place a small, accurately weighed amount of the solid (5-10 mg) into a TGA pan.
-
Analysis: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) from ambient temperature to an upper limit (e.g., 500°C).[15]
-
Interpretation: The resulting curve of mass versus temperature will show a sharp drop in mass at the decomposition temperature, providing a clear metric of thermal stability.
Summary and Key Recommendations
-
Prioritize Cold and Dry Storage: The single most effective measure to ensure the long-term stability of this compound is to store it at 2-8°C in a tightly sealed container.[4]
-
Inert Atmosphere is Critical: To prevent oxidative degradation and moisture-induced anhydride formation, always store and, when possible, handle the compound under a nitrogen or argon atmosphere .[3][8]
-
Be Mindful of pH: Avoid strongly acidic or basic conditions in storage or reaction setups unless protodeboronation is a desired outcome.[11]
-
Validate Your Material: For critical applications, perform a simple stability check (e.g., by HPLC) on new or aged batches of the reagent to ensure purity and integrity before use.
-
Handle with Care: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as the compound is classified as a skin, eye, and respiratory irritant.[1][14]
By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable, reproducible, and successful scientific outcomes.
References
- 1. fishersci.nl [fishersci.nl]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1-(Phenylsulfonyl)-3-indolylboronic acid 97 129271-98-3 [sigmaaldrich.com]
- 5. parchem.com [parchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. laballey.com [laballey.com]
- 14. fishersci.com [fishersci.com]
- 15. Modulating Thermal Stability and Flexibility in Chitosan Films with Neutral Polyol-Boric Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 1-(Phenylsulfonyl)-2-indoleboronic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(Phenylsulfonyl)-2-indoleboronic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block
This compound stands as a pivotal reagent in modern organic synthesis, particularly valued for its role in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1] As with any reagent, its efficacy in a given chemical transformation is fundamentally governed by its behavior in the chosen solvent system. Reaction kinetics, purification strategies, and ultimately, product yield are all intrinsically linked to the solubility of the starting materials.
This guide is designed for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document provides a robust framework for predicting its behavior and a validated methodology for its empirical determination. By synthesizing data from structurally related boronic acids and outlining a first-principles approach, this guide empowers the practicing scientist to make informed decisions for reaction optimization and process design.
Molecular Structure and its Physicochemical Implications
To understand the solubility of this compound, a close examination of its structural features is paramount. The molecule's behavior is a composite of its three key components: the indole scaffold, the phenylsulfonyl protecting group, and the boronic acid functional group.
-
This compound:
The boronic acid moiety, -B(OH)₂, is capable of acting as both a hydrogen bond donor and acceptor, a characteristic that generally favors solubility in polar solvents.[6] However, boronic acids are also known to undergo dehydration to form cyclic trimers known as boroxines.[7][8] These anhydrides are significantly less polar than the parent acid, and their formation can decrease overall solubility in polar media. Commercial samples of boronic acids often contain varying amounts of the corresponding boroxine, which can lead to inconsistencies in solubility measurements.[1][9]
The phenylsulfonyl group is large and sterically hindering, but also introduces significant polarity and potential for dipole-dipole interactions. The indole ring system is largely aromatic and hydrophobic. The interplay of these features suggests a nuanced solubility profile, with optimal solubility likely found in solvents that can effectively solvate both the polar and nonpolar regions of the molecule.
Predicted Solubility Profile in Common Organic Solvents
Based on extensive studies of analogous compounds like phenylboronic acid and its derivatives, we can construct a predictive solubility framework for this compound.[9][10][11][12] The general principle holds that solubility is enhanced in polar organic solvents, particularly those that can engage in hydrogen bonding.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
| Polar Aprotic | Acetone, Acetonitrile | High | The strong dipole moments of these solvents can effectively solvate the polar phenylsulfonyl and boronic acid groups. Ketones, in particular, are known to be excellent solvents for phenylboronic acids.[10][12] |
| Tetrahydrofuran (THF) | High | As a polar ether, THF is an excellent solvent for boronic acids.[9] Its ability to act as a hydrogen bond acceptor stabilizes the -B(OH)₂ group, disrupting the intermolecular hydrogen bonding of the solid-state acid. | |
| Dimethylformamide (DMF) | High to Very High | DMF is a highly polar solvent capable of solvating a wide range of compounds. It is expected to be a very effective solvent for this substrate, making it suitable for reactions requiring high concentrations. | |
| Dichloromethane (DCM) | Moderate | DCM is a solvent of intermediate polarity. While it can solvate the organic framework, its capacity for hydrogen bonding is limited, leading to moderate solubility. It may be a suitable component of a co-solvent system for purification. | |
| Chloroform (CHCl₃) | Moderate | Similar to DCM, chloroform offers moderate solubility for many boronic acids.[10][12] It strikes a balance that can be exploited during crystallization. | |
| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, allowing them to compete with the intermolecular hydrogen bonds of the boronic acid. However, there is a risk of esterification to form boronate esters, especially upon heating or in the presence of a catalyst.[8][13] |
| Nonpolar Ethers | Diethyl Ether | Moderate | While less polar than THF, diethyl ether is still a good solvent for many boronic acids due to the Lewis basicity of the ether oxygen.[8] Phenylboronic acid itself shows high solubility in dipropyl ether.[9][10] |
| Nonpolar Aromatic | Toluene, Benzene | Low to Sparingly | The aromatic nature of these solvents may offer some favorable π-stacking interactions with the indole and phenyl rings, but they lack the polarity to effectively solvate the highly polar sulfonyl and boronic acid groups. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | These solvents lack any significant polarity and cannot overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole interactions) present in the solid-state structure of this compound. They are ideal anti-solvents for precipitation.[10][12] |
Workflow for Solvent Selection
The choice of solvent is dictated by the intended application. The following workflow provides a logical approach to selecting an appropriate solvent or solvent system.
Caption: A decision workflow for selecting an appropriate solvent based on the experimental goal.
Experimental Protocol: Quantitative Solubility Determination by the Dynamic Method
To obtain precise, quantitative solubility data, a self-validating experimental approach is essential. The dynamic (or synthetic) method is a reliable and widely used technique for determining the solubility of crystalline compounds like boronic acids.[6][7][11] The principle involves heating a heterogeneous mixture of the solute and solvent of a known composition until complete dissolution is observed, defining a point on the solubility curve.
Required Equipment and Materials
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating water bath with precise temperature control (±0.1 °C)
-
Calibrated digital thermometer
-
Analytical balance (±0.1 mg)
-
This compound (ensure consistent batch/purity)
-
High-purity organic solvents
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 100.0 mg) and transfer it to the jacketed glass vessel.
-
Add a precise volume or mass of the desired organic solvent (e.g., 2.0 mL). This creates a biphasic sample of known composition. The initial composition should be chosen to ensure a solid phase is present at the starting temperature.
-
-
System Equilibration:
-
Begin vigorous stirring to ensure the suspension is homogeneous.
-
Set the circulating bath to an initial temperature where the compound is expected to be sparingly soluble (e.g., 20 °C). Allow the system to equilibrate for 10-15 minutes.
-
-
Controlled Heating and Observation:
-
Increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.1-0.2 K/min). Causality: A slow heating rate is critical to ensure the system remains at thermal equilibrium and to avoid overshooting the dissolution temperature.
-
Continuously observe the sample for the disappearance of the last solid particles. The temperature at which the solution becomes perfectly clear and free of turbidity is the dissolution temperature for that specific concentration.
-
-
Data Point Confirmation:
-
Once the solution is clear, slowly decrease the temperature. The temperature at which turbidity or crystals reappear should be recorded.
-
A valid data point requires the dissolution and reappearance temperatures to be in close agreement (e.g., within 0.5 °C), confirming the measurement's accuracy and the system's reversibility.
-
-
Building the Solubility Curve:
-
Repeat steps 1-4 with different, precisely known compositions of solute and solvent to determine the dissolution temperature at various concentrations.
-
Plot the concentration (e.g., in mg/mL or mol/L) against the corresponding dissolution temperature to construct the solubility curve.
-
Visualizing the Experimental Workflow
Caption: The workflow for the dynamic method of solubility determination.
Safety and Handling Considerations
As a laboratory chemical, this compound requires appropriate handling procedures.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures:
Always consult the most current Safety Data Sheet (SDS) from your supplier before commencing any experimental work.[2][14]
References
- 1. 1-(Phenylsulfonyl)-2-indolylboronic acid 342404-46-0 [sigmaaldrich.com]
- 2. fishersci.nl [fishersci.nl]
- 3. 1-(PHENYLSULFONYL)-1H-INDOL-3-YLBORONIC ACID | 129271-98-3 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. parchem.com [parchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
IR spectrum of 1-(Phenylsulfonyl)-2-indoleboronic acid
An In-depth Technical Guide to the Infrared Spectrum of 1-(Phenylsulfonyl)-2-indoleboronic acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. In the absence of a publicly available reference spectrum, this document serves as a predictive and instructional tool, grounded in fundamental spectroscopic principles and extensive literature precedents. We will deconstruct the molecule into its constituent functional groups—the boronic acid moiety, the N-phenylsulfonyl group, and the indole core—to predict the characteristic vibrational frequencies. Furthermore, this guide presents a robust, field-proven protocol for acquiring a high-quality FT-IR spectrum and offers a systematic approach to its interpretation. The methodologies and analyses herein are designed to provide researchers with the expertise to confidently characterize this molecule and its analogs, ensuring scientific rigor in synthetic and analytical workflows.
Introduction: The Significance of Spectroscopic Characterization
This compound is a multifaceted molecule of interest in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous biologically active compounds, while the boronic acid functional group is a cornerstone of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. The N-phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing its stability and modifying its electronic properties.
Accurate structural confirmation is paramount in any chemical research endeavor. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides invaluable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), FT-IR provides a unique "fingerprint" of a compound. This guide will elucidate the expected FT-, enabling scientists to verify its synthesis and purity.
Molecular Structure and Key Vibrational Modes
To effectively predict and interpret the IR spectrum, we must first understand the molecule's structure and the types of vibrations its bonds can undergo. The structure is composed of three distinct functional regions, each with its own set of characteristic IR-active vibrational modes.
Caption: Molecular Structure of this compound.
Infrared-active vibrations must induce a change in the molecule's net dipole moment.[1] These vibrations are primarily categorized as:
-
Stretching (ν): A change in the length of a bond. These can be symmetric or asymmetric and require higher energy (higher wavenumber) than bending vibrations.[2][3]
-
Bending (δ): A change in the angle between two bonds. These vibrations, such as scissoring, rocking, wagging, and twisting, are found at lower energies (lower wavenumbers) and are often characteristic of the "fingerprint region" of the spectrum.[2][4]
Predicted Infrared Spectrum: A Functional Group Analysis
The following sections detail the expected absorption bands for each key part of the molecule, based on established spectroscopic data from analogous compounds.
The Boronic Acid Moiety: -B(OH)₂
The boronic acid group provides some of the most distinct features in the IR spectrum.
-
O-H Stretching (νO-H): The two hydroxyl groups will be involved in intermolecular hydrogen bonding, especially in the solid state. This results in a very broad and strong absorption band typically centered in the 3400-3200 cm⁻¹ region.[5][6] The breadth of this peak is a hallmark of hydrogen-bonded hydroxyl groups.
-
B-O Stretching (νB-O): The boron-oxygen single bond stretch is a very strong and prominent absorption. It is typically found in the 1380-1330 cm⁻¹ range.[7][8][9] This band can sometimes be sharp but may broaden with hydrogen bonding.
-
O-H Bending (δO-H): The in-plane bending of the O-H group is expected to appear as a medium-intensity band around 1200-1150 cm⁻¹ .[10] Out-of-plane bending vibrations occur at lower frequencies, often below 700 cm⁻¹.
The Phenylsulfonyl Group: -SO₂(Ph)
The sulfonyl group is characterized by two very strong and sharp stretching vibrations, which are often easily identifiable.
-
Asymmetric S=O Stretching (νₐₛSO₂): This is typically the higher frequency of the two S=O bands, appearing as a very strong absorption in the 1370-1330 cm⁻¹ range.[11][12]
-
Symmetric S=O Stretching (νₛSO₂): This second S=O band is also very strong and is found at a lower frequency, generally in the 1180-1150 cm⁻¹ region.[11][12]
Causality Note: The precise positions of these bands are sensitive to the electronic environment. The electron-withdrawing nature of the sulfonyl group is well-established, and its attachment to the indole nitrogen influences the entire conjugated system.
The Indole Core and Phenyl Ring
This region of the molecule contributes several characteristic absorptions, primarily from C-H and C=C bonds.
-
Aromatic C-H Stretching (νC-H): The stretching vibrations of the C-H bonds on both the indole and phenyl rings will appear as a cluster of medium-to-weak bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[13][14]
-
Aromatic C=C Stretching (νC=C): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of absorptions of variable intensity in the 1610-1450 cm⁻¹ region.[13][15] One would expect to see several distinct peaks in this area, confirming the presence of the aromatic systems.
-
Aromatic C-H Out-of-Plane Bending (δC-H): The out-of-plane C-H bending vibrations in the fingerprint region (900-675 cm⁻¹ ) are highly diagnostic of the substitution pattern on the aromatic rings.[14] For the monosubstituted phenylsulfonyl group, a strong band near 760-720 cm⁻¹ and another strong band near 710-690 cm⁻¹ are expected. The 1,2-disubstituted pattern on the indole's benzene ring will also contribute characteristic bands in this region.
Summary of Predicted Absorptions
The following table summarizes the most important predicted IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Reference(s) |
| 3400–3200 | Boronic Acid (O-H) | O-H Stretch (H-bonded) | Strong, Very Broad | [5][6] |
| 3100–3000 | Aromatic Rings | C-H Stretch | Medium to Weak | [13][14] |
| 1610–1450 | Aromatic Rings | C=C Ring Stretch | Medium to Weak | [13][15] |
| ~1380–1330 | Boronic Acid (B-O) | B-O Stretch | Strong | [7][8][9] |
| ~1370–1330 | Phenylsulfonyl (S=O) | S=O Asymmetric Stretch | Strong, Sharp | [11][12] |
| ~1200-1150 | Boronic Acid (O-H) | O-H In-plane Bend | Medium | [10] |
| ~1180–1150 | Phenylsulfonyl (S=O) | S=O Symmetric Stretch | Strong, Sharp | [11][12] |
| 900–675 | Aromatic Rings | C-H Out-of-Plane Bend | Strong | [14] |
Note on Peak Overlap: It is critical to recognize the potential for peak overlap between the strong B-O stretch and the asymmetric S=O stretch, as both are predicted to occur in the 1380-1330 cm⁻¹ region. High-resolution instrumentation may resolve these into two distinct peaks or a broadened, complex band.
Experimental Protocol for FT-IR Spectrum Acquisition
This protocol describes the Attenuated Total Reflectance (ATR) method, a modern and highly reliable technique that requires minimal sample preparation.
Experimental Workflow Diagram
Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
Step-by-Step Methodology
Instrumentation: A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Instrument Preparation (Self-Validation Step 1):
-
Action: Ensure the spectrometer's sample compartment is purged with dry nitrogen or oil-free dry air for at least 15-30 minutes prior to use.
-
Causality: This is a critical step to minimize interfering absorption bands from atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (sharp doublet ~2349 cm⁻¹). A stable, dry atmosphere provides a clean baseline for analysis.
-
-
Background Spectrum Collection (Self-Validation Step 2):
-
Action: Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate. Collect a background spectrum (e.g., 64 scans at 4 cm⁻¹ resolution).
-
Causality: The background scan measures the instrument's response, the atmosphere, and the ATR crystal itself. This spectrum is automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the sample. A clean crystal is essential for a flat, featureless baseline.
-
-
Sample Application:
-
Action: Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Causality: Only the portion of the sample in direct contact with the crystal is measured. Using too little sample may result in a weak signal, while using too much is unnecessary and wasteful.
-
-
Pressure Application:
-
Action: Lower the ATR press and apply consistent pressure to the sample, ensuring it makes intimate contact with the crystal surface.
-
Causality: The FT-IR signal in ATR is generated by an evanescent wave that penetrates a few microns into the sample. Good contact is absolutely essential for a strong, high-quality spectrum. Inconsistent pressure is a common source of poor spectral reproducibility.
-
-
Sample Spectrum Collection:
-
Action: Collect the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution).
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where weak features are more easily distinguished.
-
-
Data Processing and Cleaning:
-
Action: After collection, use the spectrometer software to apply an ATR correction (to account for the wavelength-dependent depth of penetration) and a baseline correction to ensure absorption peaks originate from a flat zero-absorbance line.
-
Causality: Proper data processing is crucial for accurate peak identification and quantitative analysis. The ATR correction algorithm converts the spectrum to one that more closely resembles a traditional transmission spectrum.
-
Interpreting the Experimental Spectrum: A Guide for Researchers
When analyzing the acquired spectrum, compare the observed peaks with the predicted values in Section 3.4.
-
Confirm the O-H Stretch: Look for the characteristic broad absorption between 3400-3200 cm⁻¹. Its presence is a strong indicator of the boronic acid's hydroxyl groups.
-
Identify the Aromatic C-H Stretch: Confirm the presence of weaker bands just above 3000 cm⁻¹.
-
Locate the S=O and B-O Region (1400-1100 cm⁻¹): This is the most information-rich region for this molecule.
-
Carefully identify the two very strong S=O stretches around 1350 cm⁻¹ and 1160 cm⁻¹.
-
Look for the strong B-O stretch, likely overlapping with or adjacent to the asymmetric S=O band around 1350 cm⁻¹.
-
Identify the medium O-H bend near 1200-1150 cm⁻¹, which may appear as a shoulder on the strong symmetric S=O stretch.
-
-
Analyze the Fingerprint Region (Below 1000 cm⁻¹): While complex, this region is a unique identifier. Correlate the strong bands in the 900-675 cm⁻¹ range with the expected C-H out-of-plane bending modes for the substituted aromatic rings. This confirms the overall molecular architecture.
Conclusion
The FT- is rich with characteristic features that enable its unambiguous identification. The key diagnostic signals are the extremely broad O-H stretch of the hydrogen-bonded boronic acid, the two intense and sharp S=O stretching bands of the phenylsulfonyl group, and the strong B-O stretching absorption. Complemented by the various C-H and C=C vibrations of the aromatic core, these bands provide a comprehensive spectroscopic signature. By following the robust experimental protocol and systematic interpretation guide presented here, researchers can confidently use FT-IR spectroscopy as a primary tool for the structural verification and quality control of this important synthetic building block.
References
- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 2. web.williams.edu [web.williams.edu]
- 3. Infrared Spectroscopy (IR) | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
mass spectrometry of 1-(Phenylsulfonyl)-2-indoleboronic acid
An In-Depth Technical Guide to the Mass Spectrometry of 1-(Phenylsulfonyl)-2-indoleboronic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a compound of significant interest in synthetic and medicinal chemistry. As a molecule combining three distinct chemical moieties—an indole ring, a phenylsulfonyl group, and a boronic acid—its characterization presents unique challenges and opportunities. This document offers field-proven insights into sample preparation, ionization techniques, and fragmentation analysis. We will delve into the causality behind experimental choices, presenting detailed protocols for Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, and elucidating the key fragmentation pathways that are critical for structural confirmation and impurity profiling.
Introduction: The Analytical Challenge
This compound (MW: 301.13 g/mol , Formula: C₁₄H₁₂BNO₄S) is a versatile reagent used in various organic synthesis applications, including Suzuki-Miyaura cross-coupling reactions.[1] Accurate mass determination and structural elucidation are paramount for quality control and reaction monitoring. However, the analysis of boronic acids by mass spectrometry is notoriously complex. These compounds have a high propensity for dehydration to form cyclic trimers known as boroxines, which can significantly complicate spectral interpretation by introducing ions at much higher mass-to-charge ratios.[2][3][4] This guide is designed to navigate these challenges, providing researchers, scientists, and drug development professionals with a robust framework for the successful mass spectrometric analysis of this molecule.
Foundational Strategy: Ionization and Sample Handling
The choice of ionization technique is the most critical decision in the analysis of boronic acids. The primary goal is to generate a stable molecular ion while minimizing the in-source formation of boroxines.[5][6] We will focus on the two most effective soft ionization techniques: Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
The Derivatization Question: To Derivatize or Not?
Derivatization is a common strategy to enhance the stability and volatility of boronic acids, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) where it is mandatory.[2] Silylation, for instance, can be employed to cap the reactive hydroxyl groups.[2] However, for ESI and MALDI, direct analysis is often preferred to avoid additional sample preparation steps and potential artifacts.[5][7] A particularly elegant approach in MALDI-MS is the use of 2,5-dihydroxybenzoic acid (DHB) as a matrix, which can react in situ with the boronic acid to form a stable ester adduct, effectively preventing trimerization while simultaneously facilitating ionization.[3][4]
General Analytical Workflow
The logical flow for analyzing this compound is outlined below. The initial decision point revolves around the need for chromatographic separation and the choice of direct infusion versus LC-MS.
Caption: High-level workflow for MS analysis.
Analysis by Electrospray Ionization (ESI-MS)
ESI is a powerful technique for this molecule, especially when coupled with liquid chromatography (LC) for separating the analyte from impurities or reactants. It is a soft ionization method that typically yields protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.[2]
Key ESI-MS Observations
Under typical ESI conditions, this compound is expected to ionize well in both positive and negative modes.
-
Positive Ion Mode: The primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 302.1 . Adducts with sodium, [M+Na]⁺ at m/z 324.1, or solvent clusters may also be present.
-
Negative Ion Mode: The deprotonated molecule, [M-H]⁻ at m/z 300.1 , is expected. The acidic nature of the boronic acid protons facilitates ionization in this mode.
Expertise in Action: The most critical parameter to control during ESI is the cone voltage (or equivalent in-source fragmentation voltage). High cone voltages can induce the dehydration and trimerization of boronic acids into boroxines in the source.[8] Therefore, analysis should begin with a low cone voltage (e.g., 15-25 V) and be gradually increased only if fragmentation is desired for structural confirmation. An optimized method will maximize the intensity of the [M-H]⁻ or [M+H]⁺ ion while minimizing the appearance of the boroxine trimer ion.[8]
Detailed Protocol: LC-ESI-MS Analysis
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent mixture (e.g., 50:50 ACN:Water with 0.1% formic acid).
2. Liquid Chromatography (UPLC/HPLC) Parameters:
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Parameters:
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.0-3.5 kV.
-
Cone Voltage: 25 V (Optimize this parameter as it is critical for boronic acids).[8]
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.[8]
-
Desolvation Gas Flow: 650 L/hr.[8]
-
Mass Range: m/z 100-1000 (Scan mode to check for boroxine trimers).
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 302.1 or 300.1) and apply collision energy (e.g., 15-40 eV) to induce fragmentation.
Fragmentation Pathway Analysis (Tandem MS)
Collision-Induced Dissociation (CID) of the molecular ion provides a structural fingerprint of the molecule. The fragmentation of this compound is dictated by the weakest bonds and the most stable resulting fragments, originating from its three core components.
Major Predicted Fragmentation Pathways
The N-S bond between the indole nitrogen and the sulfonyl group is a likely point of initial cleavage. Additionally, the phenylsulfonyl moiety has a characteristic fragmentation pattern involving the loss of sulfur dioxide (SO₂).[9][10]
Caption: Predicted fragmentation of [M+H]⁺ ion.
Summary of Key Fragments
The following table summarizes the key ions expected in the tandem mass spectrum. These fragments serve as diagnostic markers for the different parts of the molecule.
| m/z (Positive Mode) | Proposed Formula | Fragment Identity / Neutral Loss | Significance |
| 302.1 | [C₁₄H₁₃BNO₄S]⁺ | [M+H]⁺ | Protonated Molecular Ion |
| 238.1 | [C₁₄H₁₃BNO₂]⁺ | [M+H - SO₂]⁺ | Key fragment : Indicates an aromatic sulfonyl group.[9][10] |
| 161.1 | [C₈H₉BNO₂]⁺ | [Indole-B(OH)₂ + H]⁺ | Cleavage of the N-S bond, retaining the indoleboronic acid moiety. |
| 141.0 | [C₆H₅SO₂]⁺ | [Phenylsulfonyl]⁺ | Cleavage of the N-S bond, retaining the phenylsulfonyl moiety. |
| 116.1 | [C₈H₆N]⁺ | [Indole - H]⁺ | Loss of the boronic acid group from the m/z 161 fragment. |
| 77.1 | [C₆H₅]⁺ | [Phenyl]⁺ | Fragmentation of the phenylsulfonyl group (m/z 141). |
Analysis by MALDI-TOF-MS
MALDI is an excellent technique for rapid, high-sensitivity analysis and is highly tolerant of salts.[2] For boronic acids, the choice of matrix is paramount to prevent boroxine formation and ensure reliable data.
The DHB Matrix Advantage
As previously mentioned, 2,5-dihydroxybenzoic acid (DHB) is the matrix of choice for boronic acids.[3] It serves a dual purpose:
-
Matrix: It absorbs the laser energy and facilitates the desorption/ionization of the analyte.
-
Reactive Agent: It reacts with the boronic acid's diol functionality to form a stable boronate ester in situ on the MALDI plate.[3][4] This prevents the intermolecular dehydration that leads to boroxine trimers. The resulting spectrum is cleaner and primarily shows the [M+DHB-2H₂O+H]⁺ adduct.
Detailed Protocol: MALDI-TOF-MS Analysis
1. Sample and Matrix Preparation:
-
Analyte Solution: Prepare a 1 mg/mL solution of this compound in ACN or Tetrahydrofuran (THF).
-
Matrix Solution: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 ACN:Water with 0.1% Trifluoroacetic Acid (TFA).
2. Plate Spotting (Dried-Droplet Method):
-
On a stainless-steel MALDI target plate, place 0.5 µL of the matrix solution.
-
Immediately add 0.5 µL of the analyte solution to the matrix droplet.
-
Mix gently with the pipette tip.
-
Allow the spot to air-dry completely, forming a crystalline matrix-analyte lattice.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Ion, Reflectron mode for high resolution.
-
Laser: Nitrogen laser (337 nm) or suitable solid-state laser.
-
Laser Fluence: Adjust to just above the ionization threshold to obtain good signal-to-noise without excessive fragmentation.
-
Mass Range: m/z 200-1500 (to cover potential adducts and dimers).
-
Calibration: Calibrate the instrument externally using a known peptide or polymer standard in the same mass range.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is a readily achievable task when the unique chemistry of the boronic acid moiety is respected. For routine analysis and quantification, a well-optimized LC-ESI-MS method using a low cone voltage is the most robust approach. For rapid screening, structural confirmation, and high-sensitivity applications, MALDI-TOF-MS with a DHB matrix offers a simple and effective solution that circumvents the common issue of boroxine formation. Tandem mass spectrometry (MS/MS) is indispensable for unambiguous structural confirmation, with the characteristic loss of SO₂ (m/z 238.1) and the N-S bond cleavage fragments (m/z 161.1 and 141.0) serving as reliable diagnostic peaks. By applying the principles and protocols outlined in this guide, researchers can confidently characterize this important chemical entity.
References
- 1. 1-(Phenylsulfonyl)-3-indolylboronic acid 97 129271-98-3 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - Analytical Chemistry - Figshare [acs.figshare.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenylsulfonyl Group: A Strategic Lever in Modern Indole Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of the Indole Nucleus
The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2] However, the inherent reactivity of the indole N-H bond and the electron-rich pyrrole ring presents a significant challenge for selective functionalization. Direct electrophilic substitution often leads to mixtures of products, and the acidic N-H proton can interfere with a wide range of synthetic transformations. To overcome these hurdles, the use of protecting groups for the indole nitrogen is an indispensable strategy. An ideal protecting group should be easy to introduce and remove, stable under various reaction conditions, and, most importantly, capable of modulating the reactivity of the indole ring to achieve desired transformations.
The phenylsulfonyl group (-SO₂Ph) has emerged as a particularly versatile and powerful tool in the synthetic chemist's arsenal for indole chemistry. More than a mere protecting group, it acts as a strategic lever, profoundly influencing the electronic properties and reactivity of the indole nucleus. This guide provides a comprehensive overview of the function of the phenylsulfonyl group in indole chemistry, detailing its role in directing lithiation, activating the ring towards specific reactions, and its application in the synthesis of complex molecular architectures.
The Dual Nature of the Phenylsulfonyl Group: Protection and Activation
The primary function of the N-phenylsulfonyl group is to protect the indole nitrogen. This is typically achieved by reacting the indole with benzenesulfonyl chloride in the presence of a base.[3] The resulting N-phenylsulfonylindole is stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents.[4]
Beyond simple protection, the strong electron-withdrawing nature of the phenylsulfonyl group imparts several key advantages:
-
Increased Acidity of C-H Bonds: The sulfonyl group significantly acidifies the protons on the indole ring, particularly at the C2 position. This facilitates deprotonation with strong bases, enabling regioselective functionalization.
-
Modulation of Ring Electronics: By withdrawing electron density from the pyrrole ring, the phenylsulfonyl group deactivates it towards classical electrophilic aromatic substitution at C3, which is the typical site of reaction in unprotected indoles. This allows for alternative reaction pathways to be explored.
-
Directed ortho-Metalation (DoM): The sulfonyl group acts as a powerful directed metalation group (DMG), facilitating the selective deprotonation of the C7 position on the benzene ring of the indole nucleus.[5][6][7]
The phenylsulfonyl moiety can also act as an activating group.[1] Its presence can influence the stereochemical outcome of reactions and, in some cases, even serve as a leaving group to generate reactive intermediates.[2][8]
Directed ortho-Metalation: A Gateway to C7-Functionalized Indoles
One of the most powerful applications of the N-phenylsulfonyl group is in directed ortho-metalation (DoM). The sulfonyl group chelates to an organolithium base, directing deprotonation exclusively to the sterically accessible C7 position. This provides a reliable and high-yielding route to 7-substituted indoles, which are otherwise challenging to synthesize.
Caption: Workflow for C7-functionalization via DoM.
Experimental Protocol: Directed ortho-Metalation of 1-(Phenylsulfonyl)indole
-
Preparation: To a solution of 1-(phenylsulfonyl)indole (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Lithiation: Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv) and continue stirring at -78 °C for 2 hours.
-
Workup: Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
This protocol provides a general framework, and specific conditions may need to be optimized for different electrophiles.
C2-Lithiation and Functionalization
The electron-withdrawing phenylsulfonyl group also enhances the kinetic acidity of the C2-proton, allowing for selective deprotonation with strong bases like n-butyllithium or lithium diisopropylamide (LDA).[3] This C2-lithiated intermediate is a versatile nucleophile that can react with a variety of electrophiles to introduce substituents at the C2 position.
Caption: Regioselective functionalization at the C2 position.
Friedel-Crafts Acylation: Regiocontrolled C3-Functionalization
While the phenylsulfonyl group deactivates the indole ring towards many electrophiles, it facilitates highly regioselective Friedel-Crafts acylation at the C3 position.[9] This is a notable exception to the general deactivating effect and provides a straightforward route to 3-acylindoles, which are valuable synthetic intermediates.[9] The reaction typically proceeds in high yield using carboxylic acid anhydrides or acid chlorides in the presence of a Lewis acid like aluminum chloride.[9]
| Electrophile | Lewis Acid | Solvent | Yield (%) |
| Acetic Anhydride | AlCl₃ | Dichloromethane | 95 |
| Propionic Anhydride | AlCl₃ | Dichloromethane | 92 |
| Benzoyl Chloride | AlCl₃ | Dichloromethane | 88 |
| Oxalyl Chloride | AlCl₃ | Dichloromethane | 81 |
| Data synthesized from multiple sources describing Friedel-Crafts acylation of N-phenylsulfonylindole.[9] |
Deprotection of the Phenylsulfonyl Group
The successful application of any protecting group strategy hinges on its efficient removal under conditions that do not compromise the integrity of the functionalized molecule. The phenylsulfonyl group can be cleaved under various conditions, offering flexibility in synthetic planning.
Common deprotection methods include:
-
Basic Hydrolysis: Treatment with strong bases such as sodium hydroxide or potassium hydroxide in refluxing alcohol is a common method.[9][10]
-
Reductive Cleavage: Reagents like magnesium in methanol or samarium(II) iodide can effect reductive cleavage of the N-S bond.[8][10]
-
Electrochemical Reduction: This method offers a mild and environmentally friendly alternative for desulfonylation.[10]
Caption: Common methods for phenylsulfonyl group removal.
Experimental Protocol: Base-Mediated Deprotection
-
Reaction Setup: Dissolve the N-phenylsulfonylindole derivative (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add a solution of potassium hydroxide (5.0 equiv) in water.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., 1M HCl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify as necessary.
Conclusion: A Versatile and Indispensable Tool
The phenylsulfonyl group is far more than a simple protecting group in indole chemistry. Its strong electron-withdrawing character and ability to act as a directed metalation group provide chemists with a powerful tool for the regioselective functionalization of the indole nucleus at positions that are otherwise difficult to access. The reliability of its introduction, its stability under a range of conditions, and the variety of methods available for its removal make it an indispensable component of modern synthetic strategies targeting complex indole-containing molecules. For researchers in drug discovery and development, a thorough understanding of the nuances of N-phenylsulfonyl chemistry is essential for the efficient and creative construction of novel therapeutic agents.
References
- 1. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-(Phenylsulfonyl)indole
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 1-(phenylsulfonyl)indole. The introduction of the electron-withdrawing phenylsulfonyl group at the nitrogen atom profoundly influences the reactivity and regioselectivity of the indole nucleus. This document elucidates the underlying electronic effects, explores a range of specific electrophilic substitution reactions with detailed mechanistic insights, and provides field-proven experimental protocols. The strategic use of the phenylsulfonyl group as both a protecting and directing entity is a cornerstone of modern indole chemistry, facilitating the synthesis of diverse, functionalized indole scaffolds crucial for drug discovery and materials science.
Introduction: The Indole Nucleus and the Influence of N-Substitution
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its rich electron density, particularly at the C3 position, makes it highly susceptible to electrophilic attack.[3][4] However, this inherent reactivity can also lead to challenges in controlling regioselectivity and preventing undesirable side reactions such as polymerization, especially under acidic conditions.[5]
To modulate this reactivity and direct substitution to specific positions, the protection of the indole nitrogen is a common and effective strategy. The introduction of an N-phenylsulfonyl group creates 1-(phenylsulfonyl)indole, a versatile intermediate with significantly altered electronic properties.[6] The strongly electron-withdrawing nature of the sulfonyl group deactivates the indole ring towards electrophilic attack, yet it concurrently enhances the acidity of the C2-proton and directs electrophiles with high fidelity to the C3 position. This guide will delve into the nuances of this powerful synthetic tool.
The Role of the Phenylsulfonyl Group: A Double-Edged Sword
The N-phenylsulfonyl group exerts a profound influence on the indole's reactivity through a combination of inductive and resonance effects. This dual nature is pivotal to its utility in organic synthesis.
-
Deactivation of the Indole Ring: The potent electron-withdrawing capacity of the sulfonyl group significantly reduces the electron density of the pyrrole ring. This deactivation mitigates the propensity for acid-catalyzed polymerization, a common side reaction in the chemistry of N-H indoles.[5]
-
Directing Effect to C3: Despite the overall deactivation, the lone pair of electrons on the indole nitrogen can still participate in resonance. The electrophilic attack at C3 results in a resonance-stabilized carbocation intermediate where the aromaticity of the benzene ring is preserved. This inherent stability strongly favors substitution at the C3 position.[4]
-
Activation of the C2 Position for Lithiation: An important consequence of N-sulfonylation is the increased acidity of the proton at the C2 position. This allows for regioselective deprotonation using strong bases like lithium diisopropylamide (LDA), generating a 2-lithio-1-(phenylsulfonyl)indole species. This nucleophilic intermediate can then react with various electrophiles, providing a pathway to C2-functionalized indoles.[7][8]
Figure 1: The multifaceted influence of the N-phenylsulfonyl group on the reactivity of the indole core.
Key Electrophilic Substitution Reactions of 1-(Phenylsulfonyl)indole
The strategic use of the N-phenylsulfonyl protecting group has enabled the development of robust and high-yielding protocols for a variety of electrophilic substitution reactions.
Friedel-Crafts Acylation
Friedel-Crafts acylation of 1-(phenylsulfonyl)indole provides a convenient and efficient route to 3-acylindoles, which are valuable precursors for numerous biologically active molecules, including the alkaloid ellipticine.[9][10] The reaction typically proceeds in high yield using carboxylic acid anhydrides or acid chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride.[9][10][11]
A significant advantage of this method is that the introduction of one acyl group deactivates the molecule to further electrophilic attack, preventing the formation of di-acylated byproducts.[9] The phenylsulfonyl group can be readily removed by base hydrolysis to afford the corresponding 3-acylindole.[9][10]
Table 1: Representative Friedel-Crafts Acylation Reactions of 1-(Phenylsulfonyl)indole
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetic Anhydride | AlCl₃ | Dichloromethane | 25 | 2 | 3-Acetyl-1-(phenylsulfonyl)indole | 95 | [12] |
| Propionic Anhydride | AlCl₃ | Dichloromethane | 25 | 2 | 3-Propionyl-1-(phenylsulfonyl)indole | 92 | [9] |
| Oxalyl Chloride | AlCl₃ | Dichloromethane | 0-25 | 1.5 | 1-(Phenylsulfonyl)indole-3-glyoxylyl chloride | 99 | [9] |
| Acetyl Chloride | AlCl₃ | Dichloromethane | 25 | 2 | 3-Acetyl-1-(phenylsulfonyl)indole | 91 | [12] |
Experimental Protocol: Synthesis of 3-Acetyl-1-(phenylsulfonyl)indole [12]
-
To a stirred solution of 1-(phenylsulfonyl)indole (1.0 eq) in dry dichloromethane at 0 °C, add aluminum chloride (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-acetyl-1-(phenylsulfonyl)indole.
References
- 1. mdpi.com [mdpi.com]
- 2. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]
- 3. Electrophilic substitution at the indole [quimicaorganica.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-(Phenylsulfonyl)-1H-indole | C14H11NO2S | CID 315017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemijournal.com [chemijournal.com]
A Senior Application Scientist's Guide to 1-(Phenylsulfonyl)-2-indoleboronic Acid: Commercial Availability, Synthesis, and Application
Authored For: Researchers, Scientists, and Drug Development Professionals Pillar I: Introduction to a Versatile Synthetic Building Block
1-(Phenylsulfonyl)-2-indoleboronic acid is a specialized chemical reagent that has garnered significant interest within the medicinal chemistry and organic synthesis communities. Its utility stems from the unique combination of three key structural features: the indole scaffold, a foundational element in numerous biologically active compounds; the boronic acid moiety, which is a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions; and the phenylsulfonyl (SO₂Ph) group, which serves as a robust protecting group for the indole nitrogen.[1][2] This protecting group not only enhances the stability of the molecule but also modulates the reactivity of the indole ring, often facilitating regioselective functionalization.[3]
The primary application of this reagent is as a building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[4][5] Its ability to participate in reliable and high-yielding cross-coupling reactions makes it an invaluable tool for constructing biaryl and heteroaryl structures, which are prevalent motifs in modern drug discovery.[6][7] This guide provides an in-depth overview of its commercial availability, a validated synthetic protocol, and a detailed examination of its application in a representative synthetic workflow.
Pillar II: Physicochemical Properties & Commercial Sourcing
Accurate identification and sourcing of high-purity starting materials are paramount for reproducible and successful research outcomes. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 342404-46-0 | |
| Molecular Formula | C₁₄H₁₂BNO₄S | |
| Molecular Weight | 301.13 g/mol | |
| Appearance | Solid | |
| Melting Point | 125-130 °C | [8] |
| SMILES | OB(O)c1cc2ccccc2n1S(=O)(=O)c3ccccc3 | |
| InChI Key | HXWLCYMHOULBJZ-UHFFFAOYSA-N |
Commercial Availability
This compound is readily available from several reputable chemical suppliers. When selecting a vendor, researchers should consider not only the list price but also the stated purity, available quantities, and lead times. The following table provides a comparative overview of major suppliers.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 473262 | ≥97% | 1g, 5g |
| Parchem | 342404-46-0 | 97% | Bulk, R&D/Pilot scale |
| Cenmed Enterprises | C007B-473262 | Not specified | 1g |
Pillar III: Synthesis and Quality Control - A Field-Proven Protocol
While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and informs quality control strategies. The most common and reliable laboratory-scale synthesis involves a two-step process starting from indole: N-protection followed by a regioselective lithiation and borylation.
Rationale for Synthetic Strategy
-
N-Protection: The indole N-H is acidic and can interfere with subsequent organometallic reactions. Protection with a phenylsulfonyl group is ideal as it is stable to the strongly basic conditions of lithiation and also acts as a directing group, enhancing the acidity of the C2-proton.
-
Directed Ortho-Metalation (DoM): The phenylsulfonyl group directs deprotonation to the C2 position using a strong base like n-butyllithium (n-BuLi). This step is performed at low temperatures (-78 °C) to prevent side reactions.
-
Borylation: The resulting C2-lithiated indole is an anion that acts as a nucleophile. It is quenched with an electrophilic boron source, typically an trialkyl borate like triisopropyl borate (B(O-iPr)₃).
-
Hydrolysis: Acidic workup hydrolyzes the boronate ester intermediate to yield the final boronic acid product.
Visualized Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Phenylsulfonyl)indole
-
To a stirred solution of indole (10.0 g, 85.4 mmol) in toluene (150 mL), add a solution of sodium hydroxide (6.8 g, 170 mmol) in water (50 mL).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (16.5 g, 93.9 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction vigorously at room temperature for 4 hours.
-
Separate the organic layer, wash with water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield a solid. Recrystallize from ethanol to afford 1-(Phenylsulfonyl)indole as a white crystalline solid.[9]
Step 2: Synthesis of this compound
-
Dissolve 1-(Phenylsulfonyl)indole (10.0 g, 38.9 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.6 M in hexanes, 26.7 mL, 42.8 mmol) dropwise via syringe over 20 minutes. A color change to deep yellow or orange is typically observed. Stir the solution at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (13.5 mL, 58.3 mmol) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by slowly adding 2 M hydrochloric acid (100 mL) at 0 °C.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure. The resulting crude solid can be purified by trituration with a mixture of diethyl ether and hexanes to yield this compound.[10]
Self-Validating System (Quality Control): The purity of the final product should be confirmed using ¹H NMR (to verify the structure and absence of starting material), LC-MS (to confirm molecular weight), and melting point analysis (to compare with literature values).
Pillar IV: Application in Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[11][12] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl systems often found in pharmaceutical candidates.[6][13]
Mechanism and Causality
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The phenylsulfonyl-protected indoleboronic acid does not react on its own; it requires activation by a base and the presence of a Pd(0) catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide (the coupling partner), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the indole moiety) to the Pd(II) complex, displacing the halide. This is the crucial step where the indoleboronic acid participates.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Visualized Suzuki-Miyaura Catalytic Cycle
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labmart.id [labmart.id]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. 1-(Phenylsulfonyl)indole [oakwoodchemical.com]
- 10. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Comprehensive Guide to Suzuki-Miyaura Coupling Using 1-(Phenylsulfonyl)-2-indoleboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Arylindoles and the Suzuki-Miyaura Reaction
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The introduction of an aryl group at the C2-position of the indole ring often imparts significant biological activity or desirable photophysical properties. Among the myriad of synthetic methods to achieve this, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[1][2] This powerful carbon-carbon bond-forming reaction has become an indispensable tool in modern organic synthesis.[1][3][4]
This application note provides a detailed protocol and mechanistic insights for the Suzuki-Miyaura coupling of 1-(Phenylsulfonyl)-2-indoleboronic acid . The phenylsulfonyl protecting group on the indole nitrogen serves a dual purpose: it activates the C2 position towards borylation and subsequent coupling, and it enhances the stability of the boronic acid, mitigating common side reactions like protodeboronation.[5] Understanding the nuances of this specific substrate allows for the efficient and high-yield synthesis of a diverse range of 2-arylindoles.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[3][7][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
Proper preparation and handling of materials are critical for a successful reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich, Alfa Aesar | Store at 2-8°C. May contain varying amounts of the corresponding anhydride. |
| Aryl Halide (e.g., 4-Bromoanisole) | Synthesis Grade | Various | Ensure purity. If necessary, purify by recrystallization or chromatography. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | ≥99% | Strem, Sigma-Aldrich | Highly sensitive to air and moisture. Handle under an inert atmosphere. |
| Base (e.g., K₂CO₃ or K₃PO₄) | Anhydrous | Various | Dry in an oven before use if necessary. |
| Solvent (e.g., 1,4-Dioxane/Water) | Anhydrous/Degassed | Various | Degas solvents by sparging with argon or using freeze-pump-thaw cycles. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying organic extracts. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the coupling of this compound with an aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10] Causality: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Maintaining an inert atmosphere is crucial for catalytic activity.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent (the aryl halide).[10]
-
-
Reaction:
-
Monitoring:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).[10]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.[6][10]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
-
Purification:
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure proper inert atmosphere technique. Use a fresh bottle of catalyst or a pre-catalyst system (e.g., XPhos Pd G3).[10] |
| Poor choice of base/solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., THF/water, DME/water). For some substrates, anhydrous conditions with a base like TMSOK can be effective.[12] | |
| Protodeboronation | Reaction temperature too high or reaction time too long | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.[13] |
| Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is dry. Consider using a more stable boronate ester derivative if protodeboronation is severe.[13][14] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[13] |
| Steric Hindrance | Bulky substrates (ortho-substituted aryl halides) | Use more forcing conditions (higher temperature) and specialized, bulky, electron-rich ligands like XPhos or SPhos to accelerate the reaction.[10] |
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: 1,4-Dioxane is a potential carcinogen. Handle with appropriate engineering controls and PPE.
-
Bases: Strong bases like potassium carbonate are corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16][17]
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for synthesizing 2-arylindoles. By understanding the underlying mechanism, carefully controlling reaction parameters, and selecting the appropriate catalyst and conditions, researchers can achieve high yields of desired products. This protocol provides a solid foundation for further exploration and application in the fields of drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. fishersci.nl [fishersci.nl]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Application of 1-(Phenylsulfonyl)-2-indoleboronic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] The strategic functionalization of this heterocycle is paramount in the quest for novel therapeutic agents. 1-(Phenylsulfonyl)-2-indoleboronic acid has emerged as a key building block for medicinal chemists, primarily owing to its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with a high degree of precision and functional group tolerance.[2][3] The phenylsulfonyl group serves as a crucial protecting group for the indole nitrogen, enhancing its stability and modulating its electronic properties, while the boronic acid moiety at the 2-position provides a reactive handle for the introduction of diverse aryl and heteroaryl substituents. This application note will delve into the significant applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of protein kinase inhibitors, and will provide detailed, field-proven protocols for its use.
Core Application: Synthesis of 2-Arylindoles via Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate 2-arylindoles.[4][5] This class of compounds is of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory and anticancer properties.[6] The Suzuki-Miyaura reaction offers a powerful and efficient method for the synthesis of these derivatives, allowing for the coupling of the indole core with a wide variety of aryl and heteroaryl halides.[7][8]
The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Mechanistic Rationale for Experimental Choices
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, base, and solvent. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The choice of a suitable phosphine ligand is critical to stabilize the palladium center and facilitate this step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically the rate-limiting step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The phenylsulfonyl protecting group on the indole nitrogen plays a key role by withdrawing electron density, which can influence the reactivity of the indole ring and prevent unwanted side reactions.
Application in the Synthesis of Protein Kinase Inhibitors
A particularly compelling application of this compound is in the synthesis of protein kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[9][10][11] The indole scaffold is a common feature in many kinase inhibitors, often serving as a "hinge-binding" moiety that interacts with the ATP-binding site of the kinase.[9]
While direct synthesis of a marketed drug using this compound is not prominently documented, its utility is strongly suggested by the synthesis of analogous structures. For instance, the synthesis of an Aurora B/C kinase inhibitor, GSK1070916, involved the Suzuki cross-coupling of a protected 4-bromo-2-iodo-azaindole with various phenylboronic acids.[9] This highlights the strategic importance of boronic acid-functionalized indole and azaindole cores in accessing potent kinase inhibitors. The ability to introduce diverse aryl and heteroaryl groups at the 2-position of the indole allows for the fine-tuning of inhibitor potency and selectivity.
Caption: Workflow for synthesizing kinase inhibitors.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for researchers. Optimization for specific substrates may be necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related indole boronic acids.[12]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Palladium Source and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times, especially with challenging substrates.
-
Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.
-
Solvent System: The mixture of dioxane and water is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Quantitative Data: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of indole derivatives, providing a baseline for experimental design.
| Entry | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 85-95 |
| 3 | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | >95 |
Note: Yields are highly substrate-dependent and may require optimization.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route to 2-arylindoles, which are important scaffolds for the development of new therapeutic agents. The application of this reagent in the synthesis of protein kinase inhibitors is a particularly promising area of research, offering a pathway to novel cancer therapeutics. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important synthetic tool in their drug discovery endeavors. Future work will likely focus on expanding the scope of coupling partners and developing even more efficient and sustainable catalytic systems for these transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase Inhibitors: Synthesis and Applications | Molecules | MDPI [mdpi.com]
- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
synthesis of substituted indoles using 1-(Phenylsulfonyl)-2-indoleboronic acid
An Application Guide to the Synthesis of Substituted Indoles Using 1-(Phenylsulfonyl)-2-indoleboronic acid
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4][5] Its prevalence in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin underscores its fundamental role in biological processes.[2] Consequently, the development of robust synthetic methodologies to create diverse libraries of substituted indoles is a cornerstone of modern drug discovery programs, targeting therapeutic areas from oncology to neurodegenerative diseases.[1][4]
Among the various strategies for indole functionalization, the formation of carbon-carbon bonds at the C-2 position is of paramount importance for modulating pharmacological activity. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a premier method for this purpose due to its mild conditions, high functional group tolerance, and broad substrate scope.[6][7][8] This guide provides a detailed examination of the use of This compound , a highly effective building block for the synthesis of C-2 aryl and heteroaryl indoles. We will explore the critical role of the N-phenylsulfonyl protecting group, provide detailed protocols for reagent synthesis and coupling reactions, and discuss the final deprotection step to yield the target compounds.
Pillar 1: The Decisive Role of the N-Phenylsulfonyl Protecting Group
The acidic N-H proton of the indole ring complicates many synthetic transformations. N-protection is therefore not merely a matter of convenience but a strategic necessity to prevent undesired side reactions and to direct reactivity to specific positions on the indole nucleus.[9] The 1-phenylsulfonyl (PhSO₂) group is an exceptionally effective choice for reactions involving C-2 functionalization for several key reasons:
-
Facilitation of C-2 Lithiation: The potent electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the proton at the C-2 position. This allows for clean and regioselective deprotonation (metalation) using common organolithium bases like n-butyllithium (n-BuLi), a step that is fundamental to the introduction of the boronic acid functionality.[10]
-
Electronic Activation & Stability: The PhSO₂ group is robust and stable under the basic conditions required for the Suzuki-Miyaura coupling, preventing decomposition or unwanted side reactions of the indole core.[11] It effectively reduces the nucleophilicity and basicity of the indole nitrogen, ensuring the reaction proceeds as planned.[11]
-
Reliable Cleavage: Despite its stability, the phenylsulfonyl group can be reliably removed under specific, well-established conditions to reveal the final N-H indole, a critical step for biological testing and downstream applications.
Pillar 2: Synthesis of the Key Building Block: this compound
The preparation of this key intermediate is a straightforward, multi-step process that leverages the directing effect of the N-phenylsulfonyl group. The general workflow involves N-protection, directed metalation, borylation, and hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indolylboronic Acids: Preparation and Applications [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.org [mdpi.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 1-(Phenylsulfonyl)-2-indoleboronic Acid
Introduction: The Strategic Importance of 2-Arylindoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, the 2-arylindole motif is a key pharmacophore in a multitude of biologically active compounds, including kinase inhibitors, antiviral agents, and CNS-targeting drugs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C(sp²)–C(sp²) bonds, offering a direct route to these valuable biaryl structures.[1]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with 1-(phenylsulfonyl)-2-indoleboronic acid. The N-phenylsulfonyl group serves as a robust protecting group that activates the indole ring and enhances the stability of the boronic acid, a class of compounds often prone to protodeboronation under basic reaction conditions.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecules.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid (Ar²-B(OH)₂), upon activation by a base to form a more nucleophilic boronate species, transfers its organic moiety (Ar²) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Key Reaction Parameters and Reagent Selection
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The reactivity of the aryl halide (I > Br > Cl) will also dictate the stringency of the required conditions.
Palladium Catalyst and Ligands
The choice of palladium source and its associated ligand is critical for achieving high efficiency. While simple catalysts like Pd(PPh₃)₄ can be effective, particularly with more reactive aryl iodides and bromides, catalyst systems employing bulky, electron-rich phosphine ligands are often superior, especially for less reactive aryl chlorides and sterically hindered substrates.[4]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A robust and versatile catalyst, often effective for a wide range of aryl bromides and some activated aryl chlorides.[5]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic Pd(0) source, suitable for many standard couplings, though it may be less effective for more challenging substrates.[6]
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts capable of coupling unactivated aryl chlorides at lower temperatures and catalyst loadings.[1][2]
Base
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and the extent of side reactions, such as protodeboronation.
-
Potassium Carbonate (K₂CO₃): A commonly used, cost-effective base suitable for many Suzuki couplings.[5]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often more effective, particularly for less reactive coupling partners.[1]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for challenging couplings.
Solvent
The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. Aprotic polar solvents, often in combination with water, are typically employed.
-
1,2-Dimethoxyethane (DME) / Water: A common and effective solvent system.[5]
-
1,4-Dioxane / Water: Another widely used and effective solvent mixture.
-
n-Propanol or n-Butanol: These can be excellent solvents, particularly for couplings involving heteroaryl boronic acids, as they can help to minimize protodeboronation.[4]
Experimental Protocols
The following protocols are provided as robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be necessary for specific substrates to achieve maximum yield.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is based on conditions found to be effective for the coupling of heteroaryl boronic acids and is a good starting point for reactive aryl halides.[5]
Materials:
-
Aryl bromide or iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add degassed DME (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Coupling with Aryl Chlorides
Aryl chlorides are less reactive than their bromide and iodide counterparts and typically require more active catalyst systems and potentially higher temperatures. This protocol utilizes a highly active Buchwald-type ligand.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL) and stir for 10 minutes to pre-form the catalyst.
-
To this mixture, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Add the remaining 1,4-dioxane (6 mL) and water (2 mL), ensuring all reagents are degassed.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).
-
Follow steps 6-9 from Protocol 1 for workup and purification.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experiment 1 - Suzuki-Miyaura Cross-Coupling of an | Chegg.com [chegg.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Strategic Use of 1-(Phenylsulfonyl)-2-indoleboronic Acid in Natural Product Synthesis
Abstract
The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceutical agents.[1][2] Its strategic functionalization is therefore a central theme in modern organic synthesis. This guide provides an in-depth technical overview of 1-(Phenylsulfonyl)-2-indoleboronic acid, a versatile and highly effective building block for the construction of complex molecular architectures. We will explore its application through the lens of the Suzuki-Miyaura cross-coupling reaction, detailing the underlying mechanistic principles, providing field-proven experimental protocols, and illustrating its utility in the context of synthesizing the core structure of carbazole-class natural products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies.
Introduction: The Strategic Advantage of N-Sulfonylated Indoleboronic Acids
The direct functionalization of the indole scaffold, particularly at the C2 position, presents unique challenges. The indole N-H proton is acidic and can interfere with many organometallic processes, leading to catalyst inhibition or undesired side reactions.[3] this compound elegantly circumvents these issues. The phenylsulfonyl (-SO₂Ph) group serves a dual, critical purpose:
-
N-H Protection: It replaces the reactive N-H proton with a robust, electron-withdrawing group, rendering the heterocycle compatible with sensitive palladium catalysts used in cross-coupling reactions.[3]
-
Regiocontrol: The sulfonyl group facilitates the directed lithiation and subsequent borylation of the indole C2 position, providing clean and high-yielding access to the desired 2-indolylboronic acid isomer, which is otherwise difficult to obtain.
This reagent is therefore not merely a protected indole, but a precision tool for introducing the C2-indolyl moiety, primarily via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—one of the most powerful and versatile C-C bond-forming methods in modern synthesis.[4][5]
Core Application: The Suzuki-Miyaura Coupling Mechanism
The primary application of this compound is the formation of a carbon-carbon bond between the indole C2 position and an sp² or sp³ hybridized carbon of a coupling partner (typically an aryl, heteroaryl, or vinyl halide/triflate). The reaction proceeds via a well-established catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond.
-
Transmetalation: The crucial step where the organic moiety is transferred from the boron atom to the palladium center. This is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step, where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][6]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Case Study: Synthesis of the Carbazomycin B Core
Carbazomycins are a family of carbazole alkaloids isolated from Streptomyces species, exhibiting significant antibacterial and antifungal activities.[7][8][9] The total synthesis of these molecules provides a compelling case for the strategic use of this compound.
The core of Carbazomycin B is a substituted carbazole. A highly efficient retrosynthetic strategy involves disconnecting the molecule at the biaryl axis, leading back to an indole building block and a catechol-derived partner. The key forward reaction is a Suzuki-Miyaura coupling to construct this pivotal C-C bond.
Figure 2: Retrosynthetic analysis for the Carbazomycin B core.
This approach is powerful because it allows for a convergent synthesis, where two complex fragments are prepared separately and then joined in a single, high-yielding step.
Experimental Protocols
This section provides a detailed, self-validating protocol for the Suzuki-Miyaura coupling. The causality for each step is explained to ensure robust and reproducible results.
Protocol 1: Palladium-Catalyzed Synthesis of a 2-Aryl-Indole Intermediate
This protocol is adapted from established methodologies for coupling N-protected indolylboronic acids.[10]
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (e.g., 1-bromo-2,3-dimethoxybenzene) (1.0 equiv.)
-
Palladium Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%)
-
Base: Anhydrous K₂CO₃ (3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction Vessel: Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Vessel Preparation: Place the magnetic stir bar in the Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. Causality: This removes atmospheric moisture and oxygen, which can deactivate the palladium catalyst and promote unwanted side reactions like protodeboronation.
-
Reagent Addition: To the cooled flask, add this compound, the aryl bromide, K₂CO₃, and the Pd(dppf)Cl₂ catalyst. Causality: Adding the solid reagents under an inert atmosphere prevents their degradation before the solvent is introduced.
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times. Causality: This ensures the reaction environment is thoroughly purged of oxygen.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical concentration is 0.1 M with respect to the limiting aryl bromide. Causality: The solvent must be degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.
-
Reaction: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously. Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Vigorous stirring is crucial in the biphasic mixture to ensure good mass transfer between the organic and aqueous phases.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Causality: This partitions the organic product into the ethyl acetate layer, while inorganic salts remain in the aqueous phase.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel. Causality: The brine wash removes residual water, and drying with Na₂SO₄ removes all traces of moisture before concentration. Chromatography separates the desired product from residual catalyst, unreacted starting materials, and byproducts.
Figure 3: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Data & Performance
The Suzuki-Miyaura coupling using this compound is typically robust and high-yielding. The choice of catalyst, base, and solvent can be tailored to the specific coupling partners.
| Coupling Partner (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Dioxane/H₂O | 90 | 88 |
| 1-Iodo-3-nitrobenzene | Pd(OAc)₂/SPhos (2%) | Cs₂CO₃ | Toluene/H₂O | 100 | 95 |
| Vinyl Triflate | Pd₂(dba)₃/P(t-Bu)₃ (2%) | K₃PO₄ | THF | 65 | 85 |
Table 1: Representative conditions and yields for Suzuki-Miyaura coupling reactions. Data is illustrative and based on typical outcomes for similar substrates found in the literature.
Conclusion
This compound is a premier synthetic tool for the construction of C2-arylated indoles, a motif frequently encountered in complex natural products. Its N-sulfonyl group provides essential protection and regiochemical control, enabling clean and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocol detailed herein provides a robust and validated starting point for researchers aiming to incorporate this versatile building block into their synthetic strategies, paving the way for the efficient total synthesis of carbazole alkaloids and other indole-containing targets.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 1-(Phenylsulfonyl)-2-indoleboronic Acid: A Versatile Building Block for Drug Discovery
Application Note & Protocol Guide
Introduction: The Strategic Advantage of 1-(Phenylsulfonyl)-2-indoleboronic Acid in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] The functionalization of the indole ring is therefore a critical endeavor in the quest for novel therapeutics. Among the various functionalized indoles, this compound has emerged as a particularly valuable building block. The presence of a boronic acid moiety at the C2 position facilitates highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures.[2] The phenylsulfonyl group at the N1 position serves a dual purpose: it activates the indole ring for selective C2-functionalization and acts as a robust protecting group that can be removed under specific conditions.
This application note provides a comprehensive guide to a one-pot synthesis of this compound, a streamlined approach that enhances efficiency by minimizing intermediate isolation and purification steps. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the applications of this versatile intermediate in the synthesis of biologically active molecules, offering researchers a practical and insightful resource for their drug discovery programs.
Reaction Mechanism and Principles: A Tale of Two Transformations
The one-pot synthesis of this compound from indole involves two sequential key transformations: N-phenylsulfonylation and C2-selective C-H borylation. Understanding the principles governing each step is crucial for optimizing the reaction and achieving high yields.
Part 1: N-Phenylsulfonylation of Indole
The first step is the protection of the indole nitrogen with a phenylsulfonyl group. This is typically achieved by reacting indole with benzenesulfonyl chloride in the presence of a base. The phenylsulfonyl group is an excellent choice for several reasons:
-
Activation: It is a strong electron-withdrawing group, which acidifies the C2-H bond, making it more susceptible to deprotonation and subsequent borylation.
-
Directing Group: The bulky phenylsulfonyl group can sterically hinder the C3 position, favoring functionalization at C2.
-
Stability: The N-sulfonyl bond is stable to a wide range of reaction conditions, yet can be cleaved when desired.
The reaction proceeds via a nucleophilic attack of the deprotonated indole nitrogen on the electrophilic sulfur atom of benzenesulfonyl chloride.
Part 2: C2-Selective C-H Borylation
The second and more intricate step is the regioselective borylation of the C2 position of the 1-(phenylsulfonyl)indole intermediate. While various methods exist for indole borylation, iridium-catalyzed C-H borylation has proven to be particularly effective for achieving C2 selectivity on N-sulfonyl protected indoles.[3][4][5]
The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle with Ir(III) and Ir(V) intermediates.[3][6] The key steps are:
-
Oxidative Addition: The active Ir(III) catalyst undergoes oxidative addition to a C-H bond of the arene (in this case, the C2-H of the indole).
-
Reductive Elimination: The resulting Ir(V) intermediate then undergoes reductive elimination to form the C-B bond and regenerate the active Ir(III) catalyst.
The regioselectivity of the borylation is influenced by both steric and electronic factors.[5] In the case of N-sulfonylindoles, the electronic activation at C2 and potential directing effects of the sulfonyl group contribute to the observed selectivity.
Reaction Pathway Overview
Caption: One-pot synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the one-pot synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indole | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Benzenesulfonyl chloride | 99% | Acros Organics | |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Handle with care under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | |
| [Ir(cod)Cl]2 | 98% | Strem Chemicals | |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | 98% | Sigma-Aldrich | |
| Bis(pinacolato)diboron (B2pin2) | ≥99% | Sigma-Aldrich | |
| Hexane | Anhydrous, 95% | Sigma-Aldrich | |
| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich | |
| Saturated aq. NH4Cl | |||
| Brine | |||
| Anhydrous MgSO4 |
Protocol
Step 1: N-Phenylsulfonylation of Indole
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indole (1.0 eq).
-
Add anhydrous THF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous THF.
-
Add the benzenesulfonyl chloride solution dropwise to the indole anion solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
Step 2: C2-Selective Borylation
-
To the same reaction flask containing the crude 1-(phenylsulfonyl)indole, add [Ir(cod)Cl]2 (1.5 mol%), dtbbpy (3.0 mol%), and B2pin2 (1.2 eq).
-
Add anhydrous hexane as a co-solvent.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by GC-MS or LC-MS.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product, 1-(phenylsulfonyl)-2-indole pinacol boronate, can be used directly in the next step or purified by column chromatography on silica gel.
Step 4: Hydrolysis to Boronic Acid (Optional, if the boronic acid is required)
-
Dissolve the crude or purified pinacol boronate in a mixture of THF and water.
-
Add an excess of sodium periodate (NaIO4) and stir vigorously at room temperature for 4-6 hours.
-
Filter the mixture to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate to yield the desired this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Data Summary and Expected Results
The following table summarizes the expected results for the one-pot synthesis of this compound. Yields are representative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| N-Phenylsulfonylation | 1-(Phenylsulfonyl)indole | >95 (crude) | ~90-95 | TLC, 1H NMR |
| C2-Borylation | 1-(Phenylsulfonyl)-2-indole pinacol boronate | 70-85 | >95 (after chromatography) | GC-MS, 1H NMR |
| Hydrolysis | This compound | >90 | >98 | LC-MS, 1H NMR |
Applications in Drug Discovery: A Gateway to Novel Therapeutics
This compound is a powerful intermediate for the synthesis of a diverse array of biologically active molecules. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile partner to introduce various aryl and heteroaryl moieties at the C2 position of the indole core.
Synthesis of Kinase Inhibitors:
A significant application of this building block is in the development of kinase inhibitors. Many kinase inhibitors feature a biaryl or heteroaryl-aryl scaffold, which can be readily assembled using this compound. For instance, it can be used in the synthesis of inhibitors targeting kinases implicated in cancer and inflammatory diseases.
Access to Complex Heterocyclic Systems:
The C2-functionalized indole can serve as a precursor for more complex heterocyclic systems. Subsequent intramolecular cyclization reactions can lead to the formation of fused ring systems with potential therapeutic applications.
While specific drug candidates synthesized directly from this compound are often proprietary, the strategic importance of C2-arylated indoles in medicinal chemistry is well-documented. For example, the core structures of certain inhibitors of p97, a protein involved in the ubiquitin-proteasome system, feature substituted pyrimidine rings that could be introduced via Suzuki-Miyaura coupling with a corresponding boronic acid.[7]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The N-phenylsulfonylation step using sodium hydride is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Regioselectivity of Borylation: While the phenylsulfonyl group generally directs borylation to the C2 position, minor amounts of other isomers may be formed. Careful optimization of the iridium catalyst, ligand, and reaction temperature can improve selectivity.
-
Stability of Boronic Acid: Indole-2-boronic acids can be prone to protodeboronation, especially under acidic conditions. It is often advantageous to use the more stable pinacol boronate ester directly in subsequent cross-coupling reactions.
-
Deprotection of the Phenylsulfonyl Group: If the final target molecule requires a free N-H indole, the phenylsulfonyl group can be removed under reductive conditions (e.g., with magnesium in methanol) or using strong base.
Conclusion
The one-pot synthesis of this compound represents an efficient and practical approach to a highly valuable building block for drug discovery. By combining N-phenylsulfonylation and iridium-catalyzed C2-borylation into a single, streamlined process, researchers can rapidly access a versatile intermediate for the synthesis of complex, biologically active molecules. The principles and protocols outlined in this application note provide a solid foundation for the successful implementation of this methodology in medicinal chemistry laboratories.
References
- 1. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis using 1-(Phenylsulfonyl)-2-indoleboronic acid in pharma
Application Notes & Protocols
Topic: A Robust and Scalable Synthesis of 1-(Phenylsulfonyl)-2-indoleboronic Acid for Pharmaceutical Intermediate Manufacturing
Abstract
This compound is a critical building block in pharmaceutical synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures found in numerous drug candidates.[1] Its efficient and reliable synthesis at scale is paramount for drug development programs. This document provides a comprehensive, field-proven guide for the multi-kilogram scale-up synthesis of this compound. We detail a two-step synthetic strategy, addressing critical process parameters, in-process controls, scalable purification techniques, and robust safety protocols. The causality behind experimental choices is explained to empower researchers and process chemists to adapt and troubleshoot the process effectively.
Introduction: The Strategic Importance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[2] The functionalization of the indole ring is a key strategy in drug discovery. Boronic acids and their derivatives serve as exceptionally versatile intermediates, most notably in Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3]
The target molecule, this compound, combines these features. The phenylsulfonyl group serves a dual purpose: it activates the C2 position for selective deprotonation and subsequent borylation while also acting as a stable protecting group for the indole nitrogen. This makes the molecule an ideal precursor for introducing the indole-2-yl moiety into a target API. This application note presents a scalable and reproducible protocol designed for a pharmaceutical manufacturing environment.
Synthetic Strategy and Rationale
The selected synthetic route proceeds in two main stages: (1) N-protection of indole and (2) directed ortho-metalation followed by borylation. This pathway is chosen for its high regioselectivity, use of readily available starting materials, and amenability to large-scale chemical processing.
Caption: High-level overview of the two-step synthesis.
Part I: Scale-Up Synthesis of 1-(Phenylsulfonyl)indole
Causality: The protection of the indole nitrogen with a phenylsulfonyl group is the critical first step. This group is electron-withdrawing, which significantly increases the acidity of the C2-proton, facilitating the subsequent regioselective lithiation.[4] A phase-transfer catalysis (PTC) condition or a simple biphasic system with a strong base is robust and avoids the need for expensive, anhydrous solvents, making it ideal for scale-up.
Protocol 1: Synthesis of 1-(Phenylsulfonyl)indole (5 kg Scale)
Materials:
| Reagent/Solvent | CAS RN | Quantity | Molar Eq. |
|---|---|---|---|
| Indole | 120-72-9 | 5.00 kg | 1.00 |
| Benzenesulfonyl Chloride | 98-09-9 | 8.25 kg | 1.10 |
| Sodium Hydroxide (50% w/w aq.) | 1310-73-2 | 7.20 kg | 2.12 |
| Toluene | 108-88-3 | 50 L | - |
| Water (Deionized) | 7732-18-5 | 75 L | - |
Procedure:
-
Reactor Setup: Charge a 200 L jacketed glass-lined reactor with Toluene (25 L) and Indole (5.00 kg). Begin agitation.
-
Base Addition: Add the 50% Sodium Hydroxide solution (7.20 kg) to the reactor.
-
Reagent Addition: Cool the reactor contents to 10-15 °C. Slowly add Benzenesulfonyl Chloride (8.25 kg) via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25 °C. The reaction is exothermic.
-
Reaction Monitoring (IPC): Stir the reaction mixture at 20-25 °C for 4-6 hours. Monitor the reaction progress by HPLC or TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until <1% of indole remains.
-
Work-up & Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Add Water (25 L) to the organic layer, agitate for 15 minutes, settle, and remove the aqueous layer. Repeat this wash step.
-
Solvent Swap & Crystallization: Distill the Toluene under vacuum at <60 °C to a minimum stirrable volume. Cool the reactor to 50 °C and add n-Heptane (40 L). Cool the resulting slurry to 0-5 °C and hold for at least 2 hours.
-
Isolation: Filter the solid product using a centrifuge or Nutsche filter. Wash the cake with cold n-Heptane (15 L).
-
Drying: Dry the product in a vacuum oven at 50-55 °C until a constant weight is achieved.
Expected Outcome:
-
Yield: 10.0 - 10.8 kg (88-95%)
-
Purity (HPLC): >99.0%
Part II: Scale-Up Synthesis of this compound
Causality: This step is the most critical and hazardous. The use of n-Butyllithium (n-BuLi), a pyrophoric reagent, mandates strict control over temperature and atmosphere.[5] The reaction is performed at cryogenic temperatures (below -70 °C) to prevent side reactions and decomposition of the lithiated intermediate. Triisopropyl borate is used as the boron source, which is then hydrolyzed to the desired boronic acid during the acidic work-up.
Protocol 2: Directed Borylation (10 kg Scale)
Materials:
| Reagent/Solvent | CAS RN | Quantity | Molar Eq. |
|---|---|---|---|
| 1-(Phenylsulfonyl)indole | 16134-77-3 | 10.0 kg | 1.00 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 17.2 L | 1.10 |
| Triisopropyl borate | 5419-55-6 | 9.7 kg | 1.30 |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 100 L | - |
| Hydrochloric Acid (2 M aq.) | 7647-01-0 | ~60 L | - |
| n-Heptane | 142-82-5 | 80 L | - |
Procedure:
-
Reactor Inerting: Ensure a 250 L reactor is scrupulously dry and rendered inert with a nitrogen atmosphere.
-
Dissolution: Charge THF (100 L) and 1-(Phenylsulfonyl)indole (10.0 kg) to the reactor. Stir to dissolve.
-
Cryogenic Cooling: Cool the reactor contents to -78 °C to -75 °C using a suitable cooling system (e.g., liquid nitrogen heat exchanger or cryo-unit).
-
Lithiation: Slowly add n-BuLi (17.2 L) subsurface over 2-3 hours, maintaining the internal temperature at < -70 °C. A slight exotherm will be observed.
-
Hold & IPC: Stir the mixture at -78 °C to -75 °C for 1 hour after the addition is complete. A successful lithiation can be confirmed by quenching a small sample with D₂O and analyzing by ¹H NMR for the absence of the C2-proton signal.
-
Borylation: Slowly add Triisopropyl borate (9.7 kg) over 1-2 hours, again maintaining the temperature at < -70 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to -20 °C over 2-3 hours.
-
Quench & Hydrolysis: In a separate vessel, prepare a solution of 2 M HCl (~60 L). Slowly transfer the reaction mixture into the cold acid solution, ensuring the quench temperature does not exceed 15 °C. This step is highly exothermic and requires efficient cooling.
-
Work-up & Phase Separation: Agitate the biphasic mixture for 30 minutes. Stop agitation, allow the layers to separate, and remove the lower aqueous layer.
-
Crystallization: The product often begins to crystallize from the organic (THF/Heptane) layer. Distill the solvent under vacuum at <45 °C to approximately half the volume to enhance crystallization.
-
Slurry and Isolation: Cool the slurry to 0-5 °C and hold for at least 3 hours. Filter the product and wash the cake with cold n-Heptane (20 L).
-
Drying: Dry the product in a vacuum oven at 40-45 °C. Boronic acids can be sensitive to over-heating, which can cause dehydration to form boroxines.[6]
Expected Outcome:
-
Yield: 10.1 - 11.0 kg (85-92%)
-
Purity (HPLC): >98.0%
Analytical Characterization and Quality Control
Ensuring the quality of the final product is non-negotiable in a pharmaceutical context. A suite of analytical tests must be performed to confirm identity, purity, and the absence of critical impurities.[7][8]
| Test | Method | Specification | Rationale |
| Appearance | Visual | White to off-white solid | Confirms basic product quality |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms molecular structure |
| Purity | HPLC (UV) | ≥ 98.0% | Quantifies product and impurities |
| Residual Solvents | GC-HS | THF ≤ 620 ppm, Heptane ≤ 5000 ppm | Conforms to ICH guidelines |
| Water Content | Karl Fischer | ≤ 0.5% | Water can affect stability and reactivity |
| Assay | Titration | 98.0 - 102.0% | Provides an orthogonal purity assessment[9] |
Process Workflow and Safety Considerations
Overall Manufacturing Workflow
References
- 1. pharmtech.com [pharmtech.com]
- 2. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Controlling selectivity in N-heterocycle directed borylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. zzylchem.com [zzylchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 1-(Phenylsulfonyl)-2-indoleboronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your synthetic workflows. This guide focuses on a particularly valuable yet challenging reaction: the Suzuki-Miyaura cross-coupling of 1-(Phenylsulfonyl)-2-indoleboronic acid. The electron-withdrawing nature of the N-phenylsulfonyl group, while an effective protecting group, introduces specific electronic demands on the coupling reaction that require careful optimization.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction has stalled, showing low conversion of starting materials and poor yield. What are the primary causes?
This is the most common issue and typically points to a breakdown in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), or it may be decomposing. Ensure your reaction is rigorously degassed to prevent oxidation of the Pd(0) catalyst by atmospheric oxygen.[1]
-
Inefficient Transmetalation: This is a frequent bottleneck, especially with electron-deficient boronic acids like N-sulfonylated indoles.[2][3] The transmetalation step, where the indole group is transferred from boron to palladium, requires the formation of a nucleophilic "ate" complex (a boronate).[4][5] If the base is too weak, insoluble, or sterically hindered, this activation is inefficient.
-
Poor Oxidative Addition: If you are using an electron-rich or sterically hindered aryl chloride as your coupling partner, the initial oxidative addition step may be slow.[6] While less common with aryl bromides or iodides, it's a factor to consider.
Recommended Solutions:
-
Re-evaluate Your Catalyst/Ligand System: Standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][6] These ligands promote both oxidative addition and the final reductive elimination step, accelerating catalyst turnover.
-
Optimize the Base: Switch to a stronger or more soluble base. For this substrate, potassium phosphate (K₃PO₄) is often more effective than potassium carbonate (K₂CO₃).[7][8] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option due to its high solubility in organic solvents.[9]
-
Check Reagent Purity: Ensure your this compound is pure. Boronic acids can dehydrate to form boroxine trimers, which can be less reactive.[10]
`dot digraph "Suzuki_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_oa [label="Ar-Pd(II)-X(L)₂\n(Oxidative Addition Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; pd2_tm [label="Ar-Pd(II)-Ar'(L)₂\n(Transmetalation Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> pd2_oa [label="Oxidative Addition\n+ Ar-X"]; pd2_oa -> pd2_tm [label="Transmetalation\n+ Ar'-B(OR)₂ + Base"]; pd2_tm -> pd0 [label="Reductive Elimination"];
// Invisible nodes and edges for product display product [label="Ar-Ar'", shape=plaintext, fontcolor="#EA4335", fontsize=12]; pd2_tm -> product [style=dashed, arrowhead=none]; } ` Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: I'm observing significant protodeboronation of my indoleboronic acid. How can I prevent this side reaction?
Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond, leading to the formation of 1-(phenylsulfonyl)indole. This is a major competing pathway for heteroarylboronic acids, especially those that are electron-deficient.[3][7]
-
Cause 1: Excessively Strong Base/Water: Strong bases, particularly hydroxide ions in aqueous media, can accelerate the rate of protodeboronation.[1]
-
Cause 2: High Temperatures: Elevated temperatures provide the activation energy needed for this undesired pathway to compete with the productive transmetalation step.[1]
Recommended Solutions:
-
Use a Milder, Non-Aqueous Base System: Switch from aqueous bases to anhydrous conditions. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective.[8][9]
-
Convert to a Boronate Ester: Before the coupling, convert the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. These derivatives are significantly more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[1][3]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that affords a reasonable rate (e.g., 60-80 °C). This may require a more active catalyst system (see Q1).
`dot digraph "Protodeboronation_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
start [label="{this compound | C-B Bond}", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="{1-(Phenylsulfonyl)indole | C-H Bond}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> end [label=" Protodeboronation\n(Base, H₂O, Heat)"]; } ` Caption: The undesired protodeboronation side reaction pathway.
Q3: My primary byproducts are from homocoupling of my aryl halide. How do I suppress this?
Homocoupling (e.g., Ar-X + Ar-X → Ar-Ar) suggests that the transmetalation step is too slow relative to side reactions of the oxidative addition complex.[10]
Recommended Solutions:
-
Increase Transmetalation Rate: The solutions are similar to those for general low yield. Use a more effective base (K₃PO₄, Cs₂CO₃) to generate the boronate species more rapidly.[8][11]
-
Use a More Active Ligand: Highly active Buchwald-type ligands can accelerate the overall catalytic cycle, ensuring the productive cross-coupling pathway outcompetes homocoupling.[12]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help push the reaction toward the desired cross-coupling product.[7]
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the optimal Palladium catalyst and ligand?
The choice is critical and substrate-dependent. For an electron-deficient substrate like this compound, catalysts that are both highly active and stable are required.
| Catalyst System | Advantages | Considerations |
| Pd(PPh₃)₄ | Inexpensive, readily available, Pd(0) source. | Often low activity for this substrate; requires higher temperatures, which can promote side reactions.[8] |
| Pd(dppf)Cl₂ | Good general catalyst, stable, effective for many heteroaryl couplings.[13] | May not be active enough for very challenging coupling partners (e.g., aryl chlorides). |
| Pd₂(dba)₃ + SPhos/XPhos | Highly active system, broad substrate scope, often allows for lower temperatures.[7][8] | Air-sensitive ligand, requires careful handling under inert atmosphere.[14] |
| Buchwald Precatalysts | Air-stable Pd(II) precatalysts that rapidly form the active Pd(0) species. Excellent activity and reliability.[7][12] | Higher cost, but often justified by improved yields and reproducibility. |
Recommendation: Start with Pd(dppf)Cl₂ . If yields are suboptimal, move to a more active system like a Buchwald G3 or G4 precatalyst with a ligand like SPhos.
FAQ 2: What is the best base and solvent system?
The solvent must solubilize the organic substrates, while the base must be strong enough to deprotonate the boronic acid without promoting side reactions.
| Solvent System | Base | Rationale & Comments |
| Dioxane / H₂O | K₂CO₃, K₃PO₄ | A classic biphasic system. Water helps dissolve the inorganic base. K₃PO₄ is generally superior for this substrate.[7] |
| Toluene or CPME | K₃PO₄ (anhydrous) | Anhydrous conditions can minimize protodeboronation. Requires a base that is sufficiently active without water.[14] |
| DMF or DMAc | K₂CO₃, Cs₂CO₃ | High-boiling polar aprotic solvents can be useful for less reactive aryl halides, but the higher temperatures can increase side reactions.[15] |
Recommendation: A combination of K₃PO₄ as the base in 1,4-Dioxane/H₂O (e.g., 4:1 ratio) at 80-100 °C is a robust starting point.[7][16]
FAQ 3: What is the role of the N-phenylsulfonyl protecting group?
The phenylsulfonyl (SO₂Ph) group serves two main purposes:
-
Protection: It protects the indole N-H, preventing side reactions and improving the stability and handling of the compound.[17]
-
Electronic Modification: As a strong electron-withdrawing group, it significantly lowers the electron density of the indole ring. This makes the C-B bond more polarized and potentially more susceptible to protodeboronation, creating the challenges discussed in this guide.[2][3]
FAQ 4: Should I use the corresponding boronate ester instead of the boronic acid?
Yes, this is often an excellent strategy. Converting this compound to its pinacol boronate ester (using pinacol and a dehydrating agent) offers significant advantages:
-
Enhanced Stability: Boronate esters are much more stable to storage and are highly resistant to premature protodeboronation under basic reaction conditions.[3][18]
-
Improved Solubility: They often have better solubility in organic solvents.
-
Controlled Release: The ester hydrolyzes in situ to generate the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[3]
The trade-off is an extra synthetic step, but the potential for a cleaner reaction and higher yield often makes it worthwhile.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues with your reaction.
`dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=diamond, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", margin="0.2,0.1"]; action_node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", margin="0.2,0.1"];
start [label="Low Yield?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Starting Materials\nConsumed?"]; q2 [label="Major Side Product\nObserved?"]; q3 [label="Protodeboronation?"]; q4 [label="Homocoupling?"];
// Actions a1 [label="Inactive Catalyst or\nReaction Conditions Too Mild.\n\n- Increase Temperature\n- Switch to more active catalyst\n(e.g., Buchwald Precatalyst)\n- Check reagent purity", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; a2 [label="Decomposition or\nSide Reactions Dominating.\n\n- Analyze crude mixture\nby LC-MS to identify byproducts", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; a3 [label="Minimize Protodeboronation\n\n- Use anhydrous base (K₃PO₄)\n- Lower temperature\n- Convert to Pinacol Ester", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; a4 [label="Suppress Homocoupling\n\n- Use more active ligand\n- Increase boronic acid equivalents (1.2-1.5)\n- Optimize base", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; a5 [label="Other Side Products\n(e.g., Dehalogenation)\n\n- Ensure inert atmosphere\n- Check solvent for impurities", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> a1 [label=" No"]; q1 -> q2 [label=" Yes"]; q2 -> a2 [label=" No / Unclear"]; q2 -> q3 [label=" Yes"]; q3 -> a3 [label=" Yes"]; q3 -> q4 [label=" No"]; q4 -> a4 [label=" Yes"]; q4 -> a5 [label=" No"]; } ` Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Experimental Protocol: General Starting Point
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (Ar-Br) (1.0 equiv, limiting reagent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Degassing: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water to achieve a 4:1 ratio (Dioxane:H₂O) and a final concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting aryl bromide. Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: 1-(Phenylsulfonyl)-2-indoleboronic acid Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(Phenylsulfonyl)-2-indoleboronic acid in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered with this reagent and to offer robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to optimize your reactions effectively.
I. Frequently Asked Questions (FAQs)
Here we address the most common issues that arise during the Suzuki-Miyaura coupling of this compound.
Q1: My reaction is giving a low yield of the desired product, and I'm observing a significant amount of 1-phenylsulfonylindole. What is happening?
A1: This is a classic case of protodeboronation.
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of the corresponding des-borylated compound.[1] In your case, this compound is converting back to 1-phenylsulfonylindole.
Causality: This side reaction is highly dependent on the reaction conditions, particularly the presence of proton sources (like water) and the basicity of the reaction medium.[1][2] The reaction pH is a critical factor in the rate of protodeboronation.[1] For some heteroaromatic boronic acids, the reaction is accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings.[3]
Troubleshooting Workflow:
Caption: Troubleshooting protodeboronation.
Experimental Protocol to Minimize Protodeboronation:
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous solvents (e.g., dioxane or toluene). If a biphasic system is necessary, use degassed, deionized water and minimize the aqueous volume. Ensure the base (e.g., K₃PO₄ or Cs₂CO₃) is finely ground and dried under vacuum at high temperature before use.
-
Reaction Setup: Assemble the reaction under an inert atmosphere.
-
Execution: Add the aryl halide, this compound (1.2-1.5 equivalents), base (2-3 equivalents), and palladium catalyst/ligand to the reaction flask under an inert atmosphere. Add the degassed solvent(s) and heat to the desired temperature.
-
Monitoring: Track the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can promote decomposition.
Q2: I'm observing a significant byproduct with a mass corresponding to a dimer of my indole starting material. What is this and how can I prevent it?
A2: You are likely observing homocoupling of the boronic acid.
Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical biaryl compound.[4][5] In this case, two molecules of this compound react to form 1,1'-bis(phenylsulfonyl)-2,2'-biindole.
Causality: This side reaction is often promoted by the presence of molecular oxygen.[4][5] The mechanism can involve a palladium peroxo complex that forms from the reaction of the Pd(0) catalyst with O₂.[4][6] This complex can then react with the boronic acid to initiate the homocoupling pathway.[4] Electron-deficient arylboronic acids can be more prone to this side reaction.[7][8]
Troubleshooting Workflow:
Caption: Mitigating homocoupling side reactions.
Experimental Protocol for Rigorous Degassing (Freeze-Pump-Thaw):
-
Preparation: Add all solid reagents to the reaction flask equipped with a stir bar and seal with a rubber septum.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Freeze: Place the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: With the solvent frozen, apply high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Thaw: Close the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles evolving from the solvent as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure the removal of dissolved oxygen. After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Q3: My reaction is sluggish, and even with extended reaction times, I see a lot of unreacted starting material. What factors could be at play?
A3: Sluggish reactions can be due to several factors, including catalyst deactivation, poor solubility, or issues with the N-phenylsulfonyl group.
The electron-withdrawing nature of the phenylsulfonyl group can make the indoleboronic acid less nucleophilic, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Causality and Troubleshooting:
| Potential Cause | Explanation | Troubleshooting Strategy |
| Inefficient Catalyst System | The chosen palladium source and ligand may not be optimal for this specific substrate. The oxidative addition or reductive elimination steps might be slow. | Use bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9] These can accelerate the catalytic cycle.[9] Consider using a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) for more efficient generation of the active Pd(0) species.[9] |
| Base Incompatibility | The base may not be strong enough or soluble enough to effectively activate the boronic acid for transmetalation. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[9] Ensure the base is finely powdered to maximize its surface area and reactivity. In some cases, a small amount of water can be beneficial when using K₃PO₄ in anhydrous solvents.[10] |
| Poor Reagent Solubility | One or more of the reaction components may not be fully dissolved at the reaction temperature, leading to a slow reaction rate. | Choose a solvent system in which all components are soluble. For example, dioxane, DMF, or toluene/ethanol mixtures can be effective. Increasing the reaction temperature might also improve solubility and reaction rates. |
| N-Phenylsulfonyl Group Instability | Under very harsh basic conditions or high temperatures, the phenylsulfonyl protecting group could potentially be cleaved, though it is generally robust. | If you suspect cleavage, analyze the crude reaction mixture for the presence of indole-2-boronic acid or its decomposition products. If cleavage is confirmed, screen for milder bases and lower reaction temperatures. |
Q4: I'm observing byproducts that I cannot identify. Could the phenylsulfonyl group itself be reacting?
A4: While the N-phenylsulfonyl group is generally a robust protecting group, it is not completely inert.
Under certain conditions, particularly with highly reactive palladium catalysts or specific coupling partners, side reactions involving the sulfonyl group can occur.
-
Reductive Desulfonylation: In the presence of a strong reducing agent or certain catalytic systems, the S-N bond could potentially be cleaved. This is less common under standard Suzuki conditions but is a possibility to consider.
-
Reaction with Nucleophiles: Strong nucleophiles present in the reaction mixture could potentially attack the sulfur atom, leading to cleavage of the protecting group.
Diagnostic Approach:
-
Characterize the Byproduct: Isolate the major byproduct and characterize it thoroughly using techniques like NMR, Mass Spectrometry, and IR spectroscopy.
-
Control Experiments: Run the reaction in the absence of the aryl halide or the boronic acid to see if the byproduct still forms. This can help pinpoint which components are involved in its formation.
-
Literature Search: Search for similar side reactions reported for N-sulfonylindoles under palladium catalysis. While direct examples with this compound might be scarce, literature on related N-protected indoles can provide valuable clues.
II. In-Depth Technical Guide
Understanding the Role of the N-Phenylsulfonyl Group
The N-phenylsulfonyl protecting group serves a dual purpose. It protects the indole nitrogen from participating in unwanted side reactions and its electron-withdrawing nature facilitates the C-2 lithiation and subsequent borylation to synthesize the boronic acid. However, this electron-withdrawing effect also deactivates the indole ring, making the boronic acid less nucleophilic than its N-unprotected or N-alkylated counterparts. This reduced nucleophilicity can make the transmetalation step of the Suzuki-Miyaura cycle the rate-limiting step.
Mechanism of Key Side Reactions
A clear understanding of the mechanisms of the primary side reactions is crucial for effective troubleshooting.
Protodeboronation
This reaction involves the protonolysis of the carbon-boron bond.[1] The exact mechanism can be complex and pH-dependent.[1][11] In a basic medium, the boronic acid exists in equilibrium with its more reactive boronate form [ArB(OH)₃]⁻.[12] This species can then be protonated, leading to the cleavage of the C-B bond.
Caption: Equilibrium and protodeboronation pathway.
Homocoupling
The oxygen-mediated homocoupling pathway is generally accepted to proceed via a palladium peroxo intermediate.
Caption: Oxygen-mediated homocoupling mechanism.[4]
III. References
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). Synlett. Retrieved December 12, 2025, from --INVALID-LINK--
-
Amatore, C., Jutand, A., & Lakmini, H. (2007). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 129(16), 5079–5084. --INVALID-LINK--
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (2020). ResearchGate. --INVALID-LINK--
-
D'Meza, P., & Maleczka, R. E., Jr. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. --INVALID-LINK--
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. --INVALID-LINK--
-
Adamo, C., Ciofini, I., & Amatore, C. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(49), 12518–12525. --INVALID-LINK--
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved December 12, 2025, from --INVALID-LINK--
-
The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. --INVALID-LINK--
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. --INVALID-LINK--
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. (2018). Semantic Scholar. --INVALID-LINK--
-
What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. --INVALID-LINK--
-
Struggling with Suzuki Reaction. (2024, September 4). Reddit. --INVALID-LINK--
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem. --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Protodeboronation of 1-(Phenylsulfonyl)-2-indoleboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the protodeboronation of 1-(Phenylsulfonyl)-2-indoleboronic acid, a common and often frustrating side reaction encountered during cross-coupling experiments. Our focus is on providing not just solutions, but a foundational understanding of the mechanisms at play to empower you to design more robust and successful reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the nature of protodeboronation and the specific stability of your indoleboronic acid.
Q1: What is protodeboronation and why is it a critical issue in my cross-coupling reaction?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of your boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] In the context of your experiment, this means your valuable this compound is converted into the simple byproduct 1-(Phenylsulfonyl)indole. This process directly competes with the desired cross-coupling reaction, consuming your nucleophilic partner and leading to reduced yields of the target molecule. The presence of the resulting byproduct can also complicate the purification process.[2]
Q2: Is this compound particularly susceptible to protodeboronation?
A2: Yes, heteroaromatic boronic acids, including indole derivatives, are often more susceptible to protodeboronation than simple arylboronic acids.[2][3] The N-phenylsulfonyl group is strongly electron-withdrawing, which can increase the Lewis acidity of the boron center. While this can sometimes stabilize the C-B bond against certain pathways, the overall electronic nature of the indole ring system and its interaction with the reaction medium, particularly under basic conditions, makes it prone to this decomposition pathway.
Q3: How can I definitively identify that protodeboronation is the cause of my low yield?
A3: The most direct method is to analyze your crude reaction mixture by LC-MS or ¹H NMR spectroscopy. You should look for a major byproduct with a mass corresponding to 1-(Phenylsulfonyl)indole (the protonated version of your starting boronic acid). Comparing the retention time or NMR spectrum of the byproduct to an authentic sample of 1-(Phenylsulfonyl)indole will provide definitive confirmation. This analysis will distinguish protodeboronation from other potential side reactions like starting material decomposition or catalyst deactivation.
Q4: What are the primary reaction conditions that trigger protodeboronation?
A4: Protodeboronation is highly sensitive to the reaction environment. The key factors are:
-
pH and Base Choice: The reaction pH is a critical variable.[1][4][5] Most Suzuki-Miyaura couplings require a base, which converts the boronic acid to the more nucleophilic boronate species ([ArB(OH)₃]⁻). However, this boronate is also often the key intermediate in the base-catalyzed protodeboronation pathway.[3][6] The use of strong bases can significantly accelerate this undesired reaction.[2][7]
-
Temperature: Higher reaction temperatures almost always increase the rate of protodeboronation.[7][8]
-
Water Content: Water acts as the proton source for the C-H bond formation.[7] While a controlled amount of water is often necessary to solubilize the base and facilitate the catalytic cycle, excessive water can favor protodeboronation.
-
Reaction Time: The longer your boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur.[3][5]
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to solving specific experimental issues.
Problem: My reaction yield is low, and I've confirmed the major byproduct is 1-(Phenylsulfonyl)indole.
This is the classic signature of protodeboronation outcompeting your desired cross-coupling. The goal is to shift the kinetic balance to favor the productive pathway.
Solution A: Re-evaluate and Optimize Reaction Conditions
Your first line of defense is to modify the reaction environment to be less conducive to the protodeboronation pathway.
-
Rationale: By making the conditions less harsh, you slow the rate of the undesired side reaction. The key is to find a balance where your catalyst remains sufficiently active for the main reaction to proceed efficiently.
-
Actionable Steps:
-
Lower the Temperature: If your reaction is running at 80-100 °C, attempt the reaction at a lower temperature (e.g., 50-60 °C). This is the single most effective change to disfavor protodeboronation.[7]
-
Switch to a Milder Base: Strong bases (e.g., NaOH, KOH) generate a high concentration of the reactive boronate. Switching to a milder base can dramatically suppress protodeboronation.[2][7]
-
Control Water Content: If using a biphasic solvent system (e.g., Dioxane/Water), try reducing the proportion of water or switching to a system with a carefully controlled amount of water. In some cases, using anhydrous solvents with a soluble base like CsF can be effective.[7][9]
-
| Parameter | Standard Conditions (High Protodeboronation) | Recommended Optimized Conditions | Rationale |
| Base | NaOH, KOH, Na₂CO₃ | K₃PO₄, Cs₂CO₃, CsF | Milder bases lower the concentration of the reactive boronate species.[2] |
| Temperature | 80 - 110 °C | Room Temp to 60 °C | Protodeboronation is kinetically disfavored at lower temperatures.[7] |
| Solvent | Dioxane/H₂O (e.g., 4:1) | Anhydrous Dioxane, THF, or 2-MeTHF | Minimizes the proton source required for the side reaction.[7] |
Solution B: Convert to a More Stable Boron Derivative (The "Slow-Release" Strategy)
If optimizing conditions is insufficient, the inherent instability of the boronic acid is the root cause. The most robust solution is to convert it into a more stable form that slowly releases the reactive species in situ.
-
Rationale: Derivatives like pinacol esters, and especially N-methyliminodiacetic acid (MIDA) boronates, are significantly more stable to protodeboronation.[1][7] Under the reaction conditions, they slowly hydrolyze to release a low, steady-state concentration of the boronic acid. This ensures the boronic acid is consumed in the productive catalytic cycle immediately upon formation, minimizing its residence time and opportunity to decompose.[9]
-
Actionable Steps:
Section 3: Visual Guides & Workflows
The Protodeboronation Side Reaction
The following diagram illustrates the general base-catalyzed pathway that competes with the desired Suzuki-Miyaura catalytic cycle.
Caption: Competing pathways for the boronate intermediate.
Troubleshooting Workflow for Protodeboronation
Use this decision tree to guide your experimental strategy when faced with low yields due to protodeboronation.
Caption: A decision tree for troubleshooting protodeboronation.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of 1-(Phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (Pinacol Ester)
-
Rationale: Converting the boronic acid to its pinacol ester increases stability by sterically shielding the boron atom and reducing its Lewis acidity, making it less prone to hydrolysis and subsequent protodeboronation.[10]
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a suitable anhydrous solvent such as THF or Toluene.
-
Stir the mixture at room temperature for 1-4 hours. Often, the reaction can be driven to completion by removing water, either by adding a drying agent like anhydrous MgSO₄ or by azeotropic distillation with a Dean-Stark apparatus if using toluene.
-
Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is consumed.
-
Upon completion, filter off any drying agent, and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent cross-coupling reaction or purified by column chromatography on silica gel.
-
Protocol 2: Preparation of the N-Methyliminodiacetic Acid (MIDA) Boronate Ester
-
Rationale: MIDA boronates are exceptionally stable, crystalline solids that are highly resistant to protodeboronation. They provide a robust "slow-release" platform for the boronic acid, ideal for challenging substrates.[1][7]
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
-
Add a 1:1 mixture of Toluene and DMSO.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue heating until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The MIDA boronate often precipitates from the solution.
-
The solid product can be collected by filtration, washed with a non-polar solvent like hexanes, and dried under vacuum. The product is typically a stable, crystalline solid that can be stored long-term.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for Indoleboronic Acid Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis: the palladium-catalyzed cross-coupling of indoleboronic acids.[1][2][3] This document moves beyond standard protocols to address the specific challenges and nuances encountered when working with these valuable heterocyclic building blocks.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of indoleboronic acid coupling reactions.
Q1: What is a typical starting catalyst loading for an indoleboronic acid Suzuki-Miyaura coupling, and why?
A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common and effective starting point.[4] This range provides a good balance between reaction efficiency and cost. Starting with a higher loading within this range (e.g., 2-3 mol%) can help ensure a successful initial reaction, providing a baseline for further optimization. Once reactivity is established, the catalyst loading can be systematically lowered to determine the minimum effective amount, which is crucial for process efficiency and cost-effectiveness, especially in large-scale synthesis.[2][5]
Q2: How does the choice of palladium precatalyst (Pd(II) vs. Pd(0)) affect the reaction?
A2: The choice between a Pd(II) and a Pd(0) precatalyst primarily relates to air stability and the need for in situ reduction.
-
Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are already in the active oxidation state but are more sensitive to air and moisture.[4][6] Rigorous degassing and inert atmosphere techniques are critical when using these catalysts to prevent oxidation and deactivation.[4]
For routine experiments, air-stable Pd(II) precatalysts are often preferred for their operational simplicity.
Q3: What role do ligands play, and how do I choose the right one for my indoleboronic acid coupling?
A3: Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the efficiency of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[7] For indoleboronic acid couplings, especially with challenging substrates (e.g., sterically hindered or electron-rich halides), bulky and electron-rich phosphine ligands are often the key to success.
Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective as they promote both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the product.[8] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations.[7]
Q4: My indoleboronic acid is unprotected (has a free N-H). Are there special considerations?
A4: Yes, unprotected indoles present unique challenges. The acidic N-H proton can interfere with the catalytic cycle, potentially by reacting with the base or coordinating to the palladium center. This can sometimes lead to lower yields.[9] To overcome this, you may need to employ:
-
Stronger bases: Bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[4][9]
-
Higher catalyst loading: A slightly higher catalyst loading (e.g., 3-5 mol%) may be necessary to compensate for any catalyst inhibition.[9]
-
Careful solvent selection: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[4][9]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the optimization of catalyst loading for indoleboronic acid coupling reactions.
Issue 1: Low to No Product Yield
This is the most common issue. A systematic investigation of the reaction components is the most effective troubleshooting approach.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not have been generated or has been deactivated.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also cause homocoupling of the boronic acid.[8][10]
-
Incorrect Base or Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials.[8]
Issue 2: Significant Protodeboronation of the Indoleboronic Acid
Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the parent indole and reducing the yield of the desired coupled product.[14] This is particularly problematic with electron-rich or certain heteroaromatic boronic acids.[8]
Possible Causes & Solutions:
-
Harsh Basic Conditions: Strong bases, especially in the presence of water, can accelerate protodeboronation.[4][14]
-
Solution: Switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[8]
-
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[4]
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. If the reaction is sluggish at lower temperatures, a more active catalyst system (e.g., with a more electron-rich ligand) may be required.
-
-
Presence of Water: Water is the proton source for this side reaction.
-
Solution: While some water is often beneficial for Suzuki couplings, excessive amounts can be detrimental. If protodeboronation is severe, consider switching to anhydrous conditions, though this may require different base and solvent combinations.[8] Alternatively, converting the boronic acid to a more stable derivative like a pinacol ester (BPin) can mitigate this issue.[4]
-
Issue 3: Reaction Stalls or is Sluggish
Sometimes a reaction will start but fail to go to completion, or proceed very slowly.
Possible Causes & Solutions:
-
Poor Solubility: One or more of the reaction components may not be fully dissolved.
-
Steric Hindrance: If either the indoleboronic acid or the coupling partner is sterically hindered (e.g., has ortho-substituents), the reaction can be significantly slower.[8]
-
Solution: Employ bulky, electron-rich ligands like XPhos, SPhos, or RuPhos.[8] These ligands can accelerate the key oxidative addition and reductive elimination steps, which are often hindered in these cases. Higher temperatures may also be necessary.
-
Part 3: Experimental Protocols and Data
General Protocol for Screening Catalyst Loading
This protocol provides a starting point for optimizing the catalyst loading for a Suzuki-Miyaura coupling of an indoleboronic acid.
-
Reagent Preparation: To a reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), indoleboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).[4]
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[15]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.5-5 mol%) and ligand (if required, e.g., SPhos, 1.1 equiv relative to Pd).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Data Summary Table: Recommended Starting Conditions
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Start higher (2-3%) for initial screens, then optimize downwards.[5][16] |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Pd(II) sources are more air-stable; Pd(0) are ready for catalysis but air-sensitive.[4] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are crucial for challenging substrates.[4][8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | Base strength influences transmetalation and potential side reactions.[4][8] |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | Aprotic solvents with some water are generally effective.[4][12] |
| Temperature | 60 - 110 °C | Higher temperatures can overcome activation barriers but may increase side reactions.[9][17] |
Part 4: Visualizations
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield indoleboronic acid couplings.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
purification of crude product from 1-(Phenylsulfonyl)-2-indoleboronic acid reaction
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of crude 1-(Phenylsulfonyl)-2-indoleboronic acid. This document offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, often utilized in cross-coupling reactions to construct complex molecular architectures. However, its purification can be challenging due to its polarity, potential for degradation, and the presence of closely related impurities. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of biological data. This guide provides a systematic approach to overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, several common impurities are frequently observed:
-
1-(Phenylsulfonyl)indole: This is often the starting material for borylation and can be carried through if the reaction does not go to completion.
-
Protodeborylated Product (1-(Phenylsulfonyl)indole): Boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under acidic or basic conditions.[1][2] This impurity is identical to the starting material.
-
Boronic Anhydrides (Boroxines): Like many boronic acids, this compound can dehydrate to form cyclic trimers called boroxines. This is often reversible in the presence of water or alcohols.
-
Unreacted Boronating Reagents and Byproducts: Depending on the borylation method (e.g., lithiation-borylation), residual boronating agents (like triisopropyl borate) and their hydrolysis products (boric acid) may be present.[3]
-
Side-Reaction Products: C-H borylation of indoles can sometimes lead to borylation at other positions on the indole ring, although the C2 position is often favored under specific conditions.[4]
Q2: My this compound appears to be degrading during purification. What are the likely causes?
A2: Degradation can be a significant issue. Key factors include:
-
pH Extremes: Both strongly acidic and strongly basic conditions can promote protodeboronation, cleaving the C-B bond.[1][2]
-
Oxidative Degradation: While less common for the indole core itself, boronic acids can be susceptible to oxidation.
-
Hydrolytic Instability of the Phenylsulfonyl Group: While generally stable, prolonged exposure to harsh hydrolytic conditions (strong acid or base at elevated temperatures) could potentially lead to cleavage of the phenylsulfonyl protecting group.[5]
Q3: Is column chromatography on silica gel a suitable method for purifying this compound?
A3: It can be, but with caution. Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to streaking, poor separation, and even decomposition. If you choose to use silica gel chromatography, consider the following:
-
Deactivation: Pre-treating the silica gel with a base, such as triethylamine, or using commercially available deactivated silica can mitigate the acidity.
-
Solvent System: Employing a mobile phase containing a small amount of a polar, protic solvent like methanol or a modifier like acetic acid can help to improve elution and reduce tailing.
-
Alternative Stationary Phases: Reverse-phase chromatography (C18) can be a good alternative, particularly for removing less polar impurities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield after purification | 1. Incomplete extraction: The product may have significant water solubility, especially if it forms a salt. 2. Decomposition on silica gel: As discussed in the FAQs, strong interaction with silica can lead to product loss. 3. Protodeboronation during workup: Exposure to harsh pH can cleave the boronic acid group. | 1. Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (3-5 times) to ensure complete recovery. Acidifying the aqueous layer to a pH of ~4-5 before extraction can help suppress salt formation and improve partitioning into the organic layer. 2. Chromatography: If using silica gel, try the deactivation methods mentioned in the FAQs. Alternatively, switch to reverse-phase chromatography. For challenging separations, consider preparative HPLC. 3. Workup: Maintain a mildly acidic to neutral pH during the aqueous workup. Use buffered solutions if necessary. |
| Product streaks badly on TLC/column chromatography | 1. Acidity of silica gel: The boronic acid functionality interacts strongly with silanol groups. 2. High polarity of the compound: The combination of the indole, sulfonyl, and boronic acid groups makes the molecule quite polar. | 1. Silica Deactivation: Add 0.5-1% triethylamine to your eluent system. 2. Mobile Phase Optimization: Increase the polarity of your mobile phase gradually. A gradient elution from a less polar solvent (e.g., hexane/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) can be effective. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape. |
| Presence of a significant amount of 1-(Phenylsulfonyl)indole in the purified product | 1. Incomplete reaction: The borylation reaction did not go to completion. 2. Protodeboronation: The boronic acid is reverting to the starting material during workup or purification. | 1. Reaction Optimization: If possible, revisit the synthesis to drive the reaction to higher conversion. 2. Purification Strategy: 1-(Phenylsulfonyl)indole is significantly less polar than the boronic acid product. A well-optimized column chromatography protocol should effectively separate these two compounds. A gradient elution is highly recommended. Recrystallization may also be effective if a suitable solvent system can be found where the solubility difference between the product and this impurity is large. |
| NMR spectrum is complex and shows broad peaks, suggesting the presence of boroxines | Formation of boronic anhydrides: Boronic acids can reversibly form cyclic trimers (boroxines) upon dehydration. | This is a common phenomenon with boronic acids and does not necessarily indicate impurity. To obtain a sharp NMR spectrum, you can: - Add a drop of D₂O or deuterated methanol to your NMR sample. This will hydrolyze the boroxine back to the monomeric boronic acid. - For purification purposes, the presence of boroxines is usually not a major issue as they are in equilibrium with the monomer. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is often the most effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.
Objective: To remove impurities with different solubility profiles from the crude this compound.
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.[6]
-
Good Solvents (at high temperature): Test solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate. The crude product should be sparingly soluble at room temperature but dissolve completely upon heating.
-
Poor Solvents (at room temperature): Test solvents like hexanes, heptane, and water.
-
Mixed Solvent Systems: A combination of a "good" solvent and a "poor" solvent is often effective. A common approach is to dissolve the crude product in a minimum amount of a hot "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid.
-
-
Recrystallization Procedure (Example with Ethyl Acetate/Hexane): a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. c. Slowly add hexanes to the hot solution with swirling until a slight cloudiness persists. d. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. e. Allow the flask to cool slowly to room temperature. f. Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize recovery. g. Collect the crystals by vacuum filtration, washing with a small amount of cold hexane. h. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography (Deactivated Silica)
This method is suitable for separating the target compound from less polar impurities like the starting material.
Objective: To purify the crude product by exploiting differences in polarity.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 9:1 Hexane/Ethyl Acetate). Add 1% triethylamine to the slurry and stir for 15 minutes to deactivate the silica.
-
Column Packing: Pack a glass column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Start with a low polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane/Ethyl Acetate, then to pure Ethyl Acetate, and finally to Ethyl Acetate with 1-5% Methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualization of Workflows
Purification Strategy Decision Tree
References
minimizing homocoupling of 1-(Phenylsulfonyl)-2-indoleboronic acid
Topic: Minimizing Homocoupling of 1-(Phenylsulfonyl)-2-indoleboronic Acid
Audience: Researchers, scientists, and drug development professionals.
From the desk of the Senior Application Scientist:
Welcome to our dedicated guide for troubleshooting one of the more persistent challenges in Suzuki-Miyaura cross-coupling: the undesired homocoupling of this compound. This electron-rich heteroarylboronic acid is a valuable building block, but its inherent reactivity profile often leads to the formation of a symmetrical 2,2'-bi-indole byproduct, which complicates purification and reduces the yield of your target molecule.
This document is structured to provide not just procedural steps, but a deep, mechanistic understanding of the problem. By grasping the underlying causes, you will be empowered to make rational, effective adjustments to your experimental design.
Frequently Asked Questions (FAQs): Understanding the Root Cause
This section addresses the fundamental principles governing the homocoupling side reaction.
Q1: What exactly is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl product.[1][2] In this specific case, two units of this compound react to form 1,1'-bis(phenylsulfonyl)-1H,1'H-2,2'-biindole. This reaction pathway competes directly with the desired cross-coupling of the indoleboronic acid with your aryl halide, consuming starting material and catalyst, thereby lowering the yield of your intended product.[1]
Q2: What are the primary chemical mechanisms that drive this unwanted homocoupling?
A2: There are two principal, palladium-mediated pathways responsible for boronic acid homocoupling:
-
Oxygen-Mediated Pathway: The catalytically active Pd(0) species is susceptible to oxidation by dissolved oxygen in the reaction mixture, converting it to Pd(II).[1][3] This Pd(II) species can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[4] This can become a catalytic cycle for homocoupling if oxygen is continuously present.[4][5]
-
Pd(II)-Mediated Pathway: If you begin with a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd(dppf)Cl₂, this species can directly react with two equivalents of the boronic acid to form the homocoupled dimer.[4][6] This process also serves to reduce the precatalyst to the active Pd(0) required for the main Suzuki cycle, meaning a certain amount of homocoupling can be inherent to the reaction's initiation phase.[6]
Q3: Why is this compound particularly prone to homocoupling?
A3: The indole ring system is inherently electron-rich, which can increase the rate of transmetalation to the palladium center. While the N-phenylsulfonyl group is strongly electron-withdrawing and serves to protect the indole nitrogen, the C2-position remains a site of high reactivity. This heightened reactivity can make the boronic acid more susceptible to the side reactions that lead to homocoupling, especially under conditions that favor the presence of Pd(II) species. Furthermore, electron-rich heteroaryl boronic acids can be less stable and more prone to side reactions like protodeboronation, especially at elevated temperatures.[6][7]
Troubleshooting Guide: A Systematic Approach
When faced with significant homocoupling, a systematic diagnosis is key. Use the following table to identify potential causes and implement targeted solutions.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Rationale |
| High percentage (>10%) of homocoupled bi-indole product. | 1. Oxygen Contamination: Dissolved O₂ is oxidizing the active Pd(0) catalyst to Pd(II), which drives the homocoupling cycle.[1][3][4] | Implement Rigorous Degassing: Use a subsurface sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to catalyst addition.[4] For highly sensitive reactions, use the freeze-pump-thaw method (3 cycles). See Protocol 1. |
| 2. Inappropriate Palladium Source: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) can cause stoichiometric homocoupling during the initial reduction to Pd(0).[4][6] | Switch to a Pd(0) Source: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This introduces the catalyst in its active state, bypassing the need for an in-situ reduction step that can generate the homocoupled byproduct.[8] | |
| 3. Suboptimal Ligand Choice: The ligand may not be effectively promoting the desired cross-coupling pathway, allowing the competing homocoupling pathway to dominate. | Employ Bulky, Electron-Rich Ligands: Use Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][10] These ligands accelerate oxidative addition and reductive elimination, kinetically favoring the desired cycle over homocoupling.[9][10][11] See Protocol 2. | |
| 4. Base is Too Harsh or Ineffective: A strong base (e.g., NaOH) can promote boronic acid degradation and other side reactions.[1] An inappropriate base may not efficiently facilitate the transmetalation step. | Screen Milder Bases: Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[7] For heteroaryl substrates, CsF can also be effective.[12] These bases are generally sufficient to form the active boronate species without causing significant substrate decomposition. | |
| 5. Presence of Oxidizing Impurities: Other oxidants besides O₂ in reagents or solvents can contribute to the formation of Pd(II). | Use an Additive: Introduce a mild, non-interfering reducing agent like potassium formate (HCO₂K) to the reaction.[4][13] This helps to "scavenge" any Pd(II) that forms, keeping the palladium in its active Pd(0) state without disrupting the main catalytic cycle.[4] |
Strategic Solutions & Optimization Protocols
This section provides detailed, actionable protocols designed to suppress the homocoupling of this compound.
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
The most critical variable to control is the presence of oxygen. A simple backfill with inert gas is often insufficient.
Method: Subsurface Inert Gas Sparge [4]
-
Setup: Assemble your reaction flask containing the this compound, aryl halide, base, and a stir bar. Seal the flask with a rubber septum.
-
Inlet/Outlet: Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is submerged below the surface of the solvent. Insert a second, shorter needle to act as a gas outlet.
-
Sparge: Bubble the inert gas through the stirred solution at a moderate rate for at least 20-30 minutes. This actively displaces dissolved oxygen.
-
Catalyst Addition: After sparging, remove the outlet needle first, then the inlet needle. Add the palladium catalyst and ligand (as solids or a degassed solution) under a positive pressure of inert gas to prevent air from re-entering the flask.
-
Execution: Place the sealed reaction under a positive pressure of inert gas (e.g., via a balloon) and proceed with heating.
Protocol 2: Optimized Catalyst System for Heteroaryl Coupling
This protocol combines a Pd(0) source with a state-of-the-art ligand designed to promote C-C bond formation with challenging substrates.
Materials:
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or SPhos
-
Base: Potassium Phosphate (K₃PO₄), finely ground
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water
Procedure:
-
Vial Preparation: To an oven-dried reaction vial, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and K₃PO₄ (2.0 equiv). Add a magnetic stir bar.
-
Catalyst Pre-mixing (Optional but Recommended): In a separate vial under inert atmosphere, briefly stir Pd₂(dba)₃ (1.5 mol %) and XPhos (3.5 mol %) in a small amount of anhydrous dioxane. This allows for pre-formation of the active catalytic complex.
-
Assembly: Seal the main reaction vial with a septum. Purge thoroughly with Argon or Nitrogen.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Catalyst Addition: Add the catalyst/ligand mixture via syringe to the reaction vial.
-
Reaction: Heat the reaction mixture to the desired temperature (start by screening 80-100 °C) and monitor progress by LC-MS or TLC. For particularly sensitive substrates, lower temperatures (60 °C) may be beneficial.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on 1-(Phenylsulfonyl)-2-indoleboronic acid reaction rate
Welcome to the technical support center for experiments involving 1-(Phenylsulfonyl)-2-indoleboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature effects on its reaction rates, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling with this compound is extremely slow or stalling at room temperature. What is the primary cause and how can I fix it?
A1: Root Cause Analysis and Solutions
Low reaction rates at ambient temperatures are common and typically stem from insufficient thermal energy to overcome the activation energy barriers of the key steps in the catalytic cycle. The Suzuki-Miyaura coupling is a multi-step process, and temperature influences each phase.
Scientific Rationale: The overall rate of a Suzuki-Miyaura reaction is a composite of several steps: oxidative addition, transmetalation, and reductive elimination. While oxidative addition can sometimes proceed at lower temperatures, the transmetalation step—where the boron reagent transfers its organic group to the palladium center—and the final reductive elimination often require thermal input to proceed efficiently. At room temperature, the catalyst may remain in a stable intermediate state, effectively stalling the cycle and leading to poor conversion. Studies consistently show that increasing reaction temperature generally leads to higher product yields and shorter reaction times, up to an optimal point.[1][2] For instance, some palladium catalyst systems show minimal to no activity at ambient temperature but become highly effective at elevated temperatures, such as 80-85 °C.[3]
Troubleshooting Steps:
-
Incremental Temperature Increase: Begin by gently heating the reaction. A good starting point is 60 °C, as it's often sufficient to significantly increase the rate without introducing significant degradation.[4] Monitor the reaction progress by TLC or LC-MS.
-
Systematic Temperature Screening: If 60 °C is insufficient, increase the temperature in a controlled manner (e.g., to 80 °C or 100 °C). Many Suzuki couplings find their optimal temperature in the 80-110 °C range.[5][6] Be aware that excessively high temperatures can be detrimental (see Q2).
-
Solvent Choice: The boiling point of your solvent dictates the maximum accessible temperature. Ensure your chosen solvent (e.g., toluene, dioxane, DMF) is appropriate for the target temperature. Solvent choice is critical, as mixtures like DMF/H₂O can prove more efficient than single solvents.[7]
-
Catalyst and Ligand System: If heating does not resolve the issue, consider your catalyst system. Some modern palladium precatalysts and ligands are designed for lower temperature activation. However, the N-sulfonyl indole moiety can be challenging. Buchwald ligands like SPhos and XPhos have been shown to be effective for nitrogen-rich heterocyles, often enabling reactions at lower temperatures or improving yields at higher ones.[8]
Experimental Protocol: Initial Temperature Screen
-
Setup: In three separate reaction vessels equipped with stir bars and reflux condensers, combine your aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessels and render the atmosphere inert by evacuating and backfilling with nitrogen or argon (repeat 3x).[9]
-
Solvent Addition: Add your degassed solvent (e.g., 4:1 Dioxane/Water) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[6][9]
-
Heating: Place the vessels in pre-heated blocks or oil baths at three different temperatures: Room Temperature (as a baseline), 60 °C, and 80 °C.[4]
-
Monitoring: Stir vigorously and monitor the reactions at set time points (e.g., 1h, 4h, 12h) using an appropriate analytical method (TLC, LC-MS, or GC-MS) to determine the rate of product formation.
Q2: I've increased the temperature to accelerate my reaction, but now I'm seeing low yields and multiple byproducts. What is causing this degradation?
A2: The Double-Edged Sword of High Temperatures
While heat accelerates the desired reaction, it can also promote undesirable side reactions, primarily the decomposition of the boronic acid and the palladium catalyst. For this compound, the most common side reaction at elevated temperatures is protodeboronation .
Scientific Rationale:
-
Protodeboronation: This is a process where the C-B bond is cleaved and replaced by a C-H bond, converting your valuable boronic acid into the simple 1-(Phenylsulfonyl)indole.[10][11][12] This reaction is often promoted by high temperatures, the presence of water (the proton source), and strong bases.[6][10] The rate of protodeboronation can become competitive with the rate of transmetalation at elevated temperatures, consuming the boronic acid before it can participate in the cross-coupling.[13] Some studies have identified optimal temperatures, after which further heating leads to a decrease in yield due to such decomposition.[14][15]
-
Catalyst Decomposition: At very high temperatures (>100-120 °C), palladium catalysts, particularly those with phosphine ligands, can begin to decompose, often observed as the formation of palladium black.[3] This reduces the concentration of the active Pd(0) species, slowing or halting the catalytic cycle.
-
Homocoupling: Elevated temperatures can also favor the homocoupling of the boronic acid (forming a symmetrical bi-indole) or the aryl halide.[6]
Troubleshooting Flowchart
Caption: Troubleshooting workflow for high-temperature issues.
Q3: What is a systematic protocol for optimizing the reaction temperature for my specific coupling partners?
A3: A Data-Driven Approach to Temperature Optimization
Finding the optimal temperature is a balancing act: it must be high enough to ensure a reasonable reaction rate but low enough to minimize degradation. A systematic, parallel approach is the most efficient way to identify this "sweet spot."
Scientific Rationale: The optimal temperature is highly dependent on the specific substrates (both the aryl halide and boronic acid), the catalyst system, base, and solvent.[16] An electron-poor aryl halide might undergo oxidative addition more readily, potentially allowing for a lower overall reaction temperature. Conversely, a sterically hindered substrate may require more thermal energy. Therefore, a one-size-fits-all temperature does not exist, necessitating empirical optimization.[17] Automated systems often perform such optimizations by varying temperature and other parameters simultaneously.[17]
Experimental Protocol: Parallel Temperature Optimization
-
Preparation: Prepare a master stock solution containing the aryl halide, this compound, and the chosen solvent. Prepare a separate stock solution for the base and another for the catalyst/ligand. This ensures consistent reagent ratios across all experiments.
-
Array Setup: In an array of reaction vials (e.g., in a 24-well plate or individual vials), dispense the catalyst/ligand solution.
-
Inerting: Place the array under an inert atmosphere.
-
Reagent Addition: Add the master stock solution and the base solution to each vial. Seal the vials immediately.
-
Temperature Gradient: Place vials in separate heating blocks set to a range of temperatures. A good range to screen is 60°C, 70°C, 80°C, 90°C, 100°C, and 110°C.
-
Time-Point Analysis: At a predetermined time (e.g., when the 100°C reaction appears complete by visual inspection or a quick TLC), quench all reactions simultaneously by cooling them in an ice bath.
-
Analysis: Analyze the outcome of each reaction using a quantitative method like HPLC or UPLC with an internal standard. This will allow you to precisely determine the yield of the desired product and the percentage of byproducts at each temperature.
-
Data Visualization: Plot the product yield and major byproduct formation as a function of temperature to clearly visualize the optimal thermal window.
Data Summary Table (Example)
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Protodeboronation Byproduct (%) |
| 60 | 12 | 45 | < 2 |
| 70 | 8 | 78 | < 2 |
| 80 | 4 | 95 | 3 |
| 90 | 2 | 91 | 7 |
| 100 | 1.5 | 82 | 15 |
| 110 | 1.5 | 75 | 22 |
This data clearly indicates that for this hypothetical system, 80 °C provides the best balance of reaction rate and yield , minimizing the competing protodeboronation side reaction.
Q4: How does the inherent thermal stability of this compound itself affect my experimental design?
A4: Understanding Reagent Stability
While boronic acids are generally crystalline solids that are stable at room temperature, their stability in solution, especially at elevated temperatures, is a critical consideration. The N-sulfonyl group makes the indole ring electron-deficient, which can influence the stability and reactivity of the C-B bond.
Scientific Rationale: The thermal decomposition of boronic acids is a known phenomenon. For boric acid itself, decomposition (dehydration) occurs in multiple steps starting at temperatures below 150°C.[18][19] While arylboronic acids are more stable, they are not immune to degradation. The key concern in solution is not typically thermal decomposition in the absence of other reagents, but rather the acceleration of side reactions like protodeboronation, as discussed in Q2.[20]
Best Practices for Handling and Use:
-
Storage: Store this compound in a cool, dry place. Long-term exposure to moisture and heat can lead to gradual degradation.
-
Pre-heating: Do not pre-mix the boronic acid with the base and solvent and let it sit at high temperatures before adding the catalyst and aryl halide. Add all reagents at room temperature and then begin heating the sealed, inerted reaction mixture.
-
Consider Boronic Esters: If protodeboronation is a persistent issue even at optimized temperatures, converting the boronic acid to a more stable derivative, such as a pinacol ester (boronate ester), is a highly effective strategy.[9][13] These esters are generally more robust and participate in the catalytic cycle via slow hydrolysis to the boronic acid, keeping the in-situ concentration of the more sensitive free boronic acid low.[13] This "slow-release" strategy minimizes the opportunity for degradation.[13]
Relationship Diagram: Temperature Effects
Caption: Interplay of temperature, reaction rates, and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 18. kiche.or.kr [kiche.or.kr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Coupling Sterically Hindered Substrates with 1-(Phenylsulfonyl)-2-indoleboronic acid
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, with a specific focus on the use of 1-(Phenylsulfonyl)-2-indoleboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize these challenging yet crucial transformations in modern organic synthesis.[1][2][3]
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, but its efficiency can be significantly hampered by steric hindrance around the reaction centers.[4] This guide provides a structured approach to diagnosing and solving common issues, from low yields to problematic side reactions, ensuring your synthetic endeavors are both successful and efficient.
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered when coupling sterically hindered substrates with this compound.
Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in these specific couplings are a frequent challenge and typically stem from the steric bulk of both the indoleboronic acid and the coupling partner.[5] This steric hindrance impedes key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[5][6]
Initial Troubleshooting Steps:
-
Catalyst and Ligand System: This is the most critical aspect. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[5][7] It is crucial to employ a more robust catalytic system.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and vital for activating the boronic acid without causing decomposition.[5][7]
-
Reaction Temperature and Time: Sterically hindered couplings often require more forcing conditions to overcome the higher activation energy barriers.[7]
-
Integrity of the Boronic Acid: this compound can be susceptible to degradation, particularly protodeboronation.
Q2: I'm observing a significant amount of protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich and sterically hindered boronic acids.[5]
Strategies to Minimize Protodeboronation:
-
Use an Excess of Boronic Acid: Employing a 1.5 to 2-fold excess of the this compound can help compensate for its decomposition.[5]
-
Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters (BPin) or MIDA esters, which are more resistant to protodeboronation.[8]
-
Milder Reaction Conditions:
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[8]
Q3: What are the recommended catalyst and ligand combinations for coupling sterically hindered substrates with this compound?
A3: The selection of the ligand is paramount for a successful outcome. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended.[5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide.[5]
| Ligand Type | Recommended Ligands | Key Advantages |
| Bulky Phosphine Ligands | SPhos, XPhos, RuPhos | Excellent for coupling hindered substrates by accelerating both oxidative addition and reductive elimination.[5][9] |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, SImes | High efficacy, even with tetra-ortho-substituted biaryls, and offer high stability.[7] |
| Specialized Ligands | BI-DIME, AntPhos | Designed for particularly challenging couplings with extreme steric hindrance.[10][11] |
Q4: The reduction of my aryl halide starting material is a major side product. What causes this and how can it be prevented?
A4: The reduction of the aryl halide to the corresponding arene is a known side reaction, particularly with electron-rich or sterically hindered aryl halides.[5] This can occur through a competing β-hydride elimination pathway if a suitable β-hydrogen is present.[6][10]
To minimize this side reaction:
-
Ligand Choice: The use of specialized ligands like AntPhos can inhibit the β-hydride elimination pathway.[10]
-
Reaction Conditions: Optimizing the ligand and reaction conditions to favor the desired cross-coupling pathway is crucial.
Troubleshooting Guide: A Systematic Approach
When faced with a challenging coupling, a systematic approach to optimization is key. The following flowchart provides a logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings with this compound and sterically hindered partners.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Sterically Hindered Substrates
This protocol provides a robust starting point and should be optimized for specific substrates.
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[12]
Inert Atmosphere: 2. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[8]
Solvent Addition: 3. Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[8][12]
Catalyst Addition: 4. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and a suitable ligand (e.g., SPhos, 1-5 mol%) to the flask under a positive pressure of inert gas.[8]
Reaction: 5. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[8] For particularly challenging substrates, temperatures up to 140 °C in a high-boiling solvent like xylene may be necessary.[7]
Workup: 6. After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8][12] 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][12]
Purification: 8. Purify the crude product by flash column chromatography.[8][12]
Protocol for the Preparation of a Boronate Ester (Pinacol Ester)
To enhance the stability of this compound, its conversion to a pinacol ester is recommended.
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as THF or toluene.
-
Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting boronic acid.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Mechanistic Considerations
A deeper understanding of the Suzuki-Miyaura catalytic cycle can aid in troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The phenylsulfonyl protecting group on the indole nitrogen serves to activate the C2 position for borylation and subsequent cross-coupling. However, the steric bulk of this group, combined with that of the coupling partner, can significantly slow down the oxidative addition and reductive elimination steps. The choice of a bulky, electron-rich ligand is crucial to accelerate these steps and drive the catalytic cycle forward.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction mixtures. Palladium-catalyzed reactions are powerful tools in modern synthesis, but removing the catalyst to meet stringent purity requirements, especially in the pharmaceutical industry, can be a significant hurdle.[1][2][3][4] This guide provides in-depth troubleshooting advice, step-by-step protocols, and frequently asked questions to help you navigate this critical purification step.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides practical, step-by-step solutions.
Issue 1: Filtration is Ineffective; Palladium Remains in the Filtrate
Symptoms: You've performed a filtration through standard filter paper or even a Celite® pad, but analysis (e.g., ICP-MS) of the filtrate shows significant palladium content.
Causality: This common problem arises because filtration is only effective for heterogeneous palladium catalysts (like Pd/C) or palladium that has precipitated as a solid.[5][6] If your palladium is present as a soluble homogeneous species or as fine colloidal particles, it will pass through the filter.[6]
Troubleshooting & Optimization:
-
Confirm the Nature of Your Catalyst: Was the initial catalyst homogeneous (e.g., Pd(PPh₃)₄) or heterogeneous (e.g., Pd/C)? If homogeneous, filtration alone will not be sufficient.[6]
-
Switch to a Scavenging Method: For soluble palladium, the most effective approach is to use a palladium scavenger. These are solid-supported materials with functional groups (like thiols, amines, or phosphines) that have a high affinity for palladium, binding it so it can be filtered off.[7][8][9]
-
Induce Precipitation: You can sometimes force soluble palladium to precipitate out of the solution.
-
Anti-Solvent Addition: Adding a solvent in which the palladium species is insoluble can cause it to crash out.
-
Chemical Reduction/Oxidation: Altering the oxidation state of the palladium (e.g., reducing Pd(II) to Pd(0)) can decrease its solubility, allowing for filtration.
-
-
Address Colloidal Palladium: If you suspect fine colloidal particles, you can try:
Issue 2: Palladium Scavenger Performance is Poor
Symptoms: After treating the reaction mixture with a solid-supported scavenger, stirring, and filtering, the residual palladium levels are still above the acceptable limit.
Causality: The effectiveness of a scavenger is highly dependent on several factors: the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, temperature, reaction time, and the chemical nature of the scavenger itself.[2][7]
Troubleshooting & Optimization:
-
Select the Right Scavenger:
-
Match to Oxidation State: Thiol-based scavengers are generally very effective for Pd(II), while other types may be better suited for Pd(0).[7]
-
Solvent Compatibility: Ensure the scavenger is effective in your specific solvent. Some are designed for organic media, others for aqueous.[7]
-
Perform a Screen: If unsure, the best practice is to test a small panel of different scavengers (e.g., thiol, thiourea, amine-based) on a small scale to identify the most efficient one for your system.[4][7]
-
-
Optimize Scavenging Conditions:
-
Increase Equivalents: Try increasing the weight percent or molar equivalents of the scavenger relative to the palladium.
-
Extend Reaction Time: Allow more time for the scavenger to bind the palladium. An overnight stir is often effective.[2][4]
-
Increase Temperature: Gently heating the mixture can sometimes improve the kinetics of scavenging, but be mindful of your product's stability.
-
-
Consider a "Catch and Release" Approach: Some advanced techniques involve using a scavenger to capture the palladium and then releasing it under different conditions, which can be useful for catalyst recovery.
Issue 3: Significant Product Loss During Purification
Symptoms: After the palladium removal step (especially with scavengers or activated carbon), the yield of your desired product is unexpectedly low.
Causality: The purification media can non-selectively adsorb your product along with the palladium. This is a common issue with highly effective but less selective adsorbents like activated carbon.[5] Some scavengers may also have an affinity for your product, particularly if it contains similar functional groups that chelate metals.[7]
Troubleshooting & Optimization:
-
Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon required to meet your palladium specification.[5]
-
Thoroughly Wash the Solid Phase: After filtering off the scavenger or carbon, wash the solid cake thoroughly with fresh solvent to recover any adsorbed product.[7] Combine the washings with your main filtrate.
-
Change the Solvent: The solvent can influence the binding of your product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its non-specific binding.[5]
-
Switch Purification Methods: If product loss remains high, consider alternative methods that may be more selective, such as:
-
Crystallization: This can be a highly effective method for purification, leaving palladium impurities behind in the mother liquor.[5] The efficiency can sometimes be enhanced by adding agents like N-acetylcysteine to keep the palladium soluble in the mother liquor.[9][11]
-
Liquid-Liquid Extraction: This can be used to partition the palladium catalyst into a phase separate from the product, especially for removing water-soluble palladium salts.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptable limits for palladium in pharmaceutical products?
A1: Regulatory bodies like the ICH (International Council for Harmonisation) set strict limits for elemental impurities.[3][4] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day .[12][13] This translates to a concentration limit, often around 10 ppm, depending on the maximum daily dose of the drug product.[1][13] For parenteral (injected) drugs, the limits are much stricter, with a PDE of 10 µ g/day , which can correspond to a 1 ppm limit.[13][14]
Q2: What is Celite®, and how does it work for palladium removal?
A2: Celite® is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is composed of the fossilized remains of diatoms. In the lab, it is used as a filter aid. It works by forming a porous, inert filter bed that traps fine solid particles, such as heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[6] It does not remove dissolved, homogeneous palladium catalysts.[6]
Q3: Can I combine different palladium removal methods?
A3: Absolutely. In fact, a multi-step approach is often the most effective strategy for reaching the very low ppm levels required for active pharmaceutical ingredients (APIs).[7] A common and effective sequence is to first remove the bulk of a heterogeneous catalyst by filtration through Celite®, followed by a treatment with a high-affinity scavenger to remove any leached or soluble palladium species.[2][15]
Q4: My reaction product is an insoluble solid. How can I remove the palladium?
A4: This is a challenging situation. If the product is completely insoluble, you cannot use methods that require it to be in solution (like scavengers or chromatography). One approach is to find a solvent that dissolves the palladium impurities but not your product. You can then wash or slurry your solid product in this solvent to leach the palladium out. If this is not possible, you may need to reconsider the synthetic route to use a catalyst that is more easily separated or to modify the workup to prevent the product from precipitating before the catalyst is removed.[16]
Data & Protocols
Table 1: Comparison of Palladium Removal Techniques
| Method | Type of Palladium Removed | Advantages | Disadvantages | Typical Pd Levels Achieved |
| Filtration (Celite®) | Heterogeneous (e.g., Pd/C), Precipitated Pd(0) | Simple, fast, inexpensive | Ineffective for soluble or colloidal Pd | >100 ppm (if soluble Pd is present)[15] |
| Activated Carbon | Soluble and Colloidal Pd | Inexpensive, effective for a range of species | Can cause significant product loss due to non-specific adsorption[5] | 10-100 ppm |
| Palladium Scavengers | Primarily Soluble Pd(0) and Pd(II) | High selectivity, very effective | Higher cost, requires screening for optimal scavenger | <10 ppm, often <5 ppm[4][8] |
| Chromatography | Soluble Pd | Can provide very high purity product | Can be slow, expensive, and not easily scalable | <50 ppm, but can be inconsistent[15] |
| Crystallization | Soluble Pd (remains in mother liquor) | Can be highly effective and scalable | Product must be crystalline; optimization may be required | Variable, can be <10 ppm |
Protocol 1: Standard Celite® Filtration for Heterogeneous Catalysts
This protocol is designed for the removal of solid palladium catalysts, such as Palladium on Carbon (Pd/C).
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel that fits your collection flask.
-
Add a layer of Celite® (typically 1-2 cm thick) over the filter paper.[6][7]
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the pad with the same solvent used in your reaction mixture to ensure it is properly settled.[7]
-
-
Filter the Reaction Mixture:
-
Wash and Collect:
-
Wash the Celite® pad with fresh solvent to ensure all of the desired product is recovered.[7]
-
Collect the combined filtrate, which contains your product, now free of the heterogeneous palladium catalyst.
-
Protocol 2: Palladium Removal with a Solid-Supported Scavenger
This protocol is for removing soluble palladium species that remain after filtration or from homogeneous catalysis.
-
Select the Appropriate Scavenger:
-
Add the Scavenger to the Reaction Mixture:
-
To the filtrate from the initial reaction workup, add the recommended amount of scavenger (typically specified by the manufacturer in wt% or molar equivalents relative to palladium).[7]
-
-
Stir the Mixture:
-
Stir the slurry at room temperature or with gentle heating (if compatible with your product) for a period of 2 to 24 hours. Longer times generally lead to more complete removal.
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration through a standard filter paper or a short plug of Celite®.[7]
-
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[7]
-
Combine the filtrates and proceed with the next steps of your synthesis (e.g., solvent evaporation).
-
Visual Workflows
Decision Tree for Palladium Removal
This diagram outlines the logical steps to select an appropriate palladium removal strategy.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. onyxipca.com [onyxipca.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. arborassays.com [arborassays.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. reddit.com [reddit.com]
- 12. usp.org [usp.org]
- 13. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Poor Solubility of 1-(Phenylsulfonyl)-2-indoleboronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for a common challenge encountered during cross-coupling reactions: the poor solubility of 1-(Phenylsulfonyl)-2-indoleboronic acid. This valuable building block is frequently used in Suzuki-Miyaura reactions to synthesize complex molecules, but its limited solubility in common organic solvents can hinder reaction kinetics and lead to low yields.[1] This document provides a series of structured, field-proven solutions to overcome this experimental hurdle.
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Q1: My this compound isn't dissolving in my standard Suzuki coupling solvent. What should I do first?
Answer: Poor solubility is the primary obstacle for this reagent and directly impacts reaction efficiency. Your immediate goal is to create a homogeneous or effectively biphasic system where the catalytic cycle can proceed. Here is a logical progression of initial steps.
Causality: The phenylsulfonyl group and the indole core create a rigid, somewhat polar structure that struggles to dissolve in common nonpolar solvents like toluene or ethereal solvents like THF alone. The key is to modify the reaction medium to better accommodate the substrate without compromising the catalyst or promoting side reactions.
Initial Troubleshooting Workflow
Caption: A logical workflow for initial troubleshooting of solubility issues.
-
Increase Temperature: Often, simply increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can be sufficient to dissolve the boronic acid. However, monitor for potential decomposition (protodeboronation).[2]
-
Use a Co-Solvent System: The Suzuki-Miyaura reaction is often tolerant of, and can even be accelerated by, the presence of water.[2] A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1, THF/H₂O 4:1) is a standard approach. The water helps dissolve the inorganic base and the resulting boronate salt, which is the active nucleophile in the reaction.[2][3]
-
Switch to Polar Aprotic Solvents: Solvents like DMF, DMAc, NMP, or DMSO are excellent at dissolving a wide range of organic compounds.[4][5] They are frequently used in challenging cross-coupling reactions. Be aware that these solvents have high boiling points and can be difficult to remove during workup.
Q2: I'm concerned about protodeboronation and other side reactions with polar protic co-solvents or high temperatures. What are more robust solutions?
Answer: This is a valid concern, especially for electron-deficient or sterically hindered boronic acids.[2] If simple solvent modification is insufficient or leads to decomposition, two advanced strategies are highly recommended: using a phase-transfer catalyst or converting the boronic acid to a more soluble and stable derivative.
Strategy 1: Phase-Transfer Catalysis (PTC)
This is an excellent method for reactions where the organic substrates and the inorganic base are soluble in immiscible phases (e.g., Toluene and Water).
-
Mechanism of Action: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), possesses both lipophilic (the butyl chains) and hydrophilic (the charged bromide salt) properties.[6] It functions by transporting the hydroxide or boronate anion from the aqueous phase into the organic phase, where it can engage with the palladium catalyst and aryl halide, thus bridging the gap between the immiscible phases and accelerating the reaction.[7][8][9] This technique often allows for lower reaction temperatures and can lead to cleaner reactions with higher yields.[10]
Caption: Mechanism of a Phase-Transfer Catalyst (PTC) in a biphasic reaction.
Strategy 2: In-Situ or Ex-Situ Derivatization
Converting the boronic acid to a boronate ester (e.g., pinacol ester) or a trifluoroborate salt can significantly improve both solubility and stability.[2][11]
-
Boronate Esters (e.g., Pinacol Esters): These are generally more soluble in organic solvents and more resistant to protodeboronation than the corresponding boronic acids.[12] You can either prepare and isolate the ester beforehand or generate it in situ.
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are often highly crystalline, air-stable solids with good solubility in polar solvents. They are excellent coupling partners in Suzuki reactions.[3]
-
MIDA Boronates: These are another class of highly stable, protected boronic acids that are robust enough for chromatography and can be used directly in coupling reactions.[2]
Q3: Which specific solvent systems and conditions should I try?
Answer: Based on literature precedence for challenging Suzuki-Miyaura couplings, here is a table of recommended starting conditions. Always begin with a small-scale test reaction to find the optimal conditions for your specific substrates.
| System # | Solvent System (v/v) | Typical Base | Temperature (°C) | Key Considerations & Rationale |
| 1 | Dioxane / H₂O (4:1 to 10:1) | K₃PO₄, Cs₂CO₃ | 90 - 110 | A robust, widely used system. Water aids in dissolving the base and forming the active boronate species. Dioxane is an excellent solvent for many organic substrates and catalysts.[2][13] |
| 2 | Toluene / H₂O (10:1) + TBAB | K₂CO₃, K₃PO₄ | 80 - 100 | Ideal for phase-transfer catalysis. Toluene is a nonpolar solvent, creating a distinct biphasic system. TBAB is essential to shuttle the boronate into the organic phase.[7][14] |
| 3 | 2-MeTHF | K₃PO₄ (anhydrous) | 80 - 100 | A greener alternative to THF and Dioxane. Often used under anhydrous conditions with a strong, finely powdered base. May require a more soluble boronate ester derivative for best results. |
| 4 | DMF or DMAc | K₂CO₃, Cs₂CO₃ | 100 - 120 | Excellent solubilizing power for polar/difficult substrates. Use when other systems fail. High boiling points can make product isolation more challenging.[5][15] |
Detailed Experimental Protocols
Protocol 1: Optimized Dioxane/Water Co-Solvent System
This protocol is a standard starting point for overcoming moderate solubility issues.
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Degassing: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Prepare a degassed 4:1 mixture of Dioxane and Water. Add the solvent mixture via syringe to the reaction vessel to achieve a concentration of 0.1-0.2 M relative to the aryl halide.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The mixture should become more homogeneous as the reaction proceeds.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Biphasic Suzuki Coupling with a Phase-Transfer Catalyst
This protocol is highly effective for substrates that are insoluble in mixed aqueous systems.
-
Reagent Preparation: To a reaction vessel, add this compound (1.5 equiv), the aryl halide (1.0 equiv), K₃PO₄ (3.0 equiv), and Tetrabutylammonium Bromide (TBAB, 10-20 mol%).
-
Solvent Addition: Add Toluene and Water in a 10:1 ratio (e.g., 10 mL Toluene, 1 mL Water). The system will be biphasic.
-
Degassing: Purge the stirred mixture with an inert gas for 20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with SPhos, or a pre-catalyst like P2, 1-3 mol%) under a positive pressure of inert gas.[13]
-
Reaction: Heat the mixture to 90 °C with very vigorous stirring. Efficient mixing is critical for phase-transfer catalysis to work. Monitor reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1. The two phases will separate upon cooling.
Protocol 3: Conversion to Pinacol Ester for Enhanced Solubility
If solubility remains a significant barrier, converting the boronic acid to its pinacol ester is a reliable strategy.
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like Toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion. Alternatively, add anhydrous MgSO₄ and stir at room temperature overnight.
-
Isolation: Once the reaction is complete (monitor by TLC or ¹H NMR), filter off any drying agent and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction.
-
Suzuki Coupling: Use the newly formed this compound pinacol ester in a standard anhydrous Suzuki protocol, for example, using THF or 2-MeTHF as the solvent with a base like K₃PO₄.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Ligand Selection for Difficult Suzuki Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction. Here, we will move beyond standard protocols and delve into the nuances of ligand selection, providing you with the expert insights needed to troubleshoot and optimize even the most difficult couplings.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab. The solutions provided are based on mechanistic principles and field-proven strategies.
Q1: My reaction has stalled, showing low or no conversion of the starting materials. What should I check first?
When a Suzuki coupling fails, a systematic approach is crucial. Before making drastic changes, assess these fundamental parameters:
-
Catalyst Activity: The active catalyst is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your reaction conditions are suitable for this reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst, especially if you suspect oxygen contamination.[1][2][3]
-
Oxygen Contamination: Oxygen can lead to the formation of palladium black (catalyst decomposition) and homocoupling of the boronic acid.[2][4] It is imperative to properly degas your solvents and run the reaction under a rigorously maintained inert atmosphere (Nitrogen or Argon).[3][5][6]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and organoboron reagent. Boronic acids, in particular, can degrade over time or be susceptible to protodeboronation.[1][2]
-
Base and Solvent System: The choice of base and solvent is critical and often interdependent. The base must be strong enough to promote the transmetalation step but not so strong as to cause degradation. Ensure the base is finely powdered for optimal reactivity.[2][3]
Q2: I'm working with a sterically hindered aryl halide, and the reaction is extremely sluggish. How can I promote the oxidative addition step?
This is a classic challenge in Suzuki couplings. The oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step, especially with sterically demanding or electron-rich substrates.[7][8]
-
Ligand Choice is Key: To overcome steric hindrance, you need a ligand that is both bulky and electron-rich.
-
Bulky, Electron-Rich Phosphines: Ligands from the Buchwald and Fu groups are the industry standard for these situations.[9] Their steric bulk promotes the formation of a monoligated, 12-electron L₁Pd(0) species, which is highly reactive in oxidative addition.[10] The electron-donating nature of these ligands further accelerates this step.[1][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have become powerful alternatives to phosphine ligands.[12][13] Their steric bulk can also be tuned to facilitate difficult couplings.[14]
-
| Ligand Class | Key Features | Recommended for | Example Ligands |
| Dialkylbiaryl Phosphines | Highly electron-rich and sterically demanding. Promote monoligated Pd(0) species. | Sterically hindered aryl chlorides and bromides, electron-rich arenes. | XPhos, SPhos, RuPhos, BrettPhos[9] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust Pd-ligand bonds. Resistant to oxidation. | Challenging aryl chlorides, substrates prone to catalyst deactivation. | IPr, IMes, PEPPSI-type catalysts[1][12][15] |
| Ferrocenyl Phosphines | Possess unique steric and electronic properties due to the ferrocene backbone. | A broad range of substrates, including heteroaryl halides. | dppf, JosiPhos |
Q3: My boronic acid is decomposing, leading to significant protodeboronation. How can I mitigate this side reaction?
Protodeboronation, the cleavage of the C-B bond by a proton source, is a common pathway for decomposition, especially with electron-rich heteroaryl boronic acids.[1][4][5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These are more resistant to protodeboronation.[3]
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction.[2] Consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Since water is often the proton source, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[2][3]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[3]
Q4: I am observing significant amounts of homocoupling byproducts. What is the cause and how can I suppress it?
Homocoupling of the boronic acid or the aryl halide can be a significant issue, reducing the yield of the desired cross-coupled product.
-
Cause: This side reaction is often promoted by the presence of oxygen or by a transmetalation step that is slow relative to other pathways.
-
Solutions:
-
Rigorous Inert Atmosphere: As mentioned before, ensure your reaction is free of oxygen.[2]
-
Ligand Modification: Employing bulkier ligands can disfavor the formation of palladium species that lead to homocoupling.[16]
-
Stoichiometry: A slight excess of the boronic acid component (typically 1.1-1.5 equivalents) can sometimes suppress aryl halide homocoupling.
-
FAQ: Deep Dive into Ligand Selection
Why are bulky, electron-rich ligands so effective for difficult Suzuki couplings?
The efficacy of these ligands is rooted in their influence on the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][11][17]
-
Facilitating Oxidative Addition: Bulky ligands promote the dissociation of L₂Pd(0) to the highly reactive, monoligated L₁Pd(0) species.[10] This coordinatively unsaturated complex readily undergoes oxidative addition, even with challenging substrates like aryl chlorides.[1][16] The electron-rich nature of the ligand increases the electron density on the palladium center, which also accelerates this step.[11]
-
Promoting Reductive Elimination: The steric bulk of the ligand creates a crowded coordination sphere in the diorganopalladium(II) intermediate. This steric strain is relieved through reductive elimination, the final step that forms the desired C-C bond and regenerates the Pd(0) catalyst.[11][18]
What is the significance of the ligand "bite angle" and "cone angle"?
These are two key steric parameters used to describe phosphine ligands and predict their impact on catalysis.
-
Cone Angle (for monodentate ligands): This measures the steric bulk of a single phosphine ligand.[19] Larger cone angles generally lead to faster reactions by promoting ligand dissociation and accelerating reductive elimination.[20]
-
Bite Angle (for bidentate ligands): This is the P-M-P angle in a metal-diphosphine complex.[19][20] Larger bite angles tend to favor reductive elimination, as the P-Pd-P bond angle is pushed closer to the preferred 180° geometry of the resulting Pd(0) complex.[18]
| Parameter | Definition | Impact on Suzuki Coupling |
| Cone Angle | The solid angle of the space occupied by a monodentate ligand.[19] | Larger cone angles can accelerate reductive elimination due to increased steric crowding.[20] |
| Bite Angle | The P-M-P angle in a bidentate phosphine complex.[19] | Larger bite angles often favor reductive elimination and can influence selectivity.[18] |
When should I consider using N-Heterocyclic Carbene (NHC) ligands instead of phosphines?
NHCs have emerged as a powerful class of ligands for cross-coupling reactions.[12] Consider using an NHC ligand when:
-
Working with Unreactive Aryl Chlorides: NHCs are excellent ligands for activating aryl chlorides due to their strong σ-donating ability.[13][21]
-
High Temperatures are Required: The Pd-NHC bond is typically very strong and stable, making these catalysts robust under harsh reaction conditions.[12]
-
Phosphine-Related Side Reactions are an Issue: NHCs can avoid side reactions sometimes seen with phosphines, such as P-C bond activation or phosphonium salt formation.[22]
Can ligand choice influence chemoselectivity in molecules with multiple reactive sites?
Absolutely. Ligand-controlled selectivity is a sophisticated strategy. For instance, in a molecule containing both an aryl chloride and an aryl triflate, the choice of ligand can direct the coupling to one site over the other. It has been shown that with chloroaryl triflates, the use of the NHC ligand SIPr leads to selective coupling at the chloride, while the less bulky SIMes ligand favors reaction at the triflate.[15] This level of control is invaluable in complex multi-step syntheses.[15]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The ligand (L) plays a critical role in stabilizing the palladium center and modulating the rate and efficiency of each step.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Suzuki Reaction. | PPTX [slideshare.net]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemres.org [orgchemres.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 20. Bite angle - Wikipedia [en.wikipedia.org]
- 21. tandfonline.com [tandfonline.com]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
preventing decomposition of 1-(Phenylsulfonyl)-2-indoleboronic acid during reaction
A Guide to Preventing Decomposition in Cross-Coupling Reactions
Welcome to the Technical Support Center for 1-(Phenylsulfonyl)-2-indoleboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this resource to address the primary challenge encountered with this substrate: its decomposition during reaction, which can lead to low yields and purification difficulties. This guide provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm isolating 1-(Phenylsulfonyl)indole as a major byproduct. What is happening?
A: The formation of 1-(Phenylsulfonyl)indole is a classic sign of protodeboronation, the most common decomposition pathway for boronic acids.[1] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your starting material.[1] The N-phenylsulfonyl group is strongly electron-withdrawing, which increases the Lewis acidity of the boron center and can make the indole ring more susceptible to this undesired side reaction, particularly under basic conditions.[2][3][4]
Q2: How do the reaction conditions, specifically the base, influence the decomposition of my boronic acid?
A: The choice and strength of the base are critical. Base-catalyzed protodeboronation is a significant issue.[1][5] Strong bases, especially in the presence of water, can accelerate the formation of a boronate species that may be more prone to protonolysis.[1] For electron-deficient boronic acids like yours, it is often beneficial to use a weaker, non-hydroxide base to minimize the rate of this decomposition pathway.
Q3: Can the solvent system affect the stability of this compound?
A: Absolutely. The solvent plays a crucial role in both the desired coupling reaction and the undesired decomposition. Protic solvents, especially water, are often necessary for the Suzuki-Miyaura catalytic cycle but can also serve as a proton source for protodeboronation.[1] Therefore, the choice of an appropriate organic/aqueous co-solvent system and the careful control of the water content are essential. Anhydrous conditions, if compatible with your specific reaction, can significantly suppress protodeboronation.
Q4: I've noticed that my reaction outcome is inconsistent. Could the age or storage of my this compound be a factor?
A: Yes, the stability of boronic acids on the shelf can be a concern.[6] Over time, they can be susceptible to oxidation and protodeboronation, especially if not stored under optimal conditions (cool, dry, and inert atmosphere). It is always recommended to use a fresh, high-purity batch of the boronic acid or to verify its integrity by techniques like NMR before use.
Troubleshooting Guide: Low Yields and Protodeboronation
This section provides a systematic approach to troubleshooting reactions where the decomposition of this compound is suspected.
| Observation | Potential Cause | Recommended Action |
| High levels of 1-(Phenylsulfonyl)indole byproduct; low yield of desired product. | Protodeboronation due to harsh basic conditions. | 1. Switch to a weaker base: Replace strong bases like NaOH or KOH with milder options such as K₃PO₄, Cs₂CO₃, or KF.[7][8] 2. Optimize base stoichiometry: Use the minimum amount of base required for the reaction. |
| Reaction is sluggish, leading to prolonged reaction times and increased byproduct formation. | Suboptimal catalyst activity. | 1. Use a highly active catalyst system: Employ modern palladium precatalysts (e.g., G3 or G4 palladacycles) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the desired cross-coupling, outcompeting the slower decomposition.[6][7] 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve the reaction rate. |
| Inconsistent results between batches. | Presence of oxygen or water. | 1. Thoroughly degas solvents: Use techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[6] 2. Use anhydrous solvents: If the reaction tolerates it, using anhydrous solvents can minimize protodeboronation. |
| Decomposition is still significant even with optimized conditions. | Inherent instability of the free boronic acid. | 1. Employ a "slow-release" strategy: Convert the boronic acid to a more stable derivative like a MIDA boronate, pinacol ester, or diethanolamine adduct. These release the active boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[6] |
| Reaction does not proceed well at lower temperatures. | Insufficient thermal energy for catalytic turnover. | 1. Gradual temperature increase: Start at a lower temperature and gradually increase it while monitoring the reaction. This can help find a balance between efficient coupling and minimal decomposition. |
Understanding the Decomposition Pathway: Protodeboronation
The primary decomposition route for this compound is protodeboronation. The electron-withdrawing nature of the N-phenylsulfonyl group enhances the partial positive charge on the indole ring, making the C2-boron bond more susceptible to cleavage.
Caption: Key factors leading to protodeboronation.
Preventative Strategies and Experimental Protocols
To mitigate the decomposition of this compound, we recommend a multi-faceted approach focusing on the protection of the boronic acid moiety and optimization of the reaction conditions.
Strategy 1: The "Slow-Release" Approach using Protected Boronic Acids
The most robust strategy to prevent decomposition is to use a more stable precursor that slowly releases the active boronic acid in situ. This keeps the concentration of the sensitive free boronic acid low at any given time, thereby minimizing the rate of protodeboronation relative to the desired cross-coupling reaction.
Caption: Workflow for the slow-release strategy.
Protocol 1: Preparation of the Diethanolamine Adduct of this compound
This protocol converts the boronic acid into a stable, crystalline solid that can be easily handled and stored.[6]
-
Dissolution: In a suitable flask, dissolve this compound (1.0 equiv) in a minimal amount of an appropriate solvent (e.g., methylene chloride or ethyl acetate).
-
Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate should form. Continue stirring the resulting slurry for 15-30 minutes at room temperature.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.
-
Usage: This stable diethanolamine adduct can now be used directly in the Suzuki-Miyaura coupling reaction, typically with protic solvents which facilitate the slow release of the free boronic acid.
Strategy 2: Optimization of Reaction Conditions for the Free Boronic Acid
If using the free boronic acid is necessary, careful optimization of the reaction parameters is crucial.
Protocol 2: Optimized Suzuki-Miyaura Coupling for this compound
This protocol is a starting point for optimization and employs conditions known to be effective for challenging substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at a moderate temperature (e.g., 60–80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, watching for the formation of the desired product and the 1-(Phenylsulfonyl)indole byproduct.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.
By understanding the underlying causes of decomposition and implementing these targeted strategies, researchers can significantly improve the success rate of reactions involving this compound, leading to higher yields and more efficient synthetic routes.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Head-to-Head Comparison for Synthetic Strategy: 1-(Phenylsulfonyl)-2-indoleboronic Acid vs. 1-Boc-2-indoleboronic Acid in Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
For researchers engaged in the synthesis of complex molecules, particularly in drug discovery where the indole scaffold is a privileged structure, the choice of protecting group is a critical decision that dictates the entire synthetic strategy. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for C-C bond formation, and the use of N-protected indoleboronic acids is essential for achieving high efficiency and regioselectivity.[1][2]
This guide provides an in-depth, evidence-based comparison of two of the most common N-protected 2-indoleboronic acids: the robust 1-(Phenylsulfonyl)-2-indoleboronic acid and the versatile 1-Boc-2-indoleboronic acid. We will dissect their performance in Suzuki coupling reactions, focusing on the underlying chemical principles that govern their stability, reactivity, and ultimate utility in a synthetic workflow.
Executive Summary: At-a-Glance Comparison
| Feature | This compound | 1-Boc-2-indoleboronic acid |
| Chemical Stability | High. The sulfonyl group is robust and stable to a wide range of reaction conditions, including moderately acidic and basic media.[3][4] | Moderate. The Boc group is notoriously acid-labile and can be partially or fully cleaved under acidic reaction conditions or during purification.[5] |
| Reactivity in Suzuki Coupling | Generally provides good to excellent yields. The strong electron-withdrawing nature of the phenylsulfonyl group can influence the electron density of the indole ring and the boronic acid moiety. | Widely used and provides good to excellent yields. The Boc group is less electron-withdrawing, offering a different electronic profile for the coupling reaction.[6][7] |
| Proneness to Protodeboronation | Generally lower due to the stability of the N-S bond and the electronic effect of the sulfonyl group. | Can be more susceptible to protodeboronation, especially under prolonged reaction times or in the presence of acidic impurities. |
| Deprotection Conditions | Requires harsh conditions, typically strong base (e.g., NaOH, KOH in refluxing alcohol) or reductive cleavage (e.g., Mg/MeOH, Na/Hg).[3][4] This can limit functional group tolerance. | Mild and straightforward. Easily removed with acids like trifluoroacetic acid (TFA), HCl, or even under thermal conditions, offering excellent orthogonality.[8][9][10][11][12] |
| Ideal Use Case | Multi-step syntheses where the protecting group must survive numerous, potentially harsh, subsequent reaction steps before final removal. | Syntheses where mild deprotection is critical to preserve sensitive functional groups elsewhere in the molecule, or when the protecting group is needed for only a few steps. |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the performance of these reagents requires a brief review of the Suzuki-Miyaura cross-coupling mechanism. The reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the N-protecting group on the indoleboronic acid primarily influences the critical transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The electronic nature of the N-protecting group alters the nucleophilicity of the indole ring and the lability of the C-B bond. The strongly electron-withdrawing phenylsulfonyl group decreases the electron density on the indole nucleus, which can impact the rate of transmetalation. Conversely, the tert-butyloxycarbonyl (Boc) group is less electron-withdrawing, presenting a different electronic substrate to the palladium center.
Experimental Performance and Protocols
While direct, side-by-side comparative studies are not abundant, we can synthesize a clear performance picture from numerous reports utilizing these reagents under optimized conditions.
Case Study 1: Suzuki Coupling with 1-Boc-2-indoleboronic acid
The N-Boc variant is extensively used due to its commercial availability and the straightforward, mild deprotection.[6][13] It is a reliable choice for coupling with a wide range of aryl and heteroaryl halides.
Representative Protocol: Synthesis of a 2-Arylindole
This protocol is a generalized procedure based on common methodologies found in the literature.[7][14]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-2-indoleboronic acid (1.0 eq.), the desired aryl halide (e.g., 4-bromoanisole, 1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or DME/water (4:1), is commonly used.
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-2-arylindole.
Protocol: N-Boc Deprotection
The key advantage of the Boc group is its facile removal.[8][11]
-
Acidic Cleavage: Dissolve the N-Boc protected indole in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA, 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free NH-indole.
Case Study 2: Suzuki Coupling with this compound
The N-phenylsulfonyl (or N-benzenesulfonyl) group offers superior stability, making it the reagent of choice when downstream chemistry involves conditions that would cleave a Boc group.
Representative Protocol: Synthesis of a 2-Arylindole
-
Reaction Setup: The setup is analogous to the N-Boc procedure. Combine this compound (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq.) in a reaction vessel under an inert atmosphere.
-
Solvent Addition: Add a degassed solvent system, such as toluene/ethanol/water (4:1:1).
-
Reaction Execution: Heat the mixture to reflux (around 90-110 °C) for 6-18 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described for the N-Boc derivative to isolate the N-phenylsulfonyl-2-arylindole.
Protocol: N-Phenylsulfonyl Deprotection
Cleavage of the robust N-S bond requires significantly harsher conditions, which is the primary trade-off for its stability.[3][4]
-
Basic Hydrolysis: Dissolve the N-phenylsulfonyl indole in a solvent mixture like methanol or THF.
-
Add a strong base, such as 10-20% aqueous NaOH or KOH.
-
Heat the mixture to reflux for 4-24 hours. The reaction progress should be carefully monitored.
-
After completion, cool the reaction, neutralize with acid (e.g., 1M HCl), and extract the product with an organic solvent. The product is then purified as standard.
Workflow and Logic Diagram
The decision between these two reagents is a critical fork in the road of a synthetic plan. The following diagram illustrates the strategic choice based on the required downstream chemistry.
Caption: Decision workflow for selecting the appropriate N-protected indoleboronic acid.
Conclusion and Recommendations
The choice between this compound and 1-Boc-2-indoleboronic acid is not merely one of preference but of strategic synthetic design.
-
Choose 1-Boc-2-indoleboronic acid when:
-
The final deprotection step must be mild to preserve sensitive functional groups.
-
The synthetic route is short, and the Boc group's moderate stability is not a liability.
-
Rapid access to the free NH-indole is desired post-coupling.
-
-
Choose this compound when:
-
The protecting group must endure harsh reagents or reaction conditions (e.g., strong acids, bases, certain reducing agents) in subsequent steps.
-
The final molecule can tolerate the strong basic or reductive conditions required for deprotection.
-
Maximizing stability and minimizing the risk of premature deprotection or side reactions during a long synthesis is the primary concern.
-
By carefully considering the entire synthetic route, researchers can leverage the distinct advantages of each reagent to achieve their molecular targets with greater efficiency and success.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Protecting Groups for Indole-2-Boronic Acid: Beyond the Bench Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. Indole-2-boronic acid is a pivotal building block in this context, enabling the introduction of the indole moiety, a privileged scaffold in medicinal chemistry, into a diverse array of molecules. However, the inherent reactivity of the indole N-H bond necessitates the use of protecting groups to prevent unwanted side reactions and ensure the desired reactivity at the C2 position.
The tert-butyloxycarbonyl (Boc) group has long been the workhorse for this purpose. Its ease of introduction and acid-lability have made it a go-to choice for many chemists. However, an over-reliance on a single protecting group can limit synthetic strategy, especially in complex, multi-step syntheses where orthogonal deprotection schemes are paramount. This guide provides a critical comparison of alternative N-protecting groups for indole-2-boronic acid, offering experimental insights to inform your selection and optimize your synthetic routes. We will delve into the nuances of the commonly employed Boc group and explore the utility of two robust alternatives: the Tosyl (Ts) and Pivaloyl (Piv) groups.
The Indispensable Role of N-Protection
The acidic proton on the indole nitrogen can interfere with the Suzuki-Miyaura catalytic cycle in several ways. It can react with the basic conditions typically employed, leading to deprotonation and potential coordination to the palladium catalyst, thereby inhibiting its activity.[1] Furthermore, the unprotected N-H can participate in undesired side reactions. N-protection mitigates these issues, ensuring a clean and efficient cross-coupling reaction. The choice of protecting group is critical and should be guided by factors such as stability to the reaction conditions, ease of removal, and its electronic influence on the indole ring.[2]
A Head-to-Head Comparison: Boc vs. Tosyl vs. Pivaloyl
While the Boc group is widely used, alternative protecting groups like Tosyl and Pivaloyl offer distinct advantages in terms of stability and orthogonality, expanding the synthetic chemist's toolkit.
N-tert-Butoxycarbonyl (Boc): The Established Standard
The Boc group is favored for its straightforward introduction using di-tert-butyl dicarbonate (Boc₂O) and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This acid lability, however, can be a double-edged sword. In the presence of other acid-sensitive functional groups within a molecule, the deprotection of the Boc group can lead to undesired cleavage elsewhere, complicating the synthetic route.
Electronic Effect: The Boc group is electron-withdrawing, which decreases the electron density of the indole ring. This deactivation can enhance the stability of the indole moiety towards oxidation but may slightly temper its reactivity in certain transformations.[2]
N-Tosyl (Ts): The Robust Guardian
The Tosyl group, an arylsulfonyl derivative, offers exceptional stability across a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments. This robustness makes it an excellent choice for lengthy, multi-step syntheses where the protecting group must endure numerous transformations.
Electronic Effect: Similar to the Boc group, the Tosyl group is strongly electron-withdrawing, which significantly deactivates the indole ring.[2] This can be advantageous for preventing unwanted electrophilic substitution on the indole nucleus.
Deprotection: The challenge with the Tosyl group lies in its removal, which often requires harsh conditions. However, milder methods have been developed. One effective approach involves the use of cesium carbonate in a mixture of THF and methanol, which can achieve complete deprotection at reflux.[4]
N-Pivaloyl (Piv): The Sterically Hindered Shield
The Pivaloyl group, a bulky acyl protecting group, provides significant steric hindrance around the indole nitrogen. This steric bulk can be strategically employed to direct reactions to other positions of the indole ring. Its stability is noteworthy, resisting cleavage under many standard conditions.
Electronic Effect: The Pivaloyl group is also electron-withdrawing, though generally considered to be less so than the Tosyl group.
Deprotection: The removal of the Pivaloyl group can be challenging due to its steric bulk and stability. A reliable method for its cleavage involves treatment with lithium diisopropylamide (LDA) in THF at elevated temperatures (40-45 °C), which has been shown to be effective for a variety of N-pivaloylindoles.[5]
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
To provide a quantitative comparison, the following table summarizes typical yields for the Suzuki-Miyaura coupling of N-protected indole-2-boronic acids with a representative aryl bromide (4-bromotoluene). It is important to note that direct, side-by-side comparative studies are scarce in the literature; therefore, these data are compiled from various sources and should be considered as illustrative. Optimization is often necessary for specific substrates.
| N-Protecting Group | Suzuki Coupling Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | 85-95% | Acidic (TFA, HCl) | Easy to introduce and remove | Acid-labile, may not be suitable for complex molecules with acid-sensitive groups |
| Tosyl (Ts) | 80-90% | Mild: Cs₂CO₃, THF/MeOH, reflux.[4] Harsh: Na/NH₃ | High stability to a wide range of reagents | Difficult to remove, requires specific and sometimes harsh conditions |
| Pivaloyl (Piv) | 75-85% | LDA, THF, 40-45 °C[5] | High stability, provides steric hindrance | Removal requires strong base and elevated temperatures |
Experimental Protocols
To facilitate the practical application of these alternative protecting groups, detailed experimental procedures are provided below.
Workflow for Synthesis and Application of N-Protected Indole-2-Boronic Acids
Caption: General workflow for the synthesis and application of N-protected indole-2-boronic acids.
Protocol 1: Synthesis of N-Tosyl-indole
-
To a solution of indole (1.0 eq) in anhydrous THF is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred at 0 °C for 30 minutes, then a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-tosyl-indole.
Protocol 2: Synthesis of N-Pivaloyl-indole
-
To a solution of indole (1.0 eq) in anhydrous DMF is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred at 0 °C for 30 minutes, then pivaloyl chloride (PivCl, 1.2 eq) is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours.
-
Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Protocol 3: General Procedure for the Borylation of N-Protected Indoles
-
To a solution of the N-protected indole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq, solution in hexanes) dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is acidified to pH ~4-5 with 1M HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude N-protected indole-2-boronic acid, which can often be used in the next step without further purification.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of the N-protected indole-2-boronic acid (1.0 eq), aryl halide (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., dioxane/water 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Protocol 5: Deprotection of N-Tosyl-2-arylindole[4]
-
To a solution of N-tosyl-2-arylindole (1.0 eq) in a 2:1 mixture of THF and methanol is added cesium carbonate (3.0 eq).
-
The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 6: Deprotection of N-Pivaloyl-2-arylindole[5]
-
To a solution of N-pivaloyl-2-arylindole (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere is added lithium diisopropylamide (LDA, 2.0 eq, solution in THF/heptane/ethylbenzene).
-
The reaction mixture is heated to 40-45 °C and stirred until completion.
-
The reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion: Expanding the Synthetic Chemist's Arsenal
While N-Boc-indole-2-boronic acid remains a valuable and convenient reagent, a thorough understanding of alternative N-protecting groups is essential for the modern synthetic chemist. The robust nature of the Tosyl group makes it ideal for complex, multi-step syntheses, while the steric bulk of the Pivaloyl group can be leveraged for strategic synthetic design. The choice of protecting group will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired deprotection strategy. By moving beyond the default choice and considering these powerful alternatives, researchers can unlock new avenues for the efficient and elegant synthesis of novel indole-containing molecules.
References
A Comparative Guide to the NMR Characterization of 2-Arylindoles Synthesized from 1-(Phenylsulfonyl)-2-indoleboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenge of 2-Arylindole Characterization
The 2-arylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] The precise substitution pattern on both the indole and the aryl ring is critical for biological activity, necessitating unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework.
This guide focuses on the NMR characterization of 2-arylindoles synthesized via a specific and efficient route: the Suzuki-Miyaura cross-coupling of 1-(phenylsulfonyl)-2-indoleboronic acid with various aryl halides. The use of the phenylsulfonyl protecting group on the indole nitrogen offers distinct advantages in the synthesis, but also subtly influences the NMR spectra of the resulting products. Here, we provide a comparative analysis of the NMR data of 2-arylindoles prepared by this method against those synthesized by other common routes, offering a valuable resource for researchers in the field. We will delve into the causality behind experimental choices for NMR analysis and provide a self-validating protocol for the structural elucidation of novel 2-arylindoles.
Synthetic Route: A Visualized Workflow
The synthesis of 2-arylindoles from this compound is a robust and versatile method, typically proceeding via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general workflow is depicted below.
Caption: Synthetic workflow for 2-arylindoles.
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[2] The phenylsulfonyl group can be readily removed under basic or reductive conditions to yield the final 2-arylindole.
Comparative NMR Analysis: Key Spectroscopic Signatures
The electronic environment of the protons and carbons in the 2-arylindole scaffold is influenced by the substituents on both rings and, importantly, by the presence or absence of the N-phenylsulfonyl group. Below is a comparative table of typical ¹H and ¹³C NMR chemical shifts for a representative 2-arylindole (2-phenylindole) and its N-protected precursor.
| Atom | 2-Phenylindole ¹H δ (ppm) | 2-Phenylindole ¹³C δ (ppm) | 1-(Phenylsulfonyl)-2-phenylindole ¹H δ (ppm) (Predicted) | 1-(Phenylsulfonyl)-2-phenylindole ¹³C δ (ppm) (Predicted) |
| N-H | ~8.1 (br s) | - | - | - |
| H-3 | ~6.7 (d) | ~101 | ~6.9 (s) | ~108 |
| H-4 | ~7.6 (d) | ~120 | ~8.2 (d) | ~122 |
| H-5 | ~7.1 (t) | ~121 | ~7.3 (t) | ~123 |
| H-6 | ~7.1 (t) | ~120 | ~7.3 (t) | ~122 |
| H-7 | ~7.6 (d) | ~111 | ~7.7 (d) | ~114 |
| C-2 | - | ~138 | - | ~140 |
| C-3 | ~101 | - | ~108 | - |
| C-3a | - | ~129 | - | ~130 |
| C-7a | - | ~137 | - | ~136 |
| Phenyl H-2'/6' | ~7.7 (d) | ~129 | ~7.5 (d) | ~130 |
| Phenyl H-3'/5' | ~7.4 (t) | ~128 | ~7.4 (t) | ~129 |
| Phenyl H-4' | ~7.3 (t) | ~127 | ~7.4 (t) | ~128 |
Note: Predicted values for the N-phenylsulfonylated compound are based on the expected electronic effects of the sulfonyl group. Experimental data for 2-phenylindole is sourced from public databases.[3][4]
Key Observations and Causality:
-
N-H Proton: The broad singlet for the N-H proton in unprotected 2-arylindoles, typically found between 8.0 and 8.5 ppm, is a key diagnostic signal. Its absence in the N-phenylsulfonylated analogue is a primary indicator of successful protection.
-
H-3 Proton: The H-3 proton of the indole ring experiences a noticeable downfield shift upon N-phenylsulfonylation. This is due to the strong electron-withdrawing nature of the phenylsulfonyl group, which deshields the adjacent H-3 proton.
-
Indole Ring Protons (H-4 to H-7): The protons on the benzo-fused portion of the indole ring also experience shifts, although generally to a lesser extent than H-3. The deshielding effect of the N-sulfonyl group is transmitted through the pi-system, leading to a general downfield shift of these aromatic protons.
-
¹³C Chemical Shifts: Similar to the proton spectra, the carbon signals of the indole ring, particularly C-3 and C-2, are shifted downfield in the N-protected compound due to the inductive and mesomeric electron-withdrawing effects of the phenylsulfonyl group.
A Self-Validating Experimental Protocol for NMR Characterization
To ensure the unambiguous structural elucidation of a newly synthesized 2-arylindole, a comprehensive suite of NMR experiments is recommended. This protocol is designed to be self-validating, where data from one experiment corroborates the findings of another.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified 2-arylindole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Data Acquisition:
A standard set of experiments should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H).[6]
-
¹H NMR: A standard single-pulse experiment to obtain the proton spectrum. This provides information on chemical shifts, multiplicities (splitting patterns), and integration (proton count).
-
¹³C NMR: A proton-decoupled experiment to obtain the carbon spectrum. This reveals the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are scalar (J)-coupled, typically through 2-3 bonds.[7] This is crucial for tracing out spin systems within the molecule, for example, the connectivity of protons on the indole and aryl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbons.[8] This allows for the unambiguous assignment of protonated carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is essential for identifying quaternary carbons and for piecing together different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D homonuclear experiment that identifies protons that are close in space (through-space interactions), regardless of whether they are bonded.[9] This is particularly useful for determining the relative stereochemistry and conformation of the molecule, for instance, the orientation of the 2-aryl group relative to the indole ring.
Caption: Recommended NMR experimental workflow.
Interpreting the Data: A Worked Example
Let's consider the hypothetical full NMR characterization of 2-phenylindole.
¹H and ¹³C NMR: The initial 1D spectra provide the fundamental chemical shift and multiplicity information as listed in the table above.
COSY: A COSY spectrum would show correlations between adjacent protons. For example, on the indole ring, H-4 would show a cross-peak with H-5, H-5 with H-6, and H-6 with H-7, allowing for the sequential assignment of these protons. Similarly, on the phenyl ring, H-2'/6' would correlate with H-3'/5', and H-3'/5' with H-4'. The absence of a COSY correlation between H-3 and any other proton confirms its isolated nature on the pyrrole ring.
HSQC: The HSQC spectrum would link each proton signal to its corresponding carbon signal. For instance, the proton signal at ~6.7 ppm (H-3) would show a cross-peak with the carbon signal at ~101 ppm (C-3).
HMBC: The HMBC spectrum is key to connecting the different parts of the molecule. For example, the H-3 proton would show a correlation to the quaternary carbon C-2, confirming the attachment of the phenyl ring at this position. The N-H proton would show correlations to C-2 and C-7a, helping to confirm the indole ring structure.
NOESY: A NOESY spectrum would reveal through-space proximities. For instance, the H-3 proton should show a NOE correlation to the ortho-protons of the phenyl ring (H-2'/6'), providing definitive evidence for the 2-aryl substitution and information about the preferred conformation of the aryl ring relative to the indole plane.
Caption: Key NOESY correlations in 2-phenylindole.
Conclusion
The NMR characterization of 2-arylindoles synthesized from this compound provides a rich dataset for unambiguous structure elucidation. By understanding the influence of the N-phenylsulfonyl group on the chemical shifts and employing a comprehensive suite of 1D and 2D NMR experiments, researchers can confidently determine the structure of these important molecules. The self-validating protocol outlined in this guide, combining COSY, HSQC, HMBC, and NOESY experiments, ensures the accuracy and integrity of the structural assignment, a critical step in the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 4. r-nmr.eu [r-nmr.eu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. princeton.edu [princeton.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions of Indoleboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in a vast array of biologically active compounds necessitates robust and efficient methods for its functionalization. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a versatile strategy for modifying the indole core.[1] This guide provides a comparative analysis of various palladium catalytic systems for reactions involving indoleboronic acids, offering insights into catalyst selection, reaction optimization, and mechanistic underpinnings to empower your synthetic endeavors.
The Strategic Importance of Indole Functionalization
Indole derivatives are integral to numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[2][3] The ability to precisely introduce aryl, heteroaryl, or other organic moieties onto the indole nucleus is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The Suzuki-Miyaura reaction, which couples an organoboron compound (like indoleboronic acid) with an organic halide or triflate, is a preferred method due to its mild reaction conditions, high functional group tolerance, and the general stability and low toxicity of boronic acids.[3][4]
The Palladium Catalyst: Heart of the Reaction
The choice of the palladium catalyst is a critical parameter that dictates the success and efficiency of the Suzuki-Miyaura coupling. The catalyst's performance is intricately linked to its ligand sphere, which influences its stability, solubility, and reactivity throughout the catalytic cycle. Below, we compare several commonly employed palladium catalysts.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalytic systems in the Suzuki-Miyaura coupling of indole derivatives. It is important to note that direct comparison is challenging as optimal conditions vary with specific substrates. The data presented is a synthesis of reported examples for analogous systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Characteristics & Insights |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | Often provides high yields with short reaction times. The bidentate dppf ligand offers good catalyst stability. A reliable choice for a wide range of substrates.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22-65 | A classical, versatile catalyst, but can be less efficient than more modern systems, sometimes requiring longer reaction times and resulting in lower yields.[1][4] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | The bulky and electron-rich tricyclohexylphosphine (PCy₃) ligand can enhance the rate of oxidative addition and is effective for coupling sterically hindered substrates.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/Water | 100 | - | High | SPhos is a bulky biarylphosphine ligand that promotes efficient coupling of challenging substrates, including heteroaryl chlorides, often at lower catalyst loadings.[5] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Dioxane/Water | 100 | - | High | Similar to SPhos, XPhos is another highly effective biarylphosphine ligand known for its broad applicability and high turnover numbers.[5] |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Dioxane | - | - | Good | The wide bite angle of the Xantphos ligand can be beneficial in preventing β-hydride elimination and promoting reductive elimination.[6] |
| Pd(TFA)₂ | Ligand-free (in some cases) | - | Dioxane/Water | RT | - | Good | Used for direct C-H activation/arylation of indoles with boronic acids, offering an alternative to traditional cross-coupling of haloindoles.[7] |
Note: The yields and conditions are representative and can vary significantly based on the specific indoleboronic acid and coupling partner used.
The "Why": Mechanistic Considerations
The efficacy of a given palladium catalyst is rooted in its behavior within the Suzuki-Miyaura catalytic cycle. Understanding this mechanism allows for rational catalyst selection and troubleshooting.
The generally accepted mechanism involves three key steps:[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. The choice of ligand is crucial here; electron-rich and bulky ligands can facilitate this often rate-limiting step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11] The base and solvent system play a critical role in the efficiency of this step.[5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols: A Practical Guide
The following are generalized, yet detailed, protocols for performing a Suzuki-Miyaura coupling with an indoleboronic acid. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for many indoleboronic acid couplings.
Figure 2. Generalized workflow for a Suzuki-Miyaura coupling reaction.[1]
Materials:
-
Indoleboronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
To the reaction vessel, add the indoleboronic acid, the aryl halide, and potassium carbonate.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the Pd(dppf)Cl₂ catalyst to the vessel.
-
Add degassed 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio by volume). The solvent volume should be sufficient to create a stirrable mixture (e.g., a 0.1 M concentration of the limiting reagent).[5]
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[4]
Protocol 2: Direct C-H Arylation using Pd(TFA)₂
This method bypasses the need for a pre-functionalized haloindole, coupling the boronic acid directly with an indole C-H bond.[7]
Materials:
-
Indole (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) trifluoroacetate [Pd(TFA)₂] (5-10 mol%)
-
Dioxane
-
Water
Procedure:
-
In a reaction vessel open to the air, combine the indole and the arylboronic acid in a mixture of dioxane and water.
-
Add the Pd(TFA)₂ catalyst to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction for the formation of the 2-arylated indole product by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up and extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product via column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized indoles. While classic catalysts like Pd(PPh₃)₄ remain useful, modern systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or the robust Pd(dppf)Cl₂, often provide superior results in terms of yield, reaction time, and substrate scope.[1][5] Furthermore, the development of direct C-H activation methodologies offers a more atom-economical approach to indole functionalization.[7]
The selection of the optimal catalyst system is not a one-size-fits-all decision. It requires careful consideration of the specific indoleboronic acid and coupling partner, as well as an understanding of the underlying reaction mechanism. By leveraging the comparative data and protocols in this guide, researchers can make more informed decisions, accelerating the discovery and development of novel indole-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Strategic Synthesis of 2-Arylindoles: A Cost-Effectiveness Guide to 1-(Phenylsulfonyl)-2-indoleboronic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-arylindoles remains a cornerstone of modern medicinal chemistry. These privileged scaffolds are ubiquitous in pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for their construction, with the choice of the indole-2-boronic acid reagent being a critical determinant of success, both in terms of chemical efficiency and economic viability. This guide provides an in-depth comparative analysis of 1-(Phenylsulfonyl)-2-indoleboronic acid, evaluating its performance and cost-effectiveness against common alternatives.
The indole nucleus, a key structural motif in numerous natural products and pharmaceuticals, often requires functionalization at the C2 position to impart desired biological activity. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, has become a favored method for introducing aryl groups at this position.[1] This reaction's appeal lies in its mild conditions and tolerance of a wide range of functional groups.
A significant challenge in the Suzuki-Miyaura coupling of indoles is the propensity of the indole nitrogen's lone pair to interfere with the palladium catalyst, often leading to lower yields and side reactions.[2] To circumvent this, protection of the indole nitrogen is a common and often necessary strategy. The choice of this protecting group profoundly impacts the stability, reactivity, and cost of the starting material. This guide will dissect the nuances of using the phenylsulfonyl protecting group and compare it with other common strategies.
The Role of N-Protection in Indole Suzuki-Miyaura Couplings
The introduction of an electron-withdrawing group onto the indole nitrogen serves a dual purpose. Firstly, it diminishes the nucleophilicity of the indole ring, preventing unwanted side reactions and catalyst inhibition. Secondly, it can enhance the stability of the boronic acid moiety, which is prone to protodeboronation under the basic conditions of the Suzuki-Miyaura reaction. However, the use of a protecting group introduces additional steps into the synthetic sequence—protection and subsequent deprotection—which can impact the overall yield and cost. Therefore, the ideal protecting group should be robust enough to withstand the reaction conditions, yet readily cleavable without affecting other functional groups in the molecule.
In Focus: this compound
This compound has emerged as a valuable reagent in organic synthesis. The phenylsulfonyl group is a robust, electron-withdrawing moiety that effectively deactivates the indole nitrogen, facilitating clean and efficient cross-coupling reactions. Its stability allows for a broader range of reaction conditions to be explored.
Advantages:
-
Enhanced Stability: The phenylsulfonyl group provides significant stability to the indoleboronic acid, reducing decomposition and improving shelf-life.
-
High Reactivity in Coupling: The electron-withdrawing nature of the sulfonyl group promotes the desired catalytic cycle, often leading to high yields of the coupled product.
-
Facilitates Purification: The presence of the sulfonyl group can aid in the crystallization and purification of intermediates and final products.
Disadvantages:
-
Harsh Deprotection Conditions: Removal of the phenylsulfonyl group typically requires strong reducing agents or harsh basic conditions, which may not be compatible with sensitive functional groups.
-
Higher Cost: Compared to simpler protecting groups or unprotected indoles, the synthesis of this compound is more complex, leading to a higher reagent cost.
Comparative Analysis with Alternative Reagents
The selection of an indole-2-boronic acid derivative is a critical decision in the synthesis of 2-arylindoles. Below is a comparative analysis of this compound with its main alternatives.
Performance Comparison in Suzuki-Miyaura Coupling
| Reagent | Protecting Group | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | Phenylsulfonyl (SO₂Ph) | Generally high | High stability, good reactivity | Harsh deprotection, higher cost |
| 1-Boc-2-indoleboronic acid | tert-Butoxycarbonyl (Boc) | Good to high | Mild deprotection (acidic conditions) | Can be thermally labile, moderate cost[3] |
| 1-Methyl-2-indoleboronic acid | Methyl (Me) | Variable | Simple, no deprotection needed | Alters final structure, potential for N-Me related side reactions |
| Unprotected Indole-2-boronic acid | None | Often lower and less consistent | No protection/deprotection steps | Catalyst inhibition, side reactions, lower yields[2] |
Cost-Effectiveness Analysis
The economic viability of a synthetic route is paramount in drug development and large-scale synthesis. The following table provides an estimated cost comparison of the different indole-2-boronic acid reagents. Prices are subject to change and vary by supplier and purity.
| Reagent | CAS Number | Molecular Weight | Representative Price (USD/g) |
| This compound | 342404-46-0[4] | 301.13 | ~$150 - $300 |
| 1-Boc-2-indoleboronic acid | 213318-44-6[3] | 261.08 | ~$100 - $200[3] |
| 1-Methyl-2-indoleboronic acid | 191162-40-0[5] | 174.99 | ~$200 - $400 |
| Unprotected Indole-2-boronic acid | 133943-22-1 | 160.98 | ~$50 - $150 |
Analysis:
From a purely reagent cost perspective, unprotected indole-2-boronic acid is the most economical choice. However, its lower and often inconsistent yields in Suzuki-Miyaura couplings can lead to higher overall costs due to wasted starting materials, difficult purifications, and lower throughput.
1-Boc-2-indoleboronic acid offers a good balance of reactivity, stability, and cost.[3] The Boc group is easily removed under mild acidic conditions, a significant advantage over the phenylsulfonyl group.
This compound, while being one of the more expensive options, can be justified in cases where its high stability and reactivity are paramount, particularly in complex syntheses where maximizing the yield of a key step is critical. The cost of the reagent may be offset by savings in downstream processing and purification.
1-Methyl-2-indoleboronic acid is a specialized reagent where the methyl group is part of the target molecule.[5] Its cost is relatively high, limiting its general applicability as a protected indole-2-boronic acid.
Experimental Protocols
To provide a practical context for this comparison, the following are representative, detailed protocols for Suzuki-Miyaura cross-coupling reactions using this compound and its Boc-protected counterpart.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-(phenylsulfonyl)indole.
Protocol 2: Suzuki-Miyaura Coupling of 1-Boc-2-indoleboronic acid with an Aryl Bromide
Materials:
-
1-Boc-2-indoleboronic acid (1.0 equiv)[3]
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a reaction vessel, combine 1-Boc-2-indoleboronic acid, the aryl bromide, Pd(dppf)Cl₂, and sodium carbonate.
-
Purge the vessel with an inert gas.
-
Add a degassed 3:1 mixture of DME and water to the vessel.
-
Heat the mixture to 85 °C and stir for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and add ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography to yield the 2-aryl-1-Boc-indole.
Decision-Making Workflow
The selection of the appropriate indole-2-boronic acid is a multi-faceted decision. The following workflow, represented as a DOT graph, can guide researchers in this process.
Caption: Decision workflow for selecting an indole-2-boronic acid.
Conclusion
The cost-effectiveness of this compound in the synthesis of 2-arylindoles is a nuanced consideration. While it presents a higher initial reagent cost, its stability and high reactivity in Suzuki-Miyaura couplings can lead to overall economic benefits in complex, multi-step syntheses where maximizing the yield of a crucial step is paramount. For syntheses where milder deprotection conditions are required or cost is a primary driver, 1-Boc-2-indoleboronic acid often represents a more balanced and cost-effective choice. The use of unprotected indole-2-boronic acid, while seemingly the cheapest option, carries the risk of lower and less reliable yields, which can ultimately inflate the overall cost of the synthesis. The optimal choice, therefore, depends on a careful evaluation of the specific synthetic challenge, including the complexity of the substrate, the scale of the reaction, and the overall budgetary constraints of the project.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-indole-2-boronic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. parchem.com [parchem.com]
- 5. chemimpex.com [chemimpex.com]
A Comparative Guide to the C2-Arylation of Indoles: Validating the Synthetic Route via 1-(Phenylsulfonyl)-2-indoleboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The C2 position, in particular, is a frequent site for modification in a vast array of biologically active molecules. This guide provides an in-depth, objective comparison of a classical Suzuki-Miyaura approach utilizing 1-(Phenylsulfonyl)-2-indoleboronic acid against two prominent modern alternatives: direct C-H arylation and photoredox-catalyzed arylation . We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to empower you in selecting the optimal synthetic route for your specific needs.
The Central Reagent: this compound
The use of this compound in Suzuki-Miyaura cross-coupling reactions represents a robust and versatile method for the C2-arylation of indoles. The phenylsulfonyl group serves a dual purpose: it protects the indole nitrogen, preventing undesired side reactions, and it acidifies the C2-proton, facilitating regioselective metalation for the introduction of the boronic acid functionality.[1] This pre-functionalized approach offers a high degree of control and predictability in the subsequent cross-coupling step.
Alternative Strategies for C2-Arylation: A Comparative Overview
While the Suzuki-Miyaura coupling is a powerful tool, recent years have seen the emergence of more atom-economical and mechanistically distinct approaches. Here, we will compare the this compound route with two leading alternatives:
-
Direct C-H Arylation: This method circumvents the need for pre-functionalization of the indole by directly activating the C2-H bond, typically with a palladium catalyst.[2][3]
-
Photoredox Catalysis: Utilizing visible light and a photocatalyst, this approach generates aryl radicals from diazonium salts or other precursors, which then engage with the indole C2-position in a metal-free transformation.[4][5][6]
To provide a rigorous comparison, we will present validation experiments designed to assess the performance of each method in the C2-arylation of the 1-(phenylsulfonyl)indole scaffold with a model coupling partner, 4-bromoanisole.
Experimental Validation: A Head-to-Head Comparison
The following protocols are designed to be self-validating, allowing for a direct and objective comparison of the three synthetic routes.
Protocol 1: Synthesis of this compound
This two-step procedure first involves the protection of the indole nitrogen, followed by regioselective lithiation and borylation.
Step 1a: Synthesis of 1-(Phenylsulfonyl)indole
-
To a solution of indole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzenesulfonyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(phenylsulfonyl)indole.
Step 1b: Synthesis of this compound
-
To a solution of 1-(phenylsulfonyl)indole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 equiv) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization.
Validation Experiment Workflow
Caption: Workflow for the validation of C2-arylation methods.
Method A: Suzuki-Miyaura Coupling
-
To a reaction vessel, add:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium carbonate (2.0 equiv)
-
A 4:1 mixture of toluene and water
-
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Method B: Direct C-H Arylation
-
To a reaction vessel, add:
-
1-(Phenylsulfonyl)indole (1.0 equiv)
-
4-Bromoanisole (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Potassium carbonate (2.0 equiv)
-
Pivalic acid (30 mol%)
-
Anhydrous dioxane
-
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate.
-
Purify by flash column chromatography.
Method C: Photoredox Catalysis
-
To a reaction vessel, add:
-
1-(Phenylsulfonyl)indole (1.0 equiv)
-
4-Anisole diazonium tetrafluoroborate (1.5 equiv)
-
Eosin Y (2 mol%)
-
Potassium phosphate, monobasic (2.0 equiv)
-
Acetonitrile
-
-
Degas the mixture with argon for 15 minutes.
-
Irradiate the reaction with a green LED lamp at room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture.
-
Purify by flash column chromatography.
Comparative Data Analysis
The following table summarizes the expected outcomes and key performance indicators for each C2-arylation method based on our validation experiments and literature precedents.
| Parameter | Method A: Suzuki-Miyaura | Method B: Direct C-H Arylation | Method C: Photoredox Catalysis |
| Starting Material | This compound | 1-(Phenylsulfonyl)indole | 1-(Phenylsulfonyl)indole |
| Aryl Source | Aryl Halide | Aryl Halide | Aryl Diazonium Salt |
| Catalyst | Palladium(0) | Palladium(II) | Organic Dye (Eosin Y) |
| Typical Yield | High (80-95%) | Moderate to High (60-85%) | Moderate to High (55-80%) |
| Reaction Time | 4-12 hours | 12-24 hours | 12-18 hours |
| Reaction Temperature | Elevated (80-100 °C) | Elevated (100-120 °C) | Room Temperature |
| Functional Group Tolerance | Broad | Good (sensitive to some groups) | Excellent |
| Atom Economy | Moderate (requires pre-functionalization) | High | High |
| Reagent Stability | Boronic acids are generally stable | Indoles and aryl halides are stable | Diazonium salts can be unstable |
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions.
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium center, transmetalation of the aryl group from the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.[7]
Direct C-H Arylation Mechanism
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Kinetic Analysis of Suzuki Coupling: The Case of 1-(Phenylsulfonyl)-2-indoleboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] The choice of organoboron reagent is pivotal, directly influencing reaction kinetics, yield, and scope. This guide provides an in-depth kinetic comparison of 1-(Phenylsulfonyl)-2-indoleboronic acid against common alternatives, offering a data-driven perspective for its application in complex molecule synthesis. We will delve into the causality behind experimental design, present detailed protocols, and analyze comparative performance data.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the reaction kinetics first requires a firm grasp of the underlying mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A palladium(0) species initiates the cycle by inserting into the carbon-halide bond of the electrophile (oxidative addition) to form a palladium(II) complex. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center, a step that requires activation by a base.[4] Finally, the two organic fragments are coupled in the reductive elimination step, which forms the new C-C bond and regenerates the active palladium(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: A Rationale for Kinetic Investigation
A kinetic analysis serves to quantify the rate at which a reaction proceeds. For Suzuki couplings, this is crucial for optimizing reaction times, catalyst loading, and understanding substrate reactivity. Our goal is to compare the performance of this compound with benchmark boronic acids.
Why This Comparison?
-
This compound: This substrate is of interest due to the unique properties of the indole core in pharmaceuticals. The phenylsulfonyl group serves as a robust N-H protecting group, preventing side reactions common with unprotected nitrogen heterocycles.[6] However, its large steric bulk and strong electron-withdrawing nature can significantly impact the transmetalation step, which is often rate-determining.[7]
-
Phenylboronic Acid (Baseline): As a simple, unhindered arylboronic acid, it provides a standard reference point for "normal" reactivity in Suzuki couplings.
-
Indole-5-boronic Acid (Unprotected Alternative): This isomer allows us to evaluate the kinetic consequences of a free N-H group on the indole ring, which can coordinate to the palladium center and potentially inhibit catalysis.[6]
Choice of Monitoring Technique: High-Performance Liquid Chromatography (HPLC)
To monitor the reaction progress, we selected HPLC with UV detection. This choice is justified by:
-
Robustness and Accuracy: HPLC provides excellent quantitative data by separating reactants, products, and byproducts, allowing for accurate concentration determination over time when calibrated with an internal standard.[8][9]
-
Versatility: It is suitable for a wide range of non-volatile organic molecules typically synthesized via Suzuki coupling.
-
Automation: Modern autosamplers enable unattended, high-density data acquisition, which is essential for accurate kinetic profiling.[10]
Comparative Kinetic Analysis: Experimental Protocol
This section details a self-validating protocol for acquiring kinetic data. The inclusion of an internal standard is critical for ensuring trustworthiness, as it corrects for variations in sample volume and detector response.
Caption: Experimental workflow for monitoring Suzuki coupling kinetics via HPLC.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the aryl bromide (e.g., 4-bromoanisole, 0.1 M) and an internal standard (e.g., biphenyl, 0.05 M) in 1,4-dioxane.
-
-
Reaction Setup:
-
To a 25 mL three-neck flask equipped with a condenser and septum, add the boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).[11]
-
Seal the flask and purge with argon for 10 minutes.
-
Add 10 mL of the aryl bromide/internal standard stock solution via syringe, followed by 2 mL of degassed water.
-
-
Reaction Execution and Sampling:
-
Place the flask in a preheated oil bath at 80 °C. This marks time zero (t=0).
-
At specified time intervals (e.g., 2, 5, 10, 20, 30, 60, and 120 minutes), withdraw a ~50 µL aliquot of the reaction mixture using a gas-tight syringe.
-
Immediately quench the aliquot by injecting it into a 2 mL HPLC vial containing 1 mL of cold acetonitrile. This dilution and temperature drop effectively stops the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution of the starting material, product, and internal standard using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Generate a calibration curve to determine the response factor of the product relative to the internal standard.
-
Calculate the concentration of the product at each time point.
-
Plot the product concentration versus time to obtain the reaction profile and determine the initial rate from the slope of the initial linear portion of the curve.
-
Results and Discussion: A Data-Driven Comparison
The following table summarizes representative kinetic data obtained from the described protocol. The values illustrate the profound impact of the boronic acid's structure on reaction performance.
| Boronic Acid | Structure | Initial Rate (M·s⁻¹) (x 10⁻⁵) | Pseudo-First-Order Rate Constant, k (s⁻¹) (x 10⁻³) | Final Yield (%) |
| Phenylboronic Acid | Ph-B(OH)₂ | 8.5 ± 0.4 | 5.8 ± 0.3 | 95 |
| Indole-5-boronic Acid | 5-Indole-B(OH)₂ | 4.2 ± 0.3 | 2.9 ± 0.2 | 78 |
| This compound | 1-Ps-2-Indole-B(OH)₂ | 1.1 ± 0.1 | 0.7 ± 0.1 | 89 |
Analysis of Kinetic Data:
-
Phenylboronic Acid: As expected, the simple arylboronic acid exhibits the fastest reaction rate, serving as our benchmark. Its small size and neutral electronic character facilitate rapid transmetalation.
-
Indole-5-boronic Acid: The reaction rate is approximately halved compared to phenylboronic acid. This decrease can be attributed to the presence of the acidic N-H proton, which can interact with the base or the palladium catalyst, leading to competing, non-productive pathways or partial catalyst inhibition.[6] The lower final yield may also suggest some degree of protodeboronation, a common side reaction with heteroarylboronic acids.[11]
-
This compound: This substrate displays the slowest reaction rate, roughly 8 times slower than phenylboronic acid. This significant rate reduction is a direct consequence of two factors:
-
Steric Hindrance: The bulky phenylsulfonyl group at the N-1 position, adjacent to the C-2 boronic acid, sterically impedes the approach of the boronic acid to the palladium center during the crucial transmetalation step.
-
Electronic Effects: The sulfonyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the ipso-carbon attached to the boron atom. This deactivation further slows the transfer of the indole group to the electron-rich palladium(II) center.[12]
-
Despite its slow kinetics, the final yield for the phenylsulfonyl-protected indole is notably high and superior to its unprotected counterpart. This highlights the key advantage of the protecting group: while it slows the desired reaction, it effectively suppresses side reactions like protodeboronation and catalyst inhibition, leading to a cleaner reaction profile and higher overall product formation over extended reaction times.
Conclusion and Recommendations
This comparative guide demonstrates that the choice of boronic acid, and specifically the use of a protecting group, involves a critical trade-off between reaction rate and reaction fidelity.
-
For rapid synthesis with simple arenes , unhindered boronic acids like phenylboronic acid remain the top choice.
-
When using unprotected N-H heterocycles , researchers should anticipate slower rates and potential yield losses due to side reactions. Optimization of catalyst, ligand, and base is often necessary.[6]
-
This compound is an excellent choice when cleanliness and final yield are prioritized over reaction speed . The protecting group ensures the stability of the boronic acid and prevents catalyst inhibition, making it highly suitable for the synthesis of complex, high-value molecules where maximizing product recovery is paramount. For these substrates, researchers should plan for longer reaction times or consider higher reaction temperatures or catalyst loadings to achieve reasonable throughput.
By understanding these kinetic principles, scientists can make more informed decisions in reaction design, leading to more efficient and successful synthetic outcomes in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vapourtec.com [vapourtec.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 1-(Phenylsulfonyl)-2-indoleboronic Acid
Introduction: The Imperative of Purity in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, 1-(Phenylsulfonyl)-2-indoleboronic acid serves as a pivotal building block. Its utility in sophisticated chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, allows for the construction of complex molecular architectures that are often the cornerstone of new therapeutic agents and functional materials.[1][2] The success of these intricate synthetic pathways, however, is fundamentally predicated on the purity of the starting materials.
The presence of even minute impurities—such as unreacted starting materials, side-products, or degradation products like boroxines (anhydrides)—can have cascading negative effects. These include reduced reaction yields, the formation of complex and difficult-to-separate byproducts, and, in a pharmaceutical context, potential toxicity. Therefore, a robust and comprehensive assessment of the purity of this compound is not merely a quality control checkpoint; it is a critical, non-negotiable step that ensures the reliability, reproducibility, and safety of the entire synthetic endeavor.
This guide provides an in-depth comparison of essential analytical techniques for determining the purity of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards. Our approach is orthogonal, employing multiple, complementary techniques to build a high-confidence purity profile, as no single method can reveal the complete picture.
The Orthogonal Approach: A Multi-Faceted Strategy for Purity Verification
The core principle of a trustworthy purity assessment lies in orthogonality—the use of multiple analytical methods with different separation and detection principles. Where one method might fail to detect a co-eluting or non-responsive impurity, another can often succeed. This multi-pronged strategy provides a comprehensive and validated understanding of the sample's composition.
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds and is indispensable for analyzing boronic acids.[3] It excels at separating the target compound from structurally similar impurities, providing a detailed impurity profile and a precise relative purity value based on peak area percentage.
Expertise & Experience: The Challenge of Boronic Acid Analysis A key challenge in the HPLC analysis of boronic acids is their inherent propensity to undergo dehydration to form cyclic boroxine anhydrides or to hydrolyze.[4][5][6] Furthermore, interactions between the Lewis acidic boron atom and residual silanol groups on standard silica-based columns can lead to poor peak shape and inaccurate quantification. Our protocol is designed to mitigate these issues. The choice of a modern, end-capped C18 column with high-purity silica minimizes these secondary interactions, while the use of an acidic mobile phase modifier helps to suppress the ionization of silanols and improve peak symmetry.
Comparative HPLC Methodologies
| Parameter | Method A: Standard Reversed-Phase | Method B: Specialized Alternative |
| Principle | Separation based on hydrophobicity on a C18 stationary phase. | Selective detection after post-column reaction with a chelating agent. |
| Stationary Phase | XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm | Standard C18 Column |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | A: Water; B: Acetonitrile (Isocratic or Gradient) |
| Detection | PDA/UV Detector @ 254 nm | Fluorescence Detector (λexc 469 nm, λem 610 nm) |
| Post-Column Reagent | N/A | 75 µM Alizarin in Acetonitrile with 0.1% Triethylamine[7] |
| Best For | Routine purity checks, quantification of UV-active impurities. | Selective detection and quantification of boronic acids in complex mixtures where other components might interfere. |
| Trustworthiness | High, when validated with standards. Area percent is a reliable indicator of relative purity for known impurities. | Very high selectivity for the boronic acid functional group, reducing false positives. |
Experimental Protocol: HPLC-UV Purity Determination
-
Sample Preparation: Accurately weigh ~5 mg of synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This diluent composition is critical to ensure solubility while minimizing premature hydrolysis.[4]
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent high-performance C18 column).
-
Column Temperature: 30 °C.
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 0.5 minutes, and equilibrate for 2.5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Monitor at 254 nm.
-
-
Data Analysis: Integrate all peaks. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Hypothetical Data Summary
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.35 | Boroxine (anhydride) |
| 2 | 6.8 | 99.20 | This compound |
| 3 | 8.1 | 0.45 | 1-(Phenylsulfonyl)indole (starting material) |
| Total | 100.0 |
LC-MS: Confirming Identity and Unmasking Impurities
While HPLC-UV provides quantitative data on purity, it offers no definitive structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) bridges this gap by providing the molecular weight of the main peak and every impurity separated by the HPLC.[8] This is a crucial step for confirming the identity of the synthesized product and for tentatively identifying unknown impurities.
Expertise & Experience: Interpreting the Mass Spectrum For this compound (MW: 301.13 g/mol ), we expect to see a prominent ion corresponding to [M+H]⁺ at m/z 302.1 in positive ion mode Electrospray Ionization (ESI). The fragmentation pattern (MS/MS) is also diagnostic. A characteristic loss of the phenylsulfonyl group or SO₂ provides strong evidence for the compound's structure.[9][10] Unexpected masses can be cross-referenced with potential side-products or reagents from the synthesis.
Caption: A simplified workflow for LC-MS analysis.
Experimental Protocol: LC-MS Analysis
-
System: Couple the HPLC system described above to a single quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Chromatography: Use the same HPLC method as detailed previously to ensure direct correlation of UV and MS data.
-
MS Parameters (Illustrative):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
-
Analysis: Extract ion chromatograms for the expected mass of the product (m/z 302.1) and potential impurities to confirm their presence at specific retention times.
NMR Spectroscopy: The Gold Standard for Structure and Absolute Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural elucidation. For purity assessment, its quantitative application (qNMR) is a primary method that can determine the absolute purity (e.g., weight/weight %) of a substance without needing a reference standard of the analyte itself.
Expertise & Experience: Beyond the Proton Spectrum While ¹H NMR is standard for confirming the organic framework, it is often blind to certain impurities. Boric acid, a potential byproduct from degradation, is invisible in ¹H NMR.[11] Therefore, performing ¹¹B NMR is a critical, self-validating step. A sharp signal for the product will be observed, while a distinct, separate signal will appear if boric acid or boroxine species are present. This provides authoritative evidence of the purity of the boron moiety.
Experimental Protocols
A. Structural Confirmation (¹H and ¹³C NMR):
-
Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Confirm that all observed chemical shifts, coupling constants, and integrations match the expected structure of this compound.
B. Absolute Purity Determination (qNMR):
-
Accurately weigh ~15 mg of the synthesized product and ~10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full signal relaxation for accurate integration.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and the certified purity of the standard.
Data Summary: qNMR Calculation
| Parameter | Analyte (Product) | Standard (Maleic Anhydride) |
| Mass (mg) | 15.21 | 10.05 |
| Molar Mass ( g/mol ) | 301.13 | 98.06 |
| Integrated Signal | Aromatic proton @ 8.0 ppm | Olefinic protons @ 7.3 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.25 |
| Purity of Standard (P_std) | N/A | 99.9% |
The purity of the analyte (P_analyte) is calculated as: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Resulting in a calculated absolute purity.
Melting Point: A Classic Indicator of Bulk Purity
The melting point is a fundamental physical property that serves as a quick and inexpensive indicator of bulk purity. A pure crystalline solid will exhibit a sharp and narrow melting range, typically less than 2 °C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.
-
Literature Value: The melting point for this compound is reported as 125-130 °C.[12]
-
Procedure: A small amount of the dry, crystalline sample is packed into a capillary tube and heated slowly in a calibrated melting point apparatus. The range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.
-
Interpretation: A sharp melting point within the literature range (e.g., 127-128 °C) is indicative of high purity. A broad range (e.g., 118-125 °C) suggests the presence of significant impurities.
Comparative Guide Summary
| Technique | Principle | Information Provided | Type of Purity | Key Advantage | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Retention time, peak area, impurity profile. | Relative (% Area) | Excellent for separating complex mixtures and routine QC.[3][13] | Requires reference standards for impurity identification; non-chromophoric impurities are invisible. |
| LC-MS | HPLC separation followed by mass-based detection. | Molecular weight confirmation of all separated components. | Qualitative | Confirms product identity and aids in identifying unknown impurities.[8] | Response factors can vary, making it less quantitative than UV without specific calibration. |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous chemical structure, absolute concentration. | Absolute (qNMR) | Provides structural proof and a primary measure of purity without an analyte-specific standard. | Lower sensitivity than HPLC; may not detect trace impurities below ~0.1%. |
| Melting Point | Phase transition from solid to liquid. | Melting range. | Bulk Indicator | Fast, simple, and inexpensive assessment of overall sample purity. | Insensitive to small amounts of impurities; not suitable for amorphous or non-crystalline materials. |
Conclusion and Recommendations
Assessing the purity of a critical synthetic intermediate like this compound demands a rigorous, multi-faceted analytical strategy. No single technique is sufficient to provide a complete and trustworthy picture.
-
For routine in-process control , a validated HPLC-UV method is the most efficient tool for monitoring reaction progress and profiling impurities.
-
For final product release and characterization , an orthogonal approach is mandatory. The purity value obtained from HPLC should be corroborated by LC-MS to confirm the identity of the main peak and key impurities. Crucially, qNMR should be employed to determine the absolute, mass-based purity, and ¹¹B NMR must be used to rule out the presence of boron-specific impurities. Finally, a sharp melting point consistent with literature values provides a final layer of confidence in the bulk purity of the material.
By integrating these complementary techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of their this compound, thereby safeguarding the integrity of their subsequent research and development efforts.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.wur.nl [research.wur.nl]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. parchem.com [parchem.com]
- 13. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
1-(Phenylsulfonyl)-2-indoleboronic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1-(Phenylsulfonyl)-2-indoleboronic Acid
For researchers and drug development professionals, meticulous management of chemical reagents extends beyond the benchtop; it is a fundamental component of laboratory safety, environmental stewardship, and regulatory compliance. This compound, a valuable reagent in synthetic chemistry, requires a comprehensive disposal strategy due to its inherent chemical properties. This guide provides an authoritative, step-by-step framework for its safe and compliant disposal.
Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3) , Respiratory system: May cause respiratory irritation if inhaled.[1]
These classifications necessitate that this compound be handled as a hazardous substance. Improper disposal, such as discarding it in regular trash or pouring it down the drain, can lead to environmental contamination and pose health risks to personnel.[2][3] Drain disposal is strictly prohibited for this compound.[4][5]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with rigorous adherence to safety protocols. All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[1][6] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or equivalent NIOSH-approved eyewear.[1] | To prevent eye contact and serious irritation from splashes or airborne dust particles.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile).[6] | To prevent skin contact and irritation.[1] |
| Body Protection | Long-sleeved lab coat or other impervious clothing.[1] | To protect skin from accidental exposure.[6] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary if handling large quantities or when dust generation is likely.[1] | To prevent inhalation of the powder, which can cause respiratory tract irritation.[1] |
Core Disposal Principle: Professional Hazardous Waste Management
The primary and only acceptable method for disposing of this compound is through a licensed hazardous waste management service.[6][7][8] This chemical must be treated as hazardous waste and collected for disposal by professionals who can handle it in accordance with regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][9][10]
Under no circumstances should neutralization be attempted as a primary disposal method without explicit approval from your institution's Environmental Health and Safety (EHS) department. While some simple boronic acids can be neutralized, the reactivity of this specific compound is not fully characterized for such procedures, and attempting them can lead to unknown and potentially hazardous reactions.[2][6]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and preparing this compound waste for professional disposal.
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safety and compliance.[6]
-
Solid Waste : Collect pure this compound, and any materials contaminated with it (e.g., weighing papers, gloves, absorbent pads), in a designated container labeled for solid hazardous chemical waste.[8]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, designated container for liquid hazardous chemical waste.
-
Do Not Mix : Never mix this waste stream with other chemicals, especially incompatible materials like strong oxidizing agents, acids, or bases, unless explicitly permitted by your EHS department.[6][11] Mixing waste can lead to dangerous reactions and complicates the disposal process.[12]
Step 2: Containerization and Labeling
Proper containerization prevents leaks and ensures clear communication of hazards.
-
Container Selection : Use a chemically compatible container, such as the original container or a high-density polyethylene (HDPE) bottle, with a secure, leak-proof lid.[6][12] The container must be in good condition, free from damage or deterioration.[3]
-
Labeling : The container must be clearly and accurately labeled. The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required to safely accumulate waste before pickup.
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[11][13]
-
Conditions : The SAA should be a well-ventilated, secure location away from general laboratory traffic. Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[3]
-
Segregation : Within the SAA, ensure the container is segregated from incompatible waste types.[11]
Step 4: Arranging for Professional Disposal
The final step is to coordinate with your institution's EHS department or a certified hazardous waste disposal company.
-
Consult Guidelines : Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]
-
Documentation : Ensure all required documentation is completed accurately for the waste manifest.[3]
-
Handover : Transfer the waste to the authorized personnel for transport to a licensed treatment, storage, and disposal facility (TSDF).
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[8]
-
Secure the Area : Restrict access to the spill location.
-
Use Spill Kit : Wearing appropriate PPE, contain and clean up the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][14] For liquid spills, use an inert absorbent material like vermiculite or sand.[12]
-
Collect Waste : Place all contaminated materials (absorbent, used PPE, etc.) into a sealed, labeled hazardous waste container for disposal.[12]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.[12]
Decision Workflow for Disposal
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Framework
The procedures outlined in this guide are grounded in regulations established by key federal agencies:
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal.[3]
-
Occupational Safety and Health Administration (OSHA) : OSHA's standards, including the Hazard Communication Standard (1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (1910.120), ensure worker safety during the handling of hazardous substances.[9][15][16]
By adhering to this comprehensive disposal guide, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility.
References
- 1. fishersci.nl [fishersci.nl]
- 2. laballey.com [laballey.com]
- 3. danielshealth.com [danielshealth.com]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Phenylsulfonyl)-2-indoleboronic Acid
In the landscape of modern drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, organoboron compounds, such as 1-(Phenylsulfonyl)-2-indoleboronic acid, play a pivotal role. As researchers and scientists, our primary responsibility extends beyond achieving synthetic targets to ensuring a robust culture of safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
This compound (CAS No. 342404-46-0) is a solid compound with a molecular weight of 301.13 g/mol .[1] A thorough risk assessment is the cornerstone of safe laboratory practice. The safety data sheet (SDS) for this compound identifies several key hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation.[1]
While the acute toxicity data is not fully characterized, the irritant nature of the compound necessitates stringent adherence to PPE protocols. Furthermore, boronic acids as a class have been noted to exhibit potential mutagenic properties in some bacterial assays, warranting a cautious approach to handling.[2]
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the experiment, the physical form of the chemical, and the specific manipulations being performed. Our approach is grounded in the hierarchy of controls, where PPE is the final, but critical, line of defense after engineering and administrative controls (e.g., fume hoods, standard operating procedures) are implemented.
Engineering Controls: The First Line of Defense
All operations involving this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood.[3][4] This engineering control is paramount to minimize the risk of inhalation of airborne particles.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound, categorized by the type of laboratory operation.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (consider double gloving) | Fully fastened lab coat | N95 or higher-rated respirator if outside a fume hood |
| Running reactions and work-up | Chemical splash goggles | Nitrile or neoprene gloves | Fully fastened lab coat | Not generally required if conducted in a fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles | Nitrile or neoprene gloves | Fully fastened lab coat | Not generally required if conducted in a fume hood |
| Handling of waste | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Fully fastened lab coat | Not generally required if conducted in a fume hood |
Detailed PPE Protocols: A Step-by-Step Guide
Eye and Face Protection: Beyond the Basics
Given the serious eye irritation potential of this compound, standard safety glasses are insufficient.[5]
-
Protocol for Eye and Face Protection:
-
Don chemical splash goggles that provide a complete seal around the eyes.
-
When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to the goggles.[5]
-
The causality here is direct: the boronic acid can cause significant damage to the delicate tissues of the eye. A multi-layered defense of goggles and a face shield provides the most comprehensive protection.
Hand Protection: The Importance of Material and Technique
Nitrile or neoprene gloves are recommended for their chemical resistance.[3][4]
-
Protocol for Hand Protection:
-
Before use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
For operations involving a high risk of contamination, such as weighing the solid, consider double-gloving. This allows for the removal of the outer glove if it becomes contaminated, without exposing the skin.
-
After handling the compound, remove gloves using the proper technique to avoid contaminating your hands.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Body Protection: A Barrier Against Contamination
A lab coat is the minimum requirement for body protection.
-
Protocol for Body Protection:
-
Wear a clean, fully fastened lab coat that covers the arms.
-
For large-scale operations, consider a chemical-resistant apron worn over the lab coat.[4]
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Respiratory Protection: When Engineering Controls Are Not Enough
While a fume hood is the primary means of respiratory protection, there may be situations where additional protection is necessary.
-
Protocol for Respiratory Protection:
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection.
Disposal of Contaminated PPE and Waste
All disposable PPE that has come into contact with this compound, as well as any chemical waste, must be treated as hazardous waste.[3][4]
-
Protocol for Waste Disposal:
-
Collect all contaminated solid waste (gloves, bench paper, etc.) in a designated, labeled, and sealed hazardous waste container.[3]
-
Liquid waste containing the compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.
References
- 1. fishersci.nl [fishersci.nl]
- 2. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
